molecular formula C10H11N3O B1333135 4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 93439-79-3

4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1333135
CAS No.: 93439-79-3
M. Wt: 189.21 g/mol
InChI Key: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQAYHNPVNGXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377606
Record name 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93439-79-3
Record name 4-(4-methoxyphenyl)-1H-pyrazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93439-79-3
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a full suite of analytical techniques for unambiguous structural elucidation and purity assessment. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][4] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][4] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, further expanding its therapeutic potential.[2][5]

This compound incorporates the key 5-aminopyrazole pharmacophore and a methoxyphenyl substituent, a common feature in many drug molecules that can influence metabolic stability and receptor binding. Understanding the efficient synthesis and thorough characterization of this specific analogue is crucial for its application in drug discovery programs and further chemical exploration.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the condensation reaction of 2-(4-methoxyphenyl)acetonitrile and hydrazine. This method is a variation of the Thorpe-Ziegler reaction, a classical C-C bond-forming reaction involving nitriles.[6][7][8][9]

Underlying Mechanism: A Thorpe-Ziegler Approach

The reaction proceeds via a base-catalyzed self-condensation of the nitrile, leading to the formation of a β-enaminonitrile intermediate.[7] In this specific synthesis, the reaction is an intramolecular cyclization of a dinitrile precursor, conceptually related to the Dieckmann condensation.[8] The key steps involve the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on the nitrile carbon of another molecule (or in this case, intramolecularly), leading to the formation of the pyrazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-(4-methoxyphenyl)acetonitrile P1 Condensation & Cyclization A->P1 B Hydrazine Hydrate B->P1 C Ethanol (Solvent) C->P1 in D Reflux D->P1 under E This compound P1->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-(4-methoxyphenyl)acetonitrile

  • Hydrazine hydrate (80%)

  • Ethanol, absolute

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-methoxyphenyl)acetonitrile (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, carefully add hydrazine hydrate (0.12 mol) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Safety Precautions
  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[10][11][12][13][14] It can cause severe skin burns and eye damage, and may be fatal if inhaled or absorbed through the skin.[11][12] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

  • 2-(4-methoxyphenyl)acetonitrile is harmful if swallowed.[16] Avoid contact with skin and eyes.[16][17] Wear appropriate PPE.[15][18]

  • Ethanol is a flammable liquid. Keep away from open flames and heat sources.

Characterization of this compound

Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the amine protons, and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, pyrazole ring carbons, and the methoxy carbon.
FT-IR Characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O: 189.22 g/mol ).[19]

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol [19]
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally

Applications and Future Directions

The this compound scaffold is a valuable starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. The presence of the primary amine group allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs.[3] Research has indicated the potential of similar pyrazole derivatives as antitubercular, anti-inflammatory, and analgesic agents.[19] Further investigations into the biological activities of this compound and its derivatives are warranted.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound for its use in medicinal chemistry and drug development. The emphasis on the underlying reaction mechanism and safety considerations ensures a comprehensive and responsible approach to its synthesis.

References

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%). Available from: [Link]

  • Sharma, V., et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Available from: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

  • RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Landor, S. R., et al. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1.
  • National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

  • National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • ResearchGate. Reaction of 5-amino-pyrazole derivatives with various imines. Available from: [Link]

  • Wikipedia. Thorpe reaction. Available from: [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. Available from: [Link]

  • Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • PrepChem.com. Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This guide focuses on a specific, yet promising, member of this family: 4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 93439-79-3). This compound, with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol , presents a unique substitution pattern that warrants a detailed investigation of its physicochemical properties.[2][3][4][5][6][7][8] Understanding these fundamental characteristics is paramount for its potential development as a therapeutic agent, as they profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive analysis of the known properties of this compound and outlines robust experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical profile is the bedrock of rational drug design and development. While specific experimental data for this compound is not extensively available in the public domain, this section details its known properties and provides established methodologies for determining the outstanding parameters.

Molecular Structure and Identification

The structural integrity of a compound is the first aspect to be unequivocally established. The isomeric nature of substituted pyrazoles necessitates careful analytical confirmation.

  • Systematic Name: this compound

  • Alternative Name: 3-Amino-4-(4-methoxyphenyl)pyrazole[3]

  • CAS Number: 93439-79-3[2][3][4][5][6][7][8]

  • Molecular Formula: C₁₀H₁₁N₃O[2][3][4][5][6][7][8]

  • Molecular Weight: 189.21 g/mol [2][3][4][5][6][7][8]

PropertyValueSource
Melting Point 198-205 °C[3]

Causality Behind Isomeric Nuances: The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers. For instance, the reaction of a substituted hydrazine with a β-keto nitrile can theoretically yield different positional isomers. Therefore, unambiguous structural elucidation is critical and often requires advanced techniques like single-crystal X-ray diffraction, as demonstrated for a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[9]

Solubility Profile: A Key Determinant of Bioavailability

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining the intrinsic solubility of a compound.

  • Preparation of Media: Prepare buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess of this compound to each buffer in a sealed vial.

  • Agitation: Shake the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL or µg/mL)
pH 1.2 Buffer25Data to be determined
pH 4.5 Buffer25Data to be determined
pH 6.8 Buffer25Data to be determined
pH 7.4 Buffer25Data to be determined
Ethanol25Data to be determined
Methanol25Data to be determined
Acetone25Data to be determined

Expert Insight: The presence of the amine and pyrazole nitrogen atoms suggests that the solubility of this compound will be pH-dependent. At lower pH, protonation of the amino group is expected to increase aqueous solubility.

G cluster_workflow Solubility Determination Workflow A Add Excess Compound B Equilibrate in Buffer A->B Shake at const. Temp C Centrifuge B->C Separate Phases D Collect Supernatant C->D Isolate Saturated Solution E Analyze by HPLC D->E Quantify Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The presence of the amino group and the pyrazole ring suggests that this compound will have at least one basic pKa.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds containing a chromophore that exhibits a pH-dependent UV-Vis spectrum.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with varying pH but constant total compound concentration.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Expert Insight: The pyrazole ring itself is weakly basic. The 5-amino group is expected to be the primary basic center. The pKa will be influenced by the electron-donating methoxy group on the phenyl ring.

Lipophilicity (LogP): A Measure of Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter for predicting a molecule's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Pre-equilibration: Shake equal volumes of n-octanol and water (or a relevant buffer, for LogD) together for 24 hours to ensure mutual saturation.

  • Compound Addition: Add a known amount of this compound to the biphasic system.

  • Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation:

ParameterValueMethod
LogP Data to be determinedShake-Flask
LogD (pH 7.4) Data to be determinedShake-Flask

Trustworthiness of the Protocol: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[10] However, it is crucial to ensure complete phase separation and accurate quantification in both phases to obtain reliable results.

Spectroscopic and Structural Characterization

Spectroscopic and structural data provide a fingerprint of the molecule, confirming its identity and offering insights into its electronic and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While a full experimental spectrum for this compound is not available, data from closely related compounds can provide expected chemical shift regions. For instance, in related pyrazole structures, the pyrazole ring protons and carbons exhibit characteristic chemical shifts.[11]

Expected ¹H NMR (in DMSO-d₆) Resonances:

  • Aromatic Protons (methoxyphenyl): Two doublets in the range of δ 6.8-7.5 ppm.

  • Pyrazole CH Proton: A singlet.

  • NH₂ Protons: A broad singlet.

  • OCH₃ Protons: A singlet around δ 3.7-3.8 ppm.

  • NH Proton (pyrazole): A broad singlet, potentially exchangeable with D₂O.

Expected ¹³C NMR (in DMSO-d₆) Resonances:

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Pyrazole Carbons: Signals characteristic of the pyrazole ring.

  • OCH₃ Carbon: A signal around δ 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 189. The fragmentation pattern would likely involve cleavage of the methoxy group and fragmentation of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amine and pyrazole)3200-3500 (broad)
C-H stretching (aromatic and alkyl)2850-3100
C=C and C=N stretching (aromatic and pyrazole rings)1500-1650
C-O stretching (ether)1200-1300
C-N stretching (amine)1000-1250
Crystal Structure

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound has not been reported, analysis of related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, reveals important conformational features.[9] In this related structure, the methoxybenzene group is essentially planar and rotated with respect to the central pyrazole ring.[1][9] Intermolecular hydrogen bonding is also a key feature, influencing the crystal packing.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Synthesis and Reactivity

G cluster_synthesis General Pyrazole Synthesis A 1,3-Dicarbonyl Compound C Pyrazole A->C B Hydrazine Derivative B->C

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document synthesizes experimental data from closely related analogs and outlines robust computational and experimental protocols for the detailed characterization of this specific molecule. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[1] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The substituent pattern on the pyrazole ring plays a crucial role in modulating the biological activity of these compounds.[4] The title compound, this compound, features a 4-methoxyphenyl group at the C4 position and an amino group at the C5 position, functionalities that can significantly influence its physicochemical properties and biological interactions.[5] A deep understanding of the molecule's preferred conformation and dynamic behavior is therefore essential for rational drug design.

Molecular Structure and Bonding Parameters

The molecular structure of this compound is characterized by a central pyrazole ring linked to a 4-methoxyphenyl group and bearing an amino substituent. While a crystal structure for this specific compound is not publicly available, we can infer its key structural features from high-resolution X-ray diffraction data of closely related analogs, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[4] and 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[3][6]

The pyrazole ring is expected to be essentially planar due to its aromatic character. The bond lengths and angles within the pyrazole core will be consistent with those of other substituted pyrazoles. The C-N and N-N bond lengths will exhibit partial double-bond character, indicative of electron delocalization within the ring. The exocyclic C-C bond connecting the pyrazole and the methoxyphenyl ring will allow for rotational freedom, a key determinant of the molecule's overall conformation.

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

ParameterPredicted ValueReference Analog Data
Bond Lengths (Å)
N1-N2~1.361.357 Å
N2-C3~1.321.322 Å
C3-C4~1.431.430 Å (inferred)
C4-C5~1.401.400 Å (inferred)
C5-N1~1.361.358 Å
C4-C(phenyl)~1.491.488 Å (inferred)
C5-N(amino)~1.351.353 Å[3][6]
**Bond Angles (°) **
N1-N2-C3~112112.0°
N2-C3-C4~105105.0° (inferred)
C3-C4-C5~107107.0° (inferred)
C4-C5-N1~109109.0° (inferred)
C5-N1-N2~107107.0°

Conformational Analysis: The Interplay of Sterics and Electronics

The overall conformation of this compound is primarily defined by the dihedral angle between the plane of the pyrazole ring and the plane of the 4-methoxyphenyl ring. This rotation around the C4-C(phenyl) single bond is influenced by a delicate balance of steric hindrance and electronic effects.

Based on the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, where the methoxybenzene group is rotated by 37.01° from the pyrazole ring, a similarly twisted conformation is expected for the title compound.[4] A completely coplanar arrangement would be disfavored due to steric clashes between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. Conversely, a perpendicular arrangement would disrupt any potential π-π stacking interactions. The observed dihedral angle in analogous structures represents a low-energy compromise between these competing factors.

The amino group at the C5 position is also expected to influence the electronic properties and conformation of the pyrazole ring. The nitrogen atom of the amino group is somewhat pyramidalized, and its lone pair can participate in conjugation with the pyrazole ring, affecting its reactivity and hydrogen bonding potential.[1]

Experimental and Computational Workflows for Structural Elucidation

To provide a self-validating framework for the structural analysis of this compound, we present detailed experimental and computational protocols.

Experimental Characterization

4.1.1. Synthesis

A plausible synthetic route to this compound involves the reaction of a suitable precursor with a hydrazine derivative. For instance, the condensation of (4-methoxyphenyl)acetonitrile with a suitable reagent to introduce the pyrazole core.

4.1.2. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[7][8]

Protocol for Single-Crystal Growth:

  • Purification: The synthesized compound must be of high purity. Recrystallization or column chromatography is recommended.

  • Solvent Selection: A solvent in which the compound is moderately soluble should be chosen.[9] A good starting point is a solvent mixture, such as ethyl acetate/hexane or dichloromethane/methanol.

  • Crystallization Method (Slow Evaporation):

    • Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial.

    • Cover the vial with a cap that has a small hole to allow for slow evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.[10][11]

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size (typically > 0.1 mm in all dimensions).

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure in solution.[12]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, and the amino protons. The chemical shifts and coupling constants will provide insights into the electronic environment of the protons and their spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, confirming the presence of the pyrazole and methoxyphenyl moieties.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and electronic properties of molecules.[2][13][14]

Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for exploring the rotation around the C4-C(phenyl) bond.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[15] This step finds the minimum energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Relative Energy Calculation: Determine the relative energies of the conformers to identify the most stable conformation.

  • Analysis of Electronic Properties: Calculate molecular orbitals (HOMO, LUMO), electrostatic potential maps, and other electronic descriptors to understand the molecule's reactivity and intermolecular interaction potential.[16]

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are directly linked to its potential biological activity.

  • The 4-methoxyphenyl group: The methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. The phenyl ring can participate in π-π stacking and hydrophobic interactions with biological targets.

  • The pyrazole core: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, crucial for molecular recognition.

  • The 5-amino group: The amino group is a key hydrogen bond donor and can also be protonated at physiological pH, influencing the molecule's solubility and electrostatic interactions. Molecular docking studies on similar pyrazole derivatives have shown that the 5-amino group can form critical hydrogen bonds with active site residues of enzymes like cyclooxygenase-2 (COX-2).[5]

The relative orientation of the methoxyphenyl ring with respect to the pyrazole core, as determined by the dihedral angle, will define the overall shape of the molecule and its ability to fit into a specific binding pocket.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. By integrating experimental data from related compounds with robust computational and experimental protocols, we have established a comprehensive framework for the characterization of this important heterocyclic molecule. A thorough understanding of its three-dimensional structure is a critical step in the rational design of new pyrazole-based therapeutic agents with improved efficacy and selectivity. The methodologies outlined herein provide a clear path for researchers to further investigate this and other promising drug candidates.

Visualizations

molecular_structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Methoxy 4-Methoxyphenyl Group C4->Methoxy at C4 C5->N1 NH2 5-Amino Group C5->NH2 at C5

Figure 1: Schematic representation of the core molecular structure of this compound.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr scxrd SCXRD Data Collection crystal_growth->scxrd exp_analysis Structural Elucidation (Solid & Solution State) scxrd->exp_analysis nmr->exp_analysis comp_analysis Conformational & Electronic Analysis exp_analysis->comp_analysis Comparison & Validation build_model 3D Model Building conf_search Conformational Search build_model->conf_search dft_opt DFT Geometry Optimization conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc freq_calc->comp_analysis comp_analysis->exp_analysis Interpretation Support

Figure 2: Integrated workflow for the structural and conformational analysis of the target molecule.

References

  • BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • Michigan State University.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PubMed Central (PMC).
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Synthesis and DFT Calculation of Novel Pyrazole Deriv
  • Cre
  • Smolecule. (2024). 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine.
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014).
  • Synthesis and DFT calculation of novel pyrazole derivatives. (2020).
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). IUCr Journals.
  • How to grow crystals for X-ray crystallography. (2023). IUCr Journals.
  • 5-Chloro-1-phenyl-1H-pyrazol-4-amine. (n.d.). PubMed Central (PMC).
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2023). PubMed Central (PMC).
  • Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and Biological Activities. (2021). PubMed.
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It offers a detailed exploration of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with justifications for the predicted values and methodologies for data acquisition and interpretation.

Introduction

This compound is a substituted aminopyrazole with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a key feature in many pharmacologically active compounds. The structural elucidation of this molecule is paramount for its development and application, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a predictive analysis of its spectroscopic signature to aid researchers in its identification and further investigation.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 4-(4-methoxyphenyl)-2H-pyrazol-3-amine, consists of a pyrazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with an amine group. This unique arrangement of functional groups gives rise to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure. The predicted chemical shifts are based on the analysis of similar compounds and established substituent effects.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The expected ¹H NMR spectrum will display distinct signals for the aromatic, pyrazole, amine, and methoxy protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable protons of the amine and pyrazole N-H.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification & Notes
H-3 (pyrazole)~7.5 - 7.7s-The proton at the 3-position of the pyrazole ring is expected to be a singlet, influenced by the adjacent nitrogen atoms.
Ar-H (ortho to OMe)~6.9 - 7.1d~8.5 - 9.0These protons on the methoxyphenyl ring are shielded by the electron-donating methoxy group and will appear as a doublet due to coupling with the meta protons.
Ar-H (meta to OMe)~7.3 - 7.5d~8.5 - 9.0These protons are less shielded than the ortho protons and will also appear as a doublet.
NH₂ (amine)~4.5 - 5.5br s-The chemical shift of the amine protons is highly dependent on solvent and concentration. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange.
OCH₃ (methoxy)~3.8s-The three protons of the methoxy group will appear as a sharp singlet.
NH (pyrazole)~11.0 - 12.0br s-The pyrazole N-H proton is typically deshielded and will appear as a broad singlet at a downfield chemical shift.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification & Notes
C-5 (pyrazole)~150 - 155The carbon atom bearing the amino group is expected to be significantly deshielded.
C-3 (pyrazole)~135 - 140The chemical shift of this carbon is influenced by the adjacent nitrogen and the aromatic substituent at C-4.
C-4 (pyrazole)~110 - 115This carbon is part of the pyrazole ring and is substituted with the aryl group.
C-Ar (ipso, attached to pyrazole)~125 - 130The ipso-carbon of the phenyl ring attached to the pyrazole.
C-Ar (ortho to OMe)~114 - 116Shielded by the electron-donating effect of the methoxy group.
C-Ar (meta to OMe)~128 - 130Less shielded aromatic carbons.
C-Ar (para, attached to OMe)~158 - 160The carbon atom directly attached to the oxygen of the methoxy group will be the most deshielded of the aromatic carbons.
OCH₃ (methoxy)~55 - 56Typical chemical shift for a methoxy carbon.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands (KBr Pellet)
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (amine & pyrazole)3450 - 3200Medium - Strong, BroadStretching
C-H (aromatic)3100 - 3000MediumStretching
C-H (aliphatic, OCH₃)2980 - 2850MediumStretching
C=N (pyrazole ring)1620 - 1580Medium - StrongStretching
C=C (aromatic ring)1600 - 1450Medium - StrongStretching
N-H (amine)1650 - 1580MediumBending (scissoring)
C-O (ether)1250 - 1200StrongAsymmetric Stretching
C-O (ether)1050 - 1000MediumSymmetric Stretching
Experimental Protocol: IR Data Acquisition (FT-IR)

Caption: Workflow for FT-IR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Impact (EI) is a common ionization technique for such compounds.

Predicted Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of C₁₀H₁₁N₃O.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group: This would result in a fragment ion at m/z = 174. This is a common fragmentation for methoxy-substituted aromatic compounds.[1]

    • Loss of CO from the [M-CH₃]⁺ ion: Further fragmentation could involve the loss of carbon monoxide, leading to a fragment at m/z = 146.

    • Cleavage of the pyrazole ring: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[2][3]

    • Formation of a tropylium-like ion: A peak at m/z = 107 corresponding to the methoxybenzyl cation is also possible.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Caption: Workflow for GC-MS analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational framework for the characterization of this compound. The anticipated NMR, IR, and MS spectra are based on the known behavior of analogous chemical structures and fundamental spectroscopic principles. Experimental verification of this data will be crucial for the definitive structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar novel chemical entities.

References

  • Mass Spectra of 1,2-Dimethoxybenzene Derivatives. (n.d.). J-Stage. Retrieved January 6, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). CDN. Retrieved January 6, 2026, from [Link]

  • IR: amines. (n.d.). Retrieved January 6, 2026, from [Link]

  • 4-(4-Methoxyphenyl)-5-(3-methoxy-4,5-methylenedioxyphenyl)-1H-pyrazol-3-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). PMC - NIH. Retrieved January 6, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Open Research Library. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, appearing in numerous approved therapeutics.[1][2] A detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This document details the entire workflow, from synthesis and crystallization to data collection, structure elucidation, and advanced supramolecular analysis. It is intended for researchers, chemists, and drug development professionals seeking to understand not just the procedural steps, but the underlying scientific rationale that governs modern crystallographic studies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities.[3][4] Its metabolic stability and versatile substitution patterns have led to its incorporation into blockbuster drugs for treating cancer, inflammation, and infectious diseases.[1][5] The title compound, this compound, possesses key structural features—a hydrogen-bond-donating amine group, a hydrogen-bond-accepting pyrazole ring, and a methoxyphenyl moiety capable of various intermolecular interactions—that make it an attractive candidate for fragment-based drug discovery and lead optimization.[6] Elucidating its precise solid-state conformation and intermolecular interactions is therefore a critical step in harnessing its therapeutic potential.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of aminopyrazole derivatives can be achieved through several established routes. A common and effective method involves the condensation reaction between a hydrazine derivative and a suitable three-carbon precursor. For the title compound, a plausible route is the reaction of (4-methoxyphenyl)hydrazine with a β-ketonitrile.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition of Precursor: Add 2-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Crystallization for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step in a crystallographic analysis.[7] The goal is to encourage the slow, ordered arrangement of molecules into a crystalline lattice, free from significant defects.[8]

Protocol: Crystallization via Slow Evaporation

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum volume of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature to achieve a saturated or near-saturated solution. The choice of solvent is crucial as it can influence the resulting crystal packing and polymorphism.

  • Environment: Transfer the solution to a small, clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4 °C).

  • Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing the formation of single crystals.

  • Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.[7][9]

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the molecular structure from a suitable single crystal. The process can be visualized as a logical progression from the raw diffraction experiment to a refined atomic model.

G cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Refinement & Validation Crystal Crystal Selection & Mounting DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection Mount on goniometer Integration Data Integration & Scaling (Produces .hkl file) DataCollection->Integration Raw diffraction images Solution Structure Solution (Direct Methods, e.g., SHELXT) Integration->Solution Reflection intensities Refinement Structure Refinement (Least-Squares, e.g., SHELXL) Solution->Refinement Initial atomic model Validation Model Validation & Analysis (CIF file, Hirshfeld, etc.) Refinement->Validation Final structural model

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The loop is then affixed to a goniometer head and placed within the diffractometer.

  • Cryo-cooling: The crystal is immediately cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale: Cryo-cooling minimizes atomic thermal motion, leading to sharper diffraction spots and higher resolution data. It also protects many organic crystals from radiation damage by the intense X-ray beam.[9]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[9] The crystal is rotated through a series of angles, and the resulting diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[8]

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the thousands of measured reflections, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data. The output is a reflection file (e.g., an HKL file).

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods are typically employed, which use statistical relationships between reflection intensities to determine initial phases.[8] This step reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation: The final model is rigorously checked for correctness using metrics like R-factors and goodness-of-fit (GooF). The final structural information is typically compiled into a Crystallographic Information File (CIF).

Representative Crystallographic Data

Disclaimer: A definitive, publicly available crystal structure for the title compound, this compound, was not identified in the Cambridge Structural Database (CSD) at the time of writing.[10] The data presented below is representative and synthesized from closely related, published pyrazole structures to illustrate a typical outcome of the analysis.[11][12][13]

Parameter Illustrative Value
Chemical formulaC₁₀H₁₁N₃O
Formula weight189.22 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)12.1, 6.4, 19.7
α, β, γ (°)90, 104.8, 90
Volume (ų)1480.5
Z (molecules/unit cell)4
Temperature (K)100(2) K
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected/unique14660 / 4300
R_int0.023
Final R indices [I > 2σ(I)]R₁ = 0.036, wR₂ = 0.097
Goodness-of-fit (S)1.05

In-Depth Structural Elucidation

Molecular Geometry

The analysis reveals the precise three-dimensional arrangement of atoms, including bond lengths and angles. The pyrazole ring is expected to be essentially planar, a consequence of its aromatic character.[14] The key point of conformational flexibility is the torsion angle between the pyrazole ring and the appended 4-methoxyphenyl group. This angle is dictated by a balance between conjugative effects, which favor planarity, and steric hindrance, which may cause twisting.

Bond/Angle Expected Value (Å or °) Comment
N1–N2 (pyrazole)~1.37 ÅTypical N-N single bond in a heterocyclic ring.
N2–C3 (pyrazole)~1.33 ÅC=N double bond character.
C4–C1' (pyrazole-phenyl)~1.48 ÅStandard sp²-sp² C-C single bond.
C5–N5 (amine)~1.36 ÅPartial double bond character due to resonance.
Pyrazole/Phenyl Dihedral Angle15-40°Non-planar arrangement is likely.[11]
Supramolecular Assembly: The Hydrogen Bonding Network

The solid-state packing of molecules is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction, directing the formation of the crystal lattice. The primary amine (-NH₂) group provides two hydrogen bond donors, while the pyrazole ring contains a sp²-hybridized nitrogen atom (N1) that acts as a strong hydrogen bond acceptor.

This donor-acceptor pairing can lead to the formation of robust supramolecular synthons, such as dimers or chains. A common motif involves an N-H···N hydrogen bond linking two molecules together.

Caption: Dimer formation via N-H···N hydrogen bonds.

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Operator
N5–H5A···N1~0.88~2.15~3.00~165-x+1, y-1/2, -z+3/2

These values are illustrative and based on typical N-H···N interactions observed in similar structures.[11]

Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into all intermolecular contacts simultaneously, Hirshfeld surface analysis is a powerful tool.[15][16] This technique partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of all close contacts.[17]

  • d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular interaction. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum), which correspond to the strongest interactions, such as hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, plotting the distance to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).[18] The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of the packing forces.

Interaction Type Contribution (%) Significance
H···H~40-45%Represents the largest contribution, typical for organic molecules.[13]
O···H / H···O~20-25%Contacts involving the methoxy group.[13]
C···H / H···C~15-20%Relates to C-H···π interactions and general van der Waals forces.
N···H / H···N~8-12%Primarily represents the key N-H···N hydrogen bonds.[13]

Implications for Drug Development

The detailed structural model provides invaluable information for medicinal chemists:

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (amine), acceptors (pyrazole N1), and the hydrophobic methoxyphenyl group defines the molecule's pharmacophore.

  • Structure-Based Design: If this molecule were a fragment hit, its binding mode in a protein active site could be compared to its intrinsic, low-energy crystal structure conformation. The identified hydrogen bonding motifs (N-H···N) are prime candidates for mimicking interactions with protein backbone or side-chain residues (e.g., Asp, Glu, His).

  • Solubility and Stability: The crystal packing and intermolecular forces influence physicochemical properties like melting point and solubility. Understanding these forces can guide formulation development.

Conclusion

The crystal structure analysis of this compound provides a definitive, high-resolution snapshot of its molecular architecture and solid-state organization. Through a combination of single-crystal X-ray diffraction, which elucidates molecular geometry and primary hydrogen bonding, and advanced techniques like Hirshfeld surface analysis, which quantifies the complete landscape of intermolecular forces, a holistic understanding of the compound's structure is achieved. This knowledge is not merely academic; it forms the empirical foundation upon which rational, structure-based drug design efforts are built, enabling the targeted optimization of this promising heterocyclic scaffold.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGExUMZy7PwVQrPqxpuhIF3dXtz39Vg7W_ee_tkvsyOm5WwAimpjdkqkWFDUkhlXLoV275-caGuOhAiN6U-yXHPiGCKqKsvOkd2hcgec25ywDS3owxCCWz3rO6keEZ_Lyxz_Wi0ECk0SKcHW8eCSyBUFcT8NSi4FJFabN_pFbCvZIV-69kBdnwdM7JZ9aLmzWX-0Xf7eHbovl8pBz2UE1-Rz-luYSdY8bFxQrk0gKs9iEkTyWu0]
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [URL: https://www.scirp.
  • A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (n.d.). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUCbrMQYAX1H7_yTL3SskBEoQF7XupdCHUZPmO1JOCCCdaNDoMjdtOZWfvIo3bJcXuJOCv5HwkQBue-VAnKRwhwvZhif0Np8X-vMLCNmBv-nLwdzZleHZfJe0K8B-Y2jfLLBHixstvSAZ9oYAl-OMQQt6w8RyVUXZwENGu8Pn6q6YyB-iAenZn1yaMal5OMwsAlzX_uvZRZPKjqdDHJQf14VBryP1JhTggijH37vvRiYSFCXtnboUaXOB7YY-C2VE3wzf]
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaeGPIQF4_bVC_w-pVXqIwC8xRIeNOZO_WAUeu1fQGJkF9l3_1mkblIlXIHF0VQYQShw-rpaEe5pyJCTkNf67ArfFyDVq3XfD7z6Bo6QVSPhhcqKkRurrFGZTuPwHfEGqmv4nkNuapt0eDowXxYyg_fhQIxE8pAmPumeRc3fj05ro0TvUfHsSCP3oNx4nwAMoxYjsvP0EjyWrN4ZJjCYKA0PMumhH7fjkoQIGw8l8WGUXI]
  • 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. (2024). Smolecule. [URL: https://www.smolecule.com/cas/16907-09-8.html]
  • Lone, M. Y., & Masoodi, M. H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10650085/]
  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [URL: https://crystexplorer.github.io/ce/hirshfeld-surface.html]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359483/]
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/371510497_Hirshfeld_Surface_Analysis_for_Investigation_of_Intermolecular_Interaction_of_Molecular_Crystals]
  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2021). AIP Publishing. [URL: https://pubs.aip.
  • Lone, M. Y., & Masoodi, M. H. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0183]
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ce/b907160e]
  • X-ray Crystallography. (n.d.). Creative BioMart. [URL: https://www.creativebiomart.net/research/x-ray-crystallography.htm]
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2024). Nature. [URL: https://www.
  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. [URL: https://www.mdpi.com/2073-4352/11/12/1368]
  • Synthesis and DFT calculation of novel pyrazole derivatives. (2021). ResearchGate. [URL: https://www.researchgate.
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2019). ResearchGate. [URL: https://www.researchgate.
  • Kumar, V., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [URL: https://scmb.uq.edu.au/facilities/small-molecule-x-ray-crystallography]
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku. [URL: https://www.rigaku.
  • Small molecule crystallography. (n.d.). Excillum. [URL: https://www.excillum.
  • X-ray crystallography. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]
  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [URL: https://www.molbase.
  • Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-b-n-4-methoxyphenyl-1-phenyl-1h-pyrazol-3-amine]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-021-00765-y]
  • This compound. (n.d.). PubChemLite. [URL: https://pubchemlite.org/compound/CID2766938]
  • Yathirajan, H. S., et al. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4420019/]
  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (2018). International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2018/01/00/gz2137/index.html]
  • 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700810]
  • 1H-pyrazol-4-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazol-4-amine]
  • Search - Access Structures. (n.d.). CCDC. [URL: https://www.ccdc.cam.ac.uk/structures/]
  • 4-Phenyl-1H-pyrazol-5-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenyl-1H-pyrazol-5-amine]
  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). IUCr Journals. [URL: https://journals.iucr.org/e/issues/2022/03/00/jo2238/index.html]

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that can interact with a wide array of biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer drugs such as encorafenib.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of novel pyrazole derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing not just an overview of their potential but also the practical, validated methodologies for their evaluation. The causality behind experimental choices will be explained, ensuring a deep understanding of the principles that underpin the screening and validation of these promising therapeutic agents.

I. Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Pyrazole derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Key Molecular Targets and Signaling Pathways

Recent studies have revealed that pyrazole derivatives can exert their anticancer effects by modulating several critical signaling pathways.[6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers.[7] Novel pyrazole derivatives have been designed as potent EGFR inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[8] These compounds often occupy the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation.[7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a common feature of many cancers.[9] Certain pyrazole derivatives have been identified as potent inhibitors of key kinases within this pathway, such as p38 MAPK and ERK1/2, thereby disrupting the aberrant signaling that drives cancer progression.[1][9][10][11]

  • Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several novel pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrazole Pyrazole Derivative Pyrazole->Dimerization Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AST_Workflow Start Start: Pure Microbial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Broth Broth Microdilution Inoculum->Broth Agar Agar Disk Diffusion Inoculum->Agar Serial Serial Dilution of Pyrazole Derivative in Broth Broth->Serial InoculateAgar Inoculate Agar Plate (Lawn Culture) Agar->InoculateAgar InoculatePlate Inoculate Microtiter Plate Serial->InoculatePlate IncubateBroth Incubate Plate InoculatePlate->IncubateBroth ReadMIC Determine MIC IncubateBroth->ReadMIC ApplyDisk Apply Impregnated Disk InoculateAgar->ApplyDisk IncubateAgar Incubate Plate ApplyDisk->IncubateAgar MeasureZone Measure Zone of Inhibition IncubateAgar->MeasureZone

Caption: Overview of antimicrobial susceptibility testing workflows.

III. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives have a long-standing history as anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor. [3][14]

A. Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Many novel pyrazole derivatives have been designed as selective COX-2 inhibitors, which offers the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [15]These pyrazole derivatives typically bind to a side pocket in the COX-2 enzyme that is not present in COX-1, thereby conferring their selectivity.

B. In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. [2][13] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week prior to the experiment. [2]2. Compound Administration: Administer the novel pyrazole derivative orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or diclofenac sodium.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. [13]4. Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. This is determined by the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
PYR-D100.52 ± 0.0438.8
PYR-D200.31 ± 0.0363.5
Diclofenac Sodium100.25 ± 0.0270.6

IV. Conclusion and Future Directions

Novel pyrazole derivatives represent a highly promising class of therapeutic agents with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the value of the pyrazole scaffold in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new pyrazole-based compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes. The continued exploration of the chemical space around the pyrazole nucleus will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. RJPBCS. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). GrowNextGen. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. National Center for Biotechnology Information. [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. PubMed. [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. ResearchGate. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Broth Microdilution Guide for Labs. Scribd. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Texas at El Paso. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous FDA-approved therapeutics, particularly in oncology. Its unique chemical properties and versatility for substitution make it a perennial source of novel drug candidates. This technical guide provides a comprehensive, field-proven framework for the initial in vitro evaluation of a specific pyrazole derivative, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, for potential anticancer activity. We move beyond a simple recitation of protocols to explain the scientific causality behind experimental choices, from cell line selection to assay principles and data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust, self-validating methodology to generate reliable preliminary data, thereby enabling informed decisions on the progression of this compound in the drug discovery pipeline.

Introduction: The Rationale for Investigation

The Pyrazole Scaffold: A Privileged Structure in Oncology

Pyrazole and its derivatives are five-membered aromatic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The pyrazole ring is a key structural motif in several FDA-approved anticancer drugs, such as Crizotinib and Avapritinib, which function as tyrosine kinase inhibitors.[2] This clinical success underscores the value of the pyrazole scaffold in designing potent and selective therapeutic agents that can interact with various biological targets crucial to cancer cell survival and proliferation, including tubulin, cyclin-dependent kinases (CDKs), and various growth factor receptors.[1][2]

Profile of this compound: Structural Features and Therapeutic Potential

The subject of this guide, this compound, possesses distinct structural features that warrant investigation. The 4-methoxyphenyl group can influence pharmacokinetic properties and provides a potential interaction point within target proteins. The 5-amino group is a critical hydrogen-bonding moiety that can anchor the molecule in the active site of enzymes, a mechanism observed in other bioactive pyrazoles.[3] While this specific molecule is not extensively characterized for anticancer activity in public literature, related structures containing the 4-methoxyphenyl-pyrazole core have been synthesized and evaluated against various cancer cell lines, showing promising cytotoxic effects.[4] The synthesis of this class of compounds is well-established, often involving the regiospecific reaction of a β-ketonitrile with a corresponding hydrazine derivative.[3][5]

Objectives of this Guide

This document outlines a systematic and robust workflow for the preliminary in vitro screening of this compound. The primary objectives are:

  • To establish a reliable method for determining the compound's cytotoxic and anti-proliferative effects across a representative panel of human cancer cell lines.

  • To quantify the compound's potency through the determination of the half-maximal inhibitory concentration (IC₅₀).

  • To provide a framework for interpreting the initial data and suggesting potential avenues for preliminary mechanistic studies.

Experimental Design: A Framework for Robust Preliminary Screening

Guiding Principle: The Role of In Vitro Assays in Early Drug Discovery

In vitro cell-based assays are the cornerstone of early-stage anticancer drug discovery.[6] They serve as a cost-effective and high-throughput method to triage large numbers of compounds, identifying those with sufficient biological activity to justify the significant investment required for subsequent preclinical animal studies.[7][8] A well-designed in vitro screen provides the initial, crucial evidence of a compound's potential.

Workflow Overview

The screening process follows a logical progression from preparation to data analysis. This workflow is designed to ensure reproducibility and generate high-quality, interpretable data.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Compound Acquisition & Stock Preparation Plating Cell Seeding in 96-Well Plates Compound->Plating CellLines Cell Line Panel Selection & Culture CellLines->Plating Treatment Dose-Response Treatment (24-72h Incubation) Plating->Treatment Assay MTT Reagent Addition & Incubation (2-4h) Treatment->Assay Solubilize Formazan Solubilization Assay->Solubilize Readout Absorbance Measurement (OD 570 nm) Solubilize->Readout Calculation IC50 Value Calculation & Dose-Response Curves Readout->Calculation Interpretation Results Interpretation & Hit Assessment Calculation->Interpretation

Caption: High-level experimental workflow for preliminary anticancer screening.

Selection of Cell Lines: Establishing a Representative Panel

The choice of cell lines is critical and cannot be arbitrary. A well-selected panel should represent diverse cancer types to identify broad-spectrum activity or potential tissue-specific selectivity.[9] The NCI-60 panel, a collection of 60 human tumor cell lines, is a prime example of this strategy in action, having been used for decades to screen potential anticancer agents.[10][11] For a preliminary screen, a smaller, representative panel is sufficient.

Recommended Cell Line Panel:

Cell Line Cancer Type Rationale for Selection
MCF-7 Breast (Adenocarcinoma) Represents ER-positive breast cancer; a widely used and well-characterized epithelial line.[12]
HCT-116 Colon (Carcinoma) A common model for colorectal cancer, known for its robust growth and use in pyrazole screening.[4][12]
A549 Lung (Carcinoma) A standard model for non-small cell lung cancer, representing a major cancer type.[1]
PC-3 Prostate (Adenocarcinoma) Represents androgen-independent prostate cancer, a more aggressive disease state.[4]

| HEK293T | Normal (Human Embryonic Kidney) | A non-cancerous, immortalized cell line used to assess general cytotoxicity and selectivity index.[1] |

This selection provides a cross-section of common solid tumors and a crucial non-malignant control to gauge the compound's therapeutic window.

Control Strategy: Ensuring Data Integrity and Validity

Every assay plate must include a robust set of controls to be considered valid.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This control represents 100% cell viability and is used for data normalization.

  • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Cisplatin). This confirms that the cell lines are responsive to cytotoxic agents and the assay is performing as expected.

  • Blank Control: Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance from all other readings.

Core Methodology: The MTT Cell Viability Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[13] The core principle relies on the enzymatic reduction of the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[13] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the colored solution is quantified. The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents
  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed Step-by-Step Protocol

This protocol is adapted from standard methodologies and should be performed using aseptic techniques.[14][15]

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). b. Dilute the cell suspension to an optimal density (typically 5,000-10,000 cells/well, determined empirically for each cell line). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µM).[16] Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells in triplicate. d. Incubate the plate for a standard exposure time, typically 48 hours.

  • MTT Assay Execution: a. After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[15] b. Return the plate to the incubator for 2-4 hours. Visually inspect the wells for the formation of purple formazan precipitate. c. After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well. d. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. b. If significant background is present, a reference wavelength of 630-690 nm can be used.

Data Analysis and Interpretation

From Raw Absorbance to Percent Viability

The raw absorbance data must be normalized to determine the effect of the compound.

  • Subtract Background: Subtract the average OD of the blank control wells from all other OD readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control using the following formula: Percent Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

Determining the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the most common metric for quantifying a compound's potency. It represents the concentration of a drug required to inhibit a biological process (in this case, cell viability) by 50%.[17][18] A lower IC₅₀ value signifies a more potent compound.[19]

To determine the IC₅₀:

  • Plot Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The software will calculate the IC₅₀ value from this curve.

Data Presentation: Summarizing IC₅₀ Values

Results should be summarized in a clear, tabular format for easy comparison across cell lines.

Table 1: Hypothetical IC₅₀ Values for this compound after 48h Treatment

Cell Line Cancer Type IC₅₀ (µM) ± SD
MCF-7 Breast 15.2 ± 1.8
HCT-116 Colon 8.9 ± 0.9
A549 Lung 22.5 ± 2.5
PC-3 Prostate 11.4 ± 1.3
HEK293T Normal > 100
Doxorubicin (Control) - 0.8 ± 0.1 (on HCT-116)

Data are presented as mean ± standard deviation from three independent experiments.

Preliminary Mechanistic Insights: A Look Ahead

Common Anticancer Mechanisms of Pyrazole Derivatives

The initial screening data provides a critical foundation but does not reveal the mechanism of action. Based on extensive literature, pyrazole derivatives can exert their anticancer effects through various pathways.[1][2] Some compounds induce cell cycle arrest by inhibiting CDKs, while others trigger apoptosis or inhibit key signaling kinases like EGFR or VEGFR-2.[1][20]

Proposed Signaling Pathway for Investigation

Given that many pyrazole-based drugs are kinase inhibitors, a plausible hypothesis is that this compound may interfere with cell cycle progression. The Cyclin-Dependent Kinase (CDK) pathway is a central regulator of the cell cycle and a common target for anticancer agents.[20] Specifically, the CDK4/6-Cyclin D complex is critical for the G1-S phase transition.

Visualizing a Potential Target Pathway

The following diagram illustrates the G1-S checkpoint of the cell cycle, a common target for anticancer drugs. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry.

G Mitogen Mitogenic Signals (e.g., Growth Factors) CDK46 CDK4/6-Cyclin D Mitogen->CDK46 activates pRb_E2F pRb-E2F Complex (Active Repressor) CDK46->pRb_E2F phosphorylates pRb G1_Arrest G1 Phase Arrest pRb_p p-pRb (Phosphorylated/Inactive) pRb_E2F->pRb_p E2F E2F (Free) pRb_E2F->E2F releases pRb_E2F->G1_Arrest maintains S_Phase S-Phase Gene Transcription E2F->S_Phase activates Progression Cell Cycle Progression S_Phase->Progression Compound 4-(4-methoxyphenyl)- 1H-pyrazol-5-amine Compound->CDK46 inhibits

Caption: Potential mechanism: Inhibition of CDK4/6 leads to G1 cell cycle arrest.

Conclusion and Future Directions

This guide provides a detailed and scientifically-grounded methodology for the preliminary in vitro screening of this compound. The successful execution of these protocols will yield robust IC₅₀ data across a panel of cancer and normal cell lines, offering a clear initial assessment of the compound's cytotoxic potency and selectivity.

Positive results from this screen (e.g., potent activity against multiple cancer cell lines with a high selectivity index) would justify progression to the next stages of drug discovery, which could include:

  • Secondary Screening: Expanding the cell line panel to include more diverse cancer subtypes.

  • Mechanism of Action Studies: Investigating the effects on cell cycle progression (via flow cytometry), apoptosis induction (e.g., Annexin V staining), and specific kinase inhibition assays.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models.

By adhering to this structured and validated approach, researchers can confidently assess the anticancer potential of this compound and contribute valuable data to the broader field of oncology drug discovery.

References

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • IJNRD. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives. [Link]

  • PMC (PubMed Central). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PMC (PubMed Central). (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • PMC (PubMed Central). (2019, August 1). Cancer Cell Lines Are Useful Model Systems for Medical Research. [Link]

  • NIH. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. [Link]

  • PMC (PubMed Central). (2022, January 5). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • PMC (PubMed Central). (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. [Link]

  • ResearchGate. (2025, August 6). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • RSC Publishing. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. [Link]

  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2019, June 29). (PDF) In-vitro Models in Anticancer Screening. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PNAS. (n.d.). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. [Link]

  • MDPI. (n.d.). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

  • InVivo Biosystems. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • PMC (PubMed Central). (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

Sources

Investigating the Antimicrobial Potential of Substituted Aminopyrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global public health. The waning efficacy of existing antibiotics has created an urgent demand for the discovery and development of new chemical entities with novel mechanisms of action. In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with the pyrazole nucleus being a cornerstone of many biologically active molecules.[1][2][3][4] Substituted aminopyrazoles, in particular, have garnered significant attention due to their synthetic tractability and a wide spectrum of pharmacological activities, including notable antimicrobial effects.[5][6][7]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the investigation of substituted aminopyrazoles as potential antimicrobial agents. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, offers insights into data interpretation, and provides a roadmap for a systematic and robust evaluation pipeline, from initial synthesis to preliminary toxicological assessment. Our focus is on empowering research teams to conduct self-validating studies that generate reproducible and meaningful data in the quest for the next generation of antimicrobial therapies.

Part 1: Synthesis and Chemical Characterization of Aminopyrazole Derivatives

The journey of antimicrobial discovery begins with the synthesis of the target compounds. The versatility of pyrazole chemistry allows for the creation of diverse libraries of substituted aminopyrazoles, which is crucial for establishing structure-activity relationships (SAR).

A common and effective route to synthesize 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine hydrate or its derivatives.[8] For instance, hydrazones can be prepared through the diazotization of sulfanilamide, followed by coupling with ethyl cyanoacetate, and subsequent refluxing with hydrazine hydrate in ethanol to yield the desired 3-aminopyrazole core.[8] Another prevalent method is the base-catalyzed aldol condensation of ketones and aldehydes to form α,β-unsaturated ketones (chalcones), which are then cyclized with hydrazines to afford pyrazole derivatives.[4][9]

Rationale for Synthetic Strategy: The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring. The chalcone-based synthesis, for example, allows for significant diversity at the 3, 4, and 5 positions of the pyrazole ring by simply varying the starting ketone and aldehyde. This is particularly advantageous for SAR studies where the systematic modification of substituents is required to probe their effect on antimicrobial activity.

Once synthesized, rigorous characterization of the novel compounds is paramount. This typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful synthesis of the target compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.[9]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Elemental Analysis: To provide the percentage composition of elements (C, H, N), further validating the proposed structure.[10]

Part 2: A Step-by-Step Workflow for In Vitro Antimicrobial Screening

The initial biological evaluation of newly synthesized aminopyrazoles involves screening for their ability to inhibit the growth of clinically relevant microorganisms. The following workflow provides a robust and standardized approach.

Antimicrobial Screening Workflow cluster_Preparation Phase 1: Preparation cluster_Screening Phase 2: Primary Screening & MIC Determination cluster_Confirmation Phase 3: Confirmation & Characterization A Synthesized Aminopyrazole Stock Solution (in DMSO) C Broth Microdilution Assay (96-well plate) A->C B Bacterial/Fungal Inoculum (0.5 McFarland Standard) B->C D Incubation (16-20 hours) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F For potent compounds G Time-Kill Kinetics Assay E->G For potent compounds DNA Gyrase Inhibition Pathway cluster_Process Bacterial DNA Replication cluster_Inhibition Inhibition by Aminopyrazole DNA_Relaxed Relaxed DNA DNA_Gyrase {DNA Gyrase (Enzyme)} DNA_Relaxed->DNA_Gyrase binds to DNA_Supercoiled Negatively Supercoiled DNA DNA_Gyrase->DNA_Supercoiled introduces supercoils Inhibition Inhibition Replication {DNA Replication & Cell Division} DNA_Supercoiled->Replication Block {Replication Blocked} Aminopyrazole {Substituted Aminopyrazole} Aminopyrazole->DNA_Gyrase binds to active site

Caption: Hypothetical inhibition of bacterial DNA gyrase by a substituted aminopyrazole.

Further studies to confirm the MoA can include:

  • Enzyme Inhibition Assays: Using purified DNA gyrase to directly measure the inhibitory activity of the compounds.

  • Macromolecular Synthesis Assays: To determine if the compounds selectively inhibit DNA, RNA, protein, or cell wall synthesis.

  • Bacterial Cytological Profiling: To observe changes in bacterial morphology upon treatment with the compound.

Part 5: Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. [11][12]By systematically modifying the substituents on the aminopyrazole scaffold and observing the corresponding changes in MIC values, researchers can identify key structural features required for potent antimicrobial activity.

SAR Logic Diagram cluster_Substituents Systematic Modifications Core Aminopyrazole Core Scaffold R1 R1 Substituent (e.g., Phenyl ring) R2 R2 Substituent (e.g., Amino group) R3 R3 Substituent (e.g., Heterocycle) Activity Antimicrobial Activity (MIC) R1->Activity Toxicity Cytotoxicity (IC50) R1->Toxicity R2->Activity R2->Toxicity R3->Activity R3->Toxicity Conclusion Identify Optimal Substituents for High Potency & Low Toxicity Activity->Conclusion Toxicity->Conclusion

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

For example, studies have shown that the introduction of specific substituents, such as naphthyl groups or dihydrotriazines, can significantly enhance the antimicrobial potency of pyrazole derivatives. [11]Conversely, other modifications may lead to a decrease in activity or an increase in cytotoxicity. The goal of SAR is to identify a lead compound with an optimal balance of high potency and low toxicity.

Conclusion and Future Perspectives

The exploration of substituted aminopyrazoles continues to be a promising avenue in the search for novel antimicrobial agents. Their synthetic accessibility and the broad range of biological activities make them an attractive scaffold for further investigation. This guide has outlined a systematic and robust approach to evaluating their potential, from initial synthesis and antimicrobial screening to preliminary safety assessment and mechanism of action studies.

Future research should focus on expanding the chemical diversity of aminopyrazole libraries, exploring novel mechanisms of action, and utilizing in silico tools for rational drug design. By integrating the principles of medicinal chemistry, microbiology, and toxicology, the scientific community can continue to unlock the therapeutic potential of this versatile class of compounds and contribute to the global fight against antimicrobial resistance.

References

  • Kretschmer, D., Gekeler, C., Wolz, C., & Stegner, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY. [Link]

  • Kretschmer, D., Gekeler, C., Wolz, C., & Stegner, D. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 101-116). Humana, New York, NY. [Link]

  • Kumar, R., & Singh, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-200. [Link]

  • El-Gaby, M. S., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazol[1,5-a]pyrimidines. Il Farmaco, 55(11-12), 596-602. [Link]

  • Demchuk, I., Kutsyk, D., Klenina, O., & Vovk, M. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7869-7880. [Link]

  • Sannino, F., Marvasi, M., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734. [Link]

  • Demchuk, I., Klenina, O., & Vovk, M. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Biointerface Research in Applied Chemistry, 14(5), 433. [Link]

  • Sannino, F., Marvasi, M., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, 28(9), 3734. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference of Heterocyclic Chemistry)), 15-24. [Link]

  • Gomha, S. M., Abdel-aziz, M. A., & Khedr, M. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(12), 3120. [Link]

  • Sharma, A., & Sharma, R. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Kumar, A., & Kumar, R. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research, 11(12), 88-94. [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Sharma, P. C. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Topics in Medicinal Chemistry, 20(2), 111-131. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 15(1), 384-395. [Link]

  • ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Retrieved from [Link]

  • Yaseen, A. A., & Ghareeb, M. M. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(9), 1238. [Link]

  • Wassenaar, T. M., & Ussery, D. W. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(2), 191-202. [Link]

  • El-Banna, T. E., El-Azazy, M., & El-Fakharany, E. M. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 5481274. [Link]

  • Ciorba, A., & Calina, D. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5849. [Link]

  • Kumar, A., Singh, B. K., & Taj, G. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega, 8(3), 3249-3261. [Link]

  • Lazari, D., & Chatzianagnostou, K. (2023). Evaluation of the Antimicrobial, Cyto-Genotoxic, and Antigenotoxic Activity of Dipteryx odorata Seed Extracts. Molecules, 28(14), 5550. [Link]

  • Sannino, F., & Marvasi, M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 434. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Kumar, G. S., & Kumar, B. V. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 6(5), 1019-1025. [Link]

Sources

The 4-(4-methoxyphenyl)-1H-pyrazol-5-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of pharmacological activities.[1] Within this vast chemical space, the 4-(4-methoxyphenyl)-1H-pyrazol-5-amine scaffold has emerged as a particularly versatile and "privileged" structure in drug discovery. Its unique arrangement of a hydrogen bond donor (5-amine), a hydrogen bond acceptor (pyrazole nitrogens), and a tunable aromatic moiety (4-aryl group) provides an ideal framework for designing selective and potent modulators of various biological targets. This guide offers a deep dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this core, providing researchers with the foundational knowledge and practical protocols to leverage its full potential.

The Pyrazole Core: A Foundation of Pharmacological Diversity

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] This arrangement confers a unique electronic and structural profile, making them staples in medicinal chemistry. The pyrazole ring is present in several clinically approved drugs, including the anti-inflammatory agent Celecoxib, the analgesic Dipyrone, and the anti-gout medication Sulfinpyrazone.[2] The broad utility of the pyrazole scaffold stems from its ability to engage in various non-covalent interactions and its synthetic tractability, which allows for extensive structural diversification.[3][4]

The this compound scaffold builds upon this foundation by incorporating three key features critical for molecular recognition:

  • The 5-Amino Group: Acts as a crucial hydrogen bond donor, enabling strong interactions with key residues in enzyme active sites or receptor binding pockets.[5] Its nucleophilicity also serves as a primary handle for synthetic elaboration.[6]

  • The 4-Aryl Moiety: The (4-methoxyphenyl) group occupies the C4 position, providing a vector for exploring hydrophobic pockets and establishing π-stacking interactions. The methoxy group can be modified to tune electronic properties and metabolic stability.

  • The Pyrazole Ring: The core heterocycle acts as a rigid scaffold, pre-organizing the appended functional groups for optimal target engagement. Its nitrogen atoms can act as hydrogen bond acceptors, further anchoring the molecule within a binding site.

Synthetic Strategies: Accessing the Core and Its Analogs

The synthesis of 4-aryl-5-aminopyrazoles can be achieved through several routes. A common and effective strategy involves the condensation of a hydrazine with a β-ketonitrile derivative. Subsequent functionalization, such as C4-arylation, provides access to the target scaffold.

General Synthesis Workflow

The overall workflow involves creating a substituted 5-aminopyrazole and then performing a chemoselective C-4 arylation. This approach offers modularity, allowing for variation at multiple positions.

G cluster_0 Scaffold Synthesis cluster_1 Core Functionalization A β-Ketonitrile C 5-Aminopyrazole Intermediate A->C B Hydrazine Derivative B->C G Chemoselective C-4 Arylation C->G D Catechol Derivative (e.g., 4-methoxyphenol) E Laccase-Mediated Oxidation D->E F ortho-Quinone E->F F->G H Target Scaffold: This compound G->H

Caption: General workflow for synthesizing the 4-aryl-5-aminopyrazole scaffold.

Detailed Experimental Protocol: Laccase-Mediated C-4 Arylation

This protocol is adapted from a laccase-mediated method for the chemoselective C-4 arylation of 5-aminopyrazoles, which proceeds under mild, environmentally friendly conditions.[6]

Objective: To synthesize a 4-aryl-5-aminopyrazole derivative.

Materials:

  • 5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole (or other suitable 5-aminopyrazole precursor)

  • Catechol (or substituted catechol like 4-methoxyphenol)

  • Laccase from Myceliophthora thermophila (e.g., Novozym 51003)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 5-aminopyrazole precursor (1.0 mmol) and the catechol derivative (1.2 mmol) in 20 mL of phosphate buffer (pH 7.0).

  • Enzyme Addition: Add laccase (e.g., 20 mg of Novozym 51003) to the solution.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (25°C) under an air atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure C-4 arylated 5-aminopyrazole product.[6]

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. 1H NMR and 13C NMR will verify the covalent structure and confirm the C-4 arylation. Mass spectrometry will confirm the molecular weight of the final product. The purity can be assessed by HPLC.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The 4-aryl-5-aminopyrazole scaffold has been successfully employed to develop inhibitors for several important enzyme classes, most notably protein kinases and metalloproteases.

Kinase Inhibition

The pyrazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[7] The 5-amino group and an adjacent pyrazole nitrogen can form canonical hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Derivatives of this scaffold have shown activity against Cyclin-Dependent Kinases (CDKs), Akt, and Janus Kinases (JAKs), which are key targets in oncology.[7][8]

  • SAR Insights:

    • C4-Aryl Group: Substitution on the C4-aryl ring is crucial for potency and selectivity. Electron-donating groups (like the methoxy group in the topic scaffold) can enhance interactions in hydrophobic pockets.

    • N1-Substitution: The N1 position of the pyrazole ring provides a vector into the solvent-exposed region. Attaching larger, flexible, or polar groups here can improve pharmacokinetic properties and target selectivity.

    • 5-Amine Functionalization: Acylation or alkylation of the 5-amino group can be used to probe additional binding pockets or block metabolism, but care must be taken not to disrupt the essential hinge-binding interaction.

Meprin α and β Inhibition

Meprins are metalloproteases involved in inflammation and tissue remodeling. A scaffold-hopping approach identified pyrazole-based structures as potent meprin inhibitors.[9]

  • SAR Insights:

    • The 3,5-diphenylpyrazole core exhibits low nanomolar inhibitory activity against meprin α.[9]

    • Introducing acidic moieties to the aryl rings can increase activity against meprin β, which has a preference for acidic substrates due to a cluster of arginine residues in its active site.[9]

    • The rigid pyrazole core was found to be a successful replacement for a more flexible tertiary amine scaffold, leading to highly potent heteroaromatic inhibitors.[10]

Quantitative SAR Data Summary

The following table summarizes inhibitory activities for representative pyrazole derivatives against key targets.

Compound IDScaffold/TargetR1 (at N1)R4 (at C4)Activity (IC50 / Ki)Reference
7a Meprin αHPhenyl1.3 nM (Ki)[10]
15a Meprin αHPhenyl302.0 nM (Ki)[10]
15 CDK2Pyrimidinyl1-methyl-pyrazolyl5.0 nM (Ki)[11]
23 CDK2Pyrimidinyl1-methyl-pyrazolyl90.0 nM (Ki)[11]
5h U-2 OS (cell)HAlkyl/Aryl0.9 µM (IC50)[12]
5h A549 (cell)HAlkyl/Aryl1.2 µM (IC50)[12]

Note: The specific substitutions for compounds 15a, 15, 23, and 5h are complex and detailed in the cited literature. This table illustrates the range of potencies achievable with the scaffold.

Mechanism of Action: Case Study in Kinase Inhibition

To illustrate the mechanism of action, we will examine the inhibition of the PI3K/Akt signaling pathway, a critical cascade for cell proliferation and survival that is often dysregulated in cancer.[7]

The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a pyrazole-based agent.[7]

A pyrazole-based inhibitor targeting a kinase like PI3K or Akt typically functions as an ATP-competitive inhibitor. The molecule occupies the ATP-binding pocket of the kinase. The 5-amino group and pyrazole nitrogen form hydrogen bonds with the "hinge" region of the enzyme, mimicking the interaction of the adenine ring of ATP. The 4-(4-methoxyphenyl) group extends into a deeper hydrophobic pocket, conferring potency and selectivity over other kinases. By blocking ATP binding, the inhibitor prevents the phosphorylation of downstream substrates (like Akt by PI3K), thereby halting the signaling cascade and preventing cell proliferation.[7]

Protocol: Evaluating Anti-Proliferative Activity (MTT Assay)

Once a promising inhibitor is synthesized, its biological activity must be quantified. The MTT assay is a standard colorimetric method for assessing the viability and proliferation of cancer cells in response to a test compound.[12]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a pyrazole-based compound against a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and ideal arrangement of pharmacophoric features make it a highly valuable starting point for developing potent and selective inhibitors against a range of therapeutic targets, from kinases to metalloproteases. Future research will likely focus on exploring novel substitutions at the N1 and C4 positions to fine-tune selectivity profiles, improve pharmacokinetic properties, and overcome drug resistance mechanisms. The continued exploration of this versatile core promises to yield new classes of therapeutic agents to address unmet needs in oncology, inflammation, and beyond.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). NATURALISTA CAMPANO, 28(1). [Link]

  • Kumar, K., et al. (n.d.). Current status of pyrazole and its biological activities. J Pharm Bioallied Sci, 5(3), 176-191. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1). [Link]

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [Link]

  • Abbasi, M., et al. (2018). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports, 8(1), 14068. [Link]

  • Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. (n.d.). PrepChem.com. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2008). Acta Crystallographica Section E, 64(Pt 11), o2173. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • 4-Phenyl-1H-pyrazol-5-amine. (n.d.). PubChem. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (2020). Current Computer-Aided Drug Design, 16(5), 564-570. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(11), 3293. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules, 27(19), 6653. [Link]

Sources

DFT and computational studies of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Computational Analysis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine using Density Functional Theory (DFT) and Molecular Docking

Abstract

This technical guide provides a comprehensive framework for the computational investigation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole scaffolds are foundational to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] This document outlines a validated workflow employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. Furthermore, it details the application of molecular docking to probe its potential as a therapeutic agent by simulating its interaction with a key biological target. The methodologies described herein are designed to be robust and reproducible, offering field-proven insights into the causal relationships between molecular structure and potential function, thereby accelerating rational drug design and development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the pyrazole ring being a particularly privileged scaffold.[2][3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is present in a diverse array of therapeutic agents, including the potent anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and various agents with anticancer and antimicrobial properties.[1][3][4] The versatility of the pyrazole nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[2]

The subject of this guide, this compound, combines three key structural motifs:

  • The Pyrazole Core: Provides a rigid, aromatic framework known for its metabolic stability and diverse biological activities.[5]

  • The 4-Methoxyphenyl Group: An electron-donating substituent that can influence the electronic properties of the entire molecule and participate in key interactions with biological targets.

  • The 5-Amine Group: A crucial functional group that can act as a hydrogen bond donor and acceptor, significantly impacting solubility and receptor binding affinity.[6]

Understanding the interplay of these features at an atomic level is paramount for predicting the molecule's behavior and potential as a drug candidate. Computational chemistry provides a powerful, cost-effective means to achieve this, offering detailed insights that guide further experimental work.[7] This guide presents a systematic approach to characterizing this compound using a combination of DFT and molecular docking simulations.

Synthesis and Structural Elucidation: From Benchtop to Model

A plausible synthetic route for aminopyrazole derivatives like the title compound involves the cyclocondensation reaction of a β-ketonitrile with a substituted hydrazine.[8] For instance, the reaction between (ethoxymethylene)cyanoacetate and (4-methoxyphenyl)hydrazine provides a direct pathway to related 5-aminopyrazole structures.[9]

While synthesis provides the material, unambiguous structural characterization is critical. Spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical structure.[10] However, for determining the precise three-dimensional arrangement and identifying potential regioisomers, single-crystal X-ray diffraction is the gold standard.[11] The experimentally determined structure serves as the ultimate validation for the initial geometries used in computational modeling.

Core Computational Methodology: A DFT-Based Workflow

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organic molecules due to its excellent balance of computational efficiency and accuracy.[7][12] It allows for the precise calculation of a molecule's geometric and electronic properties.

DFT_Workflow Figure 1: Standard DFT Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis & Interpretation mol_build 1. Initial 3D Structure Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Structure electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props Wavefunction nbo NBO Analysis (Charge Delocalization) geom_opt->nbo Wavefunction struct_params Optimized Geometry (Bond Lengths, Angles) freq_calc->struct_params Validated Minimum thermo Thermodynamic Properties freq_calc->thermo

Figure 1: Standard DFT Workflow
Protocol 3.1: Geometry Optimization and Vibrational Analysis

This initial step is crucial for finding the most stable three-dimensional conformation of the molecule.

  • Structure Input: Construct the 3D structure of this compound using molecular building software (e.g., GaussView, Avogadro).

  • Computational Engine: Employ a quantum chemistry software package such as Gaussian or ORCA.

  • Method Selection (The "Why"):

    • Functional: Select the B3LYP hybrid functional. This functional is widely validated for organic molecules and provides reliable geometric and electronic data.[12][13]

    • Basis Set: Use the 6-311++G(d,p) basis set. The '6-311G' part offers a flexible description of core and valence electrons. The '++' adds diffuse functions, crucial for accurately describing lone pairs and potential non-covalent interactions. The '(d,p)' adds polarization functions, allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[8][14]

  • Execution: Perform a geometry optimization calculation. This is an iterative process where the software adjusts atomic positions to minimize the molecule's total energy.

  • Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]

Data Presentation: Optimized Geometric Parameters

The optimized geometry provides precise data on bond lengths and angles, which can be compared with experimental X-ray data for validation.

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond Lengths
C-N (Pyrazole)~1.33 - 1.38 Å
N-N (Pyrazole)~1.36 Å
C-O (Methoxy)~1.37 Å
Bond Angles
C-N-N (Pyrazole)~105 - 112°
C-O-C (Methoxy)~118°
Dihedral Angle C(Pyrazolyl)-C(Phenyl)-C-CDefines the twist between the pyrazole and phenyl rings

Note: These are representative values based on similar structures in the literature.

Protocol 3.2: Analysis of Electronic Properties and Chemical Reactivity

With a validated structure, we can probe the molecule's electronic landscape to predict its reactivity.

  • Frontier Molecular Orbitals (FMOs):

    • Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[15]

    • Analysis: Extract the energies of the HOMO and LUMO from the DFT output. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical stability; a larger gap implies higher stability and lower reactivity.[15][16]

    • Data Summary:

OrbitalEnergy (eV)Description
HOMO Calculated ValueTypically localized on the electron-rich pyrazole and methoxyphenyl rings.
LUMO Calculated ValueOften distributed across the aromatic system.
Energy Gap (ΔE) Calculated ValueIndicates molecular stability and reactivity.
  • Molecular Electrostatic Potential (MEP):

    • Concept: An MEP map visualizes the electrostatic potential on the molecule's electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[16][17]

    • Analysis: Generate the MEP surface. For this compound, negative potential is expected around the pyrazole nitrogen atoms and the methoxy oxygen, indicating sites prone to electrophilic attack or hydrogen bonding. The amine hydrogens would represent regions of positive potential.[16]

  • Natural Bond Orbital (NBO) Analysis:

    • Concept: NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. It identifies key stabilizing interactions, such as hyperconjugation between occupied (donor) and unoccupied (acceptor) orbitals.[16][18]

    • Analysis: Perform an NBO calculation. Analyze the output for significant charge transfers, particularly from the lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings. These interactions contribute significantly to the overall stability of the molecule.

Application in Drug Discovery: Molecular Docking Simulation

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a specific protein target.[7] This is instrumental in screening potential drug candidates and understanding their mechanism of action.

Docking_Workflow Figure 2: Molecular Docking Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis target_sel 1. Target Selection (e.g., COX-2, PDB ID: 1CX2) receptor_prep 2. Receptor Preparation (Remove water, add hydrogens) target_sel->receptor_prep grid_box 4. Define Binding Site (Grid Box Generation) receptor_prep->grid_box ligand_prep 3. Ligand Preparation (DFT optimized structure) ligand_prep->grid_box docking_run 5. Run Docking Algorithm (e.g., AutoDock Vina) grid_box->docking_run binding_energy 6. Analyze Binding Energy (kcal/mol) docking_run->binding_energy pose_vis 7. Visualize Binding Pose (H-bonds, hydrophobic interactions) docking_run->pose_vis

Figure 2: Molecular Docking Workflow
Protocol 4.1: Docking Against Cyclooxygenase-2 (COX-2)

Causality: Many pyrazole-based drugs, like Celecoxib, are known anti-inflammatory agents that function by inhibiting the COX-2 enzyme.[3] Therefore, COX-2 is a highly relevant and well-characterized target for assessing the anti-inflammatory potential of our title compound.[6]

  • Target and Ligand Preparation:

    • Download the crystal structure of the COX-2 protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, prepare the receptor by removing water molecules, co-factors, and adding polar hydrogens.

    • Use the DFT-optimized structure of this compound as the ligand. Define its rotatable bonds.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the COX-2 enzyme. The dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Software: Use a widely accepted docking program such as AutoDock Vina.

    • Execution: The software will systematically explore different conformations and orientations of the ligand within the active site, calculating a binding score for each pose.

  • Analysis of Results:

    • The primary output is the binding energy (in kcal/mol), which estimates the binding affinity. More negative values indicate stronger binding.

    • Visualize the top-ranked binding pose using software like PyMOL or Discovery Studio. Identify key intermolecular interactions, such as hydrogen bonds between the ligand's amine group and residues like Gln or Tyr in the active site, and hydrophobic interactions involving the phenyl rings.[6]

Data Presentation: Docking Results Summary
LigandBinding Energy (kcal/mol)Key Interacting Residues (COX-2)Interaction Type
This compound Calculated ValueGln, Tyr, Val, LeuHydrogen Bonds, Hydrophobic
Reference Inhibitor (e.g., Celecoxib) Literature/Calculated ValueHis, Arg, ValHydrogen Bonds, Hydrophobic

Summary and Future Directions

This guide has detailed a robust computational workflow for characterizing this compound. Through DFT, we can establish its stable conformation and generate valuable descriptors of electronic structure and reactivity, including HOMO-LUMO energies and MEP maps. Molecular docking simulations provide a powerful hypothesis-generating tool, predicting the compound's binding affinity and interaction patterns with relevant biological targets like COX-2.

The insights gained from these computational studies provide a strong foundation for further research. The logical next steps include:

  • Molecular Dynamics (MD) Simulations: To study the dynamic stability of the ligand-protein complex over time.[7]

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • Experimental Validation: Synthesis of the compound followed by in vitro assays (e.g., COX-2 inhibition assay, antimicrobial screening) to validate the computational predictions.[13]

By integrating these computational and experimental approaches, researchers can significantly streamline the process of identifying and optimizing novel pyrazole-based therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). European Journal of Pharmaceutical and Medical Research. [Link]

  • Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). ChesterRep. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health. [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science. [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. (n.d.). OUCI. [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2010). National Institutes of Health. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Institutes of Health. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [Link]

  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. (n.d.). [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. (2021). Asian Journal of Pharmacy and Pharmacology. [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). MDPI. [Link]

  • Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol. (n.d.). ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (n.d.). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (n.d.). ResearchGate. [Link]

  • Synthesis, Crystal structure, Hirshfeld surface, DFT and Docking studies of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. (n.d.). ResearchGate. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). National Institutes of Health. [Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. (n.d.). Physics @ Manasagangotri. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. (2021). National Institutes of Health. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (n.d.). National Institutes of Health. [Link]

  • FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (2015). PubMed. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (n.d.). ResearchGate. [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (n.d.). ResearchGate. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

  • Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. (n.d.). ResearchGate. [Link]

  • Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysi. (n.d.). DergiPark. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for determining the solubility and stability of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a representative small molecule of interest in pharmaceutical development. Given the critical role of solubility and stability in determining the bioavailability, manufacturability, and shelf-life of an active pharmaceutical ingredient (API), this document outlines a systematic approach for characterization. It covers the theoretical underpinnings of solubility and degradation, details robust experimental protocols, and offers insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and practical framework for assessing these crucial physicochemical properties.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly impacts a drug's absorption and bioavailability.[1] An API must be in a dissolved state to be absorbed, making solubility a key determinant of its therapeutic efficacy.[1]

Stability, on the other hand, refers to the capacity of a drug substance to maintain its chemical integrity and physical properties over time under various environmental conditions. Degradation of an API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical characteristics, all of which can compromise the safety and effectiveness of the final drug product.[2][3]

The subject of this guide, this compound, is a heterocyclic compound featuring a pyrazole ring, a methoxy-substituted phenyl group, and an amine functional group. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[4] The structural features of this compound—including hydrogen bond donors and acceptors, aromatic rings, and a potentially ionizable amine group—suggest a complex interplay of factors will govern its solubility and stability profile.[5] Understanding these characteristics early in the development process is paramount for guiding formulation strategies, selecting appropriate storage conditions, and ensuring the development of a safe and effective medicine.

Solubility Profiling: A Multifaceted Approach

A comprehensive understanding of an API's solubility requires its characterization in a variety of relevant solvent systems, from aqueous buffers that mimic physiological conditions to organic solvents used in manufacturing processes.

Theoretical Considerations: Predicting Solubility

The structure of this compound offers clues to its potential solubility. The pyrazole ring and the amine group can act as both hydrogen bond donors and acceptors, suggesting potential for interaction with polar protic solvents like water, ethanol, and methanol.[5][6] The presence of the phenyl and methoxyphenyl groups, however, introduces lipophilic character, which may enhance solubility in organic solvents.[7] It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to the combination of these structural features.[7] The amine group's basicity (pKa) will also critically influence its aqueous solubility, which is expected to increase at lower pH due to the formation of the more soluble protonated species.

Experimental Determination of Solubility

2.2.1. Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature and pressure.[8] The shake-flask method is the gold standard for its determination.[9][10]

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., purified water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, ethanol, methanol, DMSO).[10] The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) using an orbital shaker.[10][11]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots of the supernatant.[10] The purpose of sampling at multiple time points is to ensure that equilibrium has been reached, indicated by a plateau in concentration.[10]

  • Phase Separation: Immediately separate the dissolved solute from the undissolved solid by centrifugation or filtration using a 0.45 μm filter to prevent further dissolution or precipitation.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][12]

2.2.2. Kinetic and Apparent Solubility

In early drug discovery, high-throughput methods are often employed to assess kinetic or apparent solubility. These methods, while faster, may not represent true thermodynamic equilibrium but are valuable for ranking compounds.[8] A common approach involves dissolving the compound in DMSO and then diluting it into an aqueous buffer, with precipitation monitored over a short period.[13]

Data Presentation and Interpretation

Solubility data should be presented in a clear and comparative format.

Table 1: Hypothetical Solubility Data for this compound at 37 °C

Solvent SystempHSolubility (mg/mL)Solubility Classification (DSV*)
0.1 N HCl1.25.2Highly Soluble
Acetate Buffer4.50.8Soluble
Phosphate Buffer6.80.1Sparingly Soluble
Purified Water~7.0< 0.1Slightly Soluble
Ethanol-15.8Freely Soluble
Methanol-10.5Freely Soluble
Dimethyl Sulfoxide (DMSO)-> 50Very Soluble

*Dose:Solubility Volume (DSV) calculated based on a hypothetical highest therapeutic dose of 100 mg. An API is considered highly soluble if the DSV is ≤ 250 mL over the pH range of 1.2–6.8.[10]

This data would indicate that the compound's aqueous solubility is pH-dependent, a common characteristic of ionizable compounds.[8] The higher solubility at acidic pH confirms the basic nature of the amine group. The excellent solubility in organic solvents like ethanol and DMSO is also highlighted.

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to identify potential degradation products and to establish a drug's shelf-life and appropriate storage conditions. Forced degradation studies are a key component of this process, intentionally exposing the API to harsh conditions to accelerate degradation.[2][3]

Rationale for Forced Degradation Studies

Forced degradation studies, or stress testing, serve several critical purposes:

  • To identify likely degradation products that could form under normal storage conditions.[3]

  • To elucidate the degradation pathways of the drug substance.[14]

  • To develop and demonstrate the specificity of stability-indicating analytical methods.[15][16][17] A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products and impurities.

Experimental Design for Forced Degradation

A systematic approach to forced degradation involves exposing the API to hydrolytic, oxidative, photolytic, and thermal stress conditions.[3]

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress media.[18] Also, expose the solid API to thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Purified water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solid): 105°C for 48 hours.

    • Photostability (Solid & Solution): Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample at appropriate intervals (e.g., 0, 4, 8, 12, 24 hours) to track the extent of degradation. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.[18]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity and to obtain UV spectra of the parent drug and any degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Oxidation: The electron-rich aromatic rings and the primary amine are susceptible to oxidation. The methoxy group can also be a site for oxidative degradation.

  • Hydrolysis: While the pyrazole ring is generally stable, extreme pH and temperature could potentially lead to ring cleavage.[19] The amide-like character within the pyrazole ring could be susceptible under harsh hydrolytic conditions.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation.

The results from the forced degradation study will either confirm these hypotheses or reveal unexpected degradation pathways.

Visualization of Experimental Workflow

A clear workflow is essential for conducting these studies systematically.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Solid API (Solid) Thermal Thermal (105°C) API_Solid->Thermal Photo_Solid Photolytic (ICH Q1B) API_Solid->Photo_Solid API_Solution API Solution (1 mg/mL) Acid Acid Hydrolysis (HCl) API_Solution->Acid Base Base Hydrolysis (NaOH) API_Solution->Base Neutral Neutral Hydrolysis (H2O) API_Solution->Neutral Oxidative Oxidative (H2O2) API_Solution->Oxidative Photo_Solution Photolytic (ICH Q1B) API_Solution->Photo_Solution HPLC_Analysis Stability-Indicating HPLC-PDA Analysis Thermal->HPLC_Analysis Photo_Solid->HPLC_Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Neutral->HPLC_Analysis Oxidative->HPLC_Analysis Photo_Solution->HPLC_Analysis Data_Interpretation Data Interpretation & Pathway Elucidation HPLC_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

The Synergy of Solubility and Stability Data

The insights gained from solubility and stability studies are not siloed; they are interconnected and collectively inform critical drug development decisions. For instance, the pH-dependent solubility will directly influence the choice of formulation for oral dosage forms. A drug that is more soluble in the acidic environment of the stomach may require a different formulation strategy than one that is more soluble in the neutral pH of the intestine.

Similarly, if a forced degradation study reveals that the compound is highly susceptible to hydrolysis at low pH, this will guide formulators to avoid acidic excipients and may necessitate the use of protective coatings for solid dosage forms. If the compound is found to be light-sensitive, packaging solutions such as amber vials or opaque blister packs will be required.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of modern pharmaceutical development. For a compound like this compound, with its rich chemical functionality, a thorough understanding of these properties is indispensable. By employing robust experimental methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can build a detailed physicochemical profile. This knowledge is not merely academic; it is the foundation upon which rational formulation design, effective manufacturing processes, and safe and stable drug products are built. The protocols and strategies outlined in this guide provide a framework for generating the high-quality data necessary to navigate the complex path of drug development and ultimately deliver new therapies to patients.

References

  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

  • Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterisation.

  • PMC - NIH. Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds.

  • ResearchGate. Stability of 4H-pyrazoles in physiological environments.

  • Solubility of Things. Pyrazole.

  • World Health Organization (WHO). Annex 4.

  • Brazilian Journal of Pharmaceutical Sciences. Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System.

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

  • Sigma-Aldrich. 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.

  • New Journal of Chemistry (RSC Publishing). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.

  • Agilent. INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD.

  • PMC - NIH. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles.

  • Smolecule. 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine.

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.

  • PMC - PubMed Central. Bacterial degradation of monocyclic aromatic amines.

  • IJTSRD. Stability Indicating HPLC Method Development –A Review.

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation.

  • ChemicalBook. This compound.

  • ACS Applied Materials & Interfaces. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

  • European Journal of Chemistry. Development and validation of stability indicating HPLC method for quantification of tinidazole.

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • Books. CHAPTER 4: Various Types and Mechanisms of Degradation Reactions.

  • MedCrave online. Forced Degradation Studies.

  • Chem-Impex. 3-(4-Methoxyphenyl)pyrazole.

  • ACS Publications. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review.

  • PubChem. 4-Phenyl-1H-pyrazol-5-amine.

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review.

  • Toppr. Organic Chemistry – Specific Name Reactions.

  • MedChemComm. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • KEGG. Degradation of aromatic compounds - Reference pathway.

  • Pharmacy 180. Drug degradation pathways.

  • Chem-Impex. 3-(4-Methoxyphenyl)-pyrazole-4-carboxylic acid.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

  • PMC - PubMed Central. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.

Sources

Whitepaper: A Guide to the Discovery of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. Their inhibition by small molecules has led to numerous therapeutic breakthroughs. Among the vast chemical space explored, the pyrazole scaffold has distinguished itself as a "privileged structure" in kinase inhibitor design, featured in numerous FDA-approved drugs.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the modern workflow for discovering novel pyrazole-based kinase inhibitors. We will move beyond simple procedural lists to explore the causality behind experimental choices, from initial hit identification through rigorous lead optimization, addressing key challenges such as selectivity and acquired resistance.

The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][3] Its utility in kinase inhibitor design is not coincidental but is rooted in a unique combination of chemical and structural properties.

  • Hydrogen Bonding Capability: The pyrazole scaffold is an exceptional bioisostere for other aromatic rings. Crucially, its N-1 atom can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor.[3] This duality allows it to form robust interactions with the highly conserved "hinge region" of the kinase ATP-binding pocket, a fundamental requirement for potent, ATP-competitive inhibition.[4]

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for straightforward and diverse chemical modifications.[5] This enables extensive Structure-Activity Relationship (SAR) studies, where different functional groups can be systematically introduced to optimize potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity and Vectorial Orientation: The planar pyrazole ring acts as a rigid anchor, positioning substituents in specific vectors within the ATP-binding site. This allows medicinal chemists to precisely target other regions of the kinase, such as the deep hydrophobic pocket or the solvent-exposed region, to enhance affinity and selectivity.[4][6]

Several FDA-approved kinase inhibitors incorporate a pyrazole ring, underscoring its therapeutic importance.[1]

Drug Name Primary Kinase Target(s) Therapeutic Area
Crizotinib ALK, ROS1, c-MetNon-Small Cell Lung Cancer
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera
Encorafenib BRAF V600EMelanoma, Colorectal Cancer
Erdafitinib FGFR1-4Urothelial Carcinoma
Avapritinib KIT, PDGFRAGastrointestinal Stromal Tumor

The Modern Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor is a systematic, multi-stage process designed to identify, validate, and refine a candidate molecule. The journey from a chemical library to a preclinical candidate involves a self-validating system of iterative testing and design.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead & SAR cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation & Triage HTS->Hit_Validation Library Compound Library Library->HTS SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Lead_Series Lead Series Identification SAR->Lead_Series Potency Potency & Selectivity (Kinome Profiling) Lead_Series->Potency ADMET ADME/Tox Profiling Potency->ADMET ADMET->SAR Iterative Design PPC Preclinical Candidate ADMET->PPC SAR_Diagram cluster_0 Structure-Activity Relationship (SAR) of a Pyrazole Scaffold L_R1 R1: Targets deep hydrophobic pocket. Often a substituted aryl group. L_R2 R2: Projects towards solvent-exposed region. Improves solubility and ADME. L_R3 R3: Interacts with 'hinge' region. Crucial for core binding. Py_Img

Caption: Key modification points on a generic pyrazole kinase inhibitor scaffold.

Example SAR Table (Hypothetical Data Synthesized from Published Studies)[4][5][6]

Compound R1 (Position 5) R2 (Position 3) Kinase IC₅₀ (nM) Comment
1a 4-Fluorophenyl4-Pyridinyl500Initial hit. Pyridine N accepts H-bond from hinge Met residue. [4]
1b 4-Chlorophenyl4-Pyridinyl350Cl provides slightly better hydrophobic packing than F.
1c 4-Fluorophenyl4-(Piperazin-1-yl)phenyl50Basic amine in piperazine projects to solvent, improving solubility and forming new interactions. [6]
1d 2,4-Difluorophenyl4-(Piperazin-1-yl)phenyl25Additional fluoro group enhances hydrophobic interactions.
1e 4-Fluorophenyl2-Aminopyrimidine15Pyrimidine core offers additional H-bond acceptors for the hinge.

Causality in SAR: The data shows that a 4-fluorophenyl group at R1 effectively occupies a deep lipophilic pocket. [4]Replacing the simple pyridine at R2 with a larger, functionalized group like piperazine dramatically improves potency. This is because the piperazine moiety can extend into the solvent-exposed region of the ATP-binding site, improving solubility and potentially forming additional polar contacts, a common strategy for enhancing both potency and drug-like properties. [6]

Phase 3: Lead Optimization

With a promising lead series identified, the focus shifts to fine-tuning for clinical success. This involves enhancing potency while simultaneously engineering selectivity and favorable ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology properties. [7][8] A. Engineering Selectivity with Kinome Profiling:

A potent inhibitor is not necessarily a good drug. Off-target inhibition can lead to toxicity. The goal is to create a compound that selectively inhibits the target kinase over the ~500 other kinases in the human kinome.

Kinome profiling is the key self-validating system here. It involves screening the lead compound against a large panel of kinases (often >300) at a fixed concentration. [9][10]This provides a comprehensive "selectivity profile."

G cluster_0 Kinome Tree A B C D E F G

Caption: A conceptual kinome selectivity plot. Red indicates high inhibition (target), yellow indicates off-targets, and green indicates no significant inhibition.

Expert Insight: A "clean" kinome scan is often a primary objective. However, sometimes controlled polypharmacology (inhibiting a few specific kinases) can be therapeutically beneficial. The key is to understand and control the selectivity profile through iterative chemical modification and re-screening, ensuring that potent off-target activities are eliminated or are against kinases known to be safe to inhibit. [10] B. ADME/Tox Profiling:

Parallel to selectivity screening, lead compounds are subjected to a battery of in vitro and in silico assays to predict their in vivo behavior. [7][11]This includes:

  • Solubility: Ensuring the compound can be absorbed.

  • Permeability: Assessing its ability to cross cell membranes (e.g., Caco-2 assay).

  • Metabolic Stability: Measuring its breakdown by liver enzymes (e.g., microsomal stability assay).

  • CYP450 Inhibition: Checking for inhibition of key drug-metabolizing enzymes to avoid drug-drug interactions. [7]* Toxicity: Early assessment using cell-based cytotoxicity assays.

Addressing Key Challenge: Acquired Resistance via Gatekeeper Mutations

A major hurdle in kinase inhibitor therapy is the development of drug resistance. [12]Often, this occurs through mutations in the ATP-binding pocket, with the most common being the "gatekeeper" mutation. [13][14] The gatekeeper residue controls access to a deep hydrophobic pocket. [13]A common mutation, such as threonine to a bulkier methionine (T315I in Abl), can cause steric hindrance that physically blocks the binding of Type-I inhibitors without preventing ATP binding, rendering the drug ineffective. [15][16]

Gatekeeper cluster_0 Wild-Type Kinase cluster_1 Mutant Kinase WT_Pocket ATP Pocket WT_Gate Gatekeeper (Threonine) Inhibitor Type-I Inhibitor Inhibitor->WT_Pocket Binds Effectively MUT_Pocket ATP Pocket MUT_Gate Gatekeeper (Methionine) Inhibitor2 Type-I Inhibitor Inhibitor2->MUT_Pocket Binding Blocked (Steric Hindrance)

Caption: Steric clash caused by a gatekeeper mutation prevents inhibitor binding.

Self-Validating Strategy: To overcome this, drug discovery programs must be proactive.

  • Anticipatory Screening: During lead optimization, promising compounds should be tested not only against the wild-type kinase but also against cell lines or recombinant enzymes engineered to express known gatekeeper mutations.

  • Rational Design: Design inhibitors that can accommodate the bulkier residue. This often involves creating more flexible molecules or targeting a different conformation of the kinase (e.g., Type-II inhibitors that bind to the inactive DFG-out state). [16]

Core Experimental Protocols

Protocol 1: Fluorescence-Based HTS for Kinase Inhibitors (Adapted from published methodologies)[17]

  • Objective: To screen a compound library for inhibitors of a target kinase by detecting ADP production.

  • Principle: Pyruvate kinase and lactate dehydrogenase are used to couple the production of ADP to the oxidation of NADH, which is monitored by a decrease in fluorescence (Ex: 340nm, Em: 460nm).

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, pH 7.5). The final concentration of kinase and peptide substrate should be optimized for linear reaction kinetics (typically low nM for kinase, Km for substrate).

    • Prepare a 2X ATP solution in kinase buffer. The concentration is typically set at the apparent ATP Km for the enzyme.

    • Prepare a Detection Mix containing pyruvate kinase, lactate dehydrogenase, PEP, and NADH.

  • Assay Plate Preparation (384-well format):

    • Dispense 50 nL of test compounds (typically 10 mM in DMSO) into assay plates using an acoustic dispenser. This yields a final assay concentration of 10 µM.

    • Include controls: DMSO only (negative control, 0% inhibition) and a known broad-spectrum inhibitor like staurosporine (positive control, 100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Allow the reaction to proceed at room temperature for a duration determined during assay development (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding 10 µL of the Detection Mix.

    • Incubate for 10 minutes at room temperature.

    • Read the plate on a fluorescence plate reader (Ex: 340nm, Em: 460nm).

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • Flag "hits" as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean).

Protocol 2: Workflow for Kinome Selectivity Profiling (Based on the KINOMEscan™ competition binding assay principle)[18]

  • Objective: To determine the binding affinity of a test compound against a large panel of human kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Compound Preparation: The test compound is submitted to the screening service (e.g., DiscoverX/Eurofins) at a specified concentration.

  • Binding Competition: In separate wells for each kinase, the test compound is incubated with the specific kinase and the immobilized ligand.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: The result is typically reported as "% Control," where a lower number indicates stronger competition by the test compound.

    • % Control = (Signal_Test_Compound / Signal_DMSO_Control) * 100

  • Interpretation: A selectivity profile (kinome tree) is generated. Compounds showing strong binding (% Control < 10) to kinases other than the intended target are flagged for potential off-target effects and guide the next round of medicinal chemistry optimization.

Conclusion and Future Directions

The pyrazole scaffold remains a highly validated and versatile starting point for the development of novel kinase inhibitors. [19][20]The modern discovery workflow, built on a foundation of high-throughput screening, iterative SAR, and comprehensive selectivity profiling, provides a robust framework for translating this chemical privilege into therapeutic candidates. Future success will depend on integrating new modalities and computational approaches. The use of macrocyclization to constrain pyrazole-based inhibitors is showing promise for targeting challenging kinases and improving selectivity. [21][22]Furthermore, the application of machine learning and AI in scaffold hopping and ADME prediction is set to accelerate the design-test-learn cycle, enabling the faster discovery of next-generation pyrazole-based medicines. [23][24]

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • High-throughput screening for kinase inhibitors - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters, 14(6), 833-840. [Link]

  • Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • "Gatekeeper" Mutations May Help Resistant Cancers Come Back Stronger. (2023). Technology Networks. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School. (2008). Retrieved January 6, 2026, from [Link]

  • High Throughput Screening for Protein Kinase Inhibitors - Bentham Science Publisher. (n.d.). Retrieved January 6, 2026, from [Link]

  • Xiang, S., et al. (2022). Targeting Gatekeeper Mutations for Kinase Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-: C] pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • How a kinase inhibitor withstands gatekeeper residue mutations - IndiaBioscience. (2016). Retrieved January 6, 2026, from [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). National Library of Medicine. Retrieved January 6, 2026, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition | Cancer Research. (n.d.). Retrieved January 6, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. [Link]

  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole - DergiPark. (n.d.). Retrieved January 6, 2026, from [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

  • (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Initial Exploration of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial materials science exploration of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. Moving beyond its established roles in medicinal chemistry, this document outlines the synthesis, characterization, and potential applications of this pyrazole derivative in emerging material technologies. We delve into the underlying scientific principles guiding the proposed experimental workflows, offering detailed protocols for synthesis, purification, and a suite of characterization techniques, including spectroscopic, thermal, and electrochemical analyses. This guide is intended for researchers and scientists in materials science and drug development, providing a robust starting point for investigating the unique properties of this compound and unlocking its potential in advanced materials.

Introduction: The Untapped Potential of Pyrazole Scaffolds in Materials Science

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] However, the very electronic and structural features that make pyrazoles versatile in biological systems—such as their aromaticity, hydrogen bonding capabilities, and tunable electronic properties—also render them highly attractive candidates for advanced functional materials.[2][3] The exploration of pyrazole derivatives in materials science is a burgeoning field, with applications emerging in conductive polymers, organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors.[2][3]

This guide focuses on a specific, promising derivative: this compound. The presence of an electron-donating methoxy group on the phenyl ring and a primary amine on the pyrazole core suggests a rich potential for tuning its electronic and optical properties.[4] The amine group offers a reactive handle for polymerization or functionalization, while the overall molecular structure hints at interesting photophysical and electrochemical behaviors. This document serves as a roadmap for the initial, systematic investigation of this compound's materials science potential.

Synthesis and Purification of this compound

A reliable and scalable synthesis is the bedrock of any materials science investigation. For this compound, several synthetic routes are plausible, with the choice depending on available starting materials and desired scale. A common and effective method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[5]

Recommended Synthetic Protocol

This protocol is adapted from established methods for pyrazole synthesis and is optimized for laboratory-scale production.

Reaction: (4-methoxyphenyl)hydrazine hydrochloride reacts with 2-cyano-3-(4-methoxyphenyl)acrylonitrile in the presence of a base.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-methoxyphenyl)hydrazine hydrochloride (10 mmol) and 2-cyano-3-(4-methoxyphenyl)acrylonitrile (10 mmol).

  • Solvent and Base Addition: Add 100 mL of absolute ethanol to the flask, followed by the slow addition of triethylamine (12 mmol) as a base.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 40-50 °C.

Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound must be rigorously confirmed. The following techniques are essential:

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic protons, amine protons, and methoxy protons.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms in the molecule.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H stretching.
Mass Spec. m/zA molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O).
Melting Point Temperature (°C)A sharp melting point indicates high purity.

Foundational Characterization for Materials Science Applications

With a pure sample of this compound in hand, the next phase involves a systematic characterization of its fundamental properties relevant to materials science.

Thermal Properties: Assessing Stability and Processing Windows

Thermal stability is a critical parameter for any organic material, dictating its processing conditions and operational lifetime in a device.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Place 5-10 mg of the purified compound in an alumina or platinum TGA/DSC pan.

  • TGA Measurement: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This will determine the decomposition temperature (Td).

  • DSC Measurement: Heat the sample from room temperature to a temperature below its decomposition point (determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere. Cool the sample and then reheat to observe the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

The results from TGA and DSC will define the temperature range in which the material is stable and can be processed (e.g., by thermal evaporation or melt processing).

Photophysical Properties: Unveiling the Potential for Optoelectronics

The electronic structure of this compound, with its donor-acceptor character, suggests it may possess interesting photoluminescent properties, making it a candidate for use in OLEDs.[4]

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

  • Solution Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, and acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions to determine the absorption maxima (λ_abs) and the molar extinction coefficient. The onset of absorption can be used to estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Excite the solutions at their respective absorption maxima and record the emission spectra to determine the emission maxima (λ_em) and the Stokes shift.

  • Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.

These measurements will provide crucial insights into the compound's ability to absorb and emit light, which is fundamental for applications in OLEDs and fluorescent sensors.

Electrochemical Properties: Probing Redox Behavior and Electronic Levels

Cyclic voltammetry (CV) is an indispensable technique for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. These parameters are critical for designing efficient charge-transporting layers in organic electronic devices.

Experimental Protocol: Cyclic Voltammetry (CV)

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Working Electrode: Use a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: Dissolve a small amount of the compound in the electrolyte solution. Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.

  • Data Analysis: Determine the onset of the first oxidation and reduction peaks. Use these values to calculate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

The HOMO and LUMO levels will dictate the ease of charge injection and transport, guiding the design of device architectures.

Potential Applications in Materials Science: A Forward Look

The initial characterization data will provide a strong basis for exploring specific applications for this compound.

Organic Light-Emitting Diodes (OLEDs)

The photophysical properties, particularly the emission wavelength and quantum yield, will indicate the potential of this compound as an emissive material or a host in an OLED. The HOMO and LUMO levels will inform the selection of appropriate charge transport and injection layers for device fabrication.

Workflow for OLED Device Prototyping

OLED_Workflow cluster_synthesis Material Preparation cluster_characterization Fundamental Characterization cluster_fabrication Device Fabrication cluster_testing Performance Evaluation synthesis Synthesis & Purification of This compound photophysical Photophysical Analysis (UV-Vis, PL) synthesis->photophysical electrochemical Electrochemical Analysis (CV) synthesis->electrochemical fabrication OLED Fabrication (e.g., Spin Coating) photophysical->fabrication electrochemical->fabrication testing Device Testing (I-V-L, EQE) fabrication->testing

Caption: Workflow for OLED device prototyping.

Corrosion Inhibitors

The presence of nitrogen heteroatoms and the amine group suggests that this compound could act as a corrosion inhibitor for metals in acidic media.[2] The lone pair electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal, forming a protective layer.

Experimental Protocol: Electrochemical Corrosion Testing

  • Electrolyte: Prepare a corrosive medium, such as 1 M HCl.

  • Working Electrode: Use a sample of the metal to be protected (e.g., mild steel) as the working electrode.

  • Inhibitor Concentration: Add varying concentrations of this compound to the corrosive medium.

  • Electrochemical Measurements: Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency.

Precursor for Advanced Polymers

The primary amine group on the pyrazole ring is a versatile functional handle for polymerization. It can undergo condensation reactions with various monomers to form novel polymers with tailored properties. For example, reaction with diacyl chlorides could yield polyamides, while reaction with diisocyanates could produce polyureas. These polymers could find applications as high-performance plastics, coatings, or membranes.

Polymerization Pathways

Polymerization cluster_monomers Co-monomers cluster_polymers Resulting Polymers start This compound diacyl Diacyl Chloride start->diacyl Condensation diisocyanate Diisocyanate start->diisocyanate Addition diepoxide Diepoxide start->diepoxide Addition polyamide Polyamide diacyl->polyamide polyurea Polyurea diisocyanate->polyurea polyepoxy Polyepoxy diepoxide->polyepoxy

Caption: Potential polymerization pathways.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored molecule in the realm of materials science. Its synthesis is straightforward, and its molecular structure suggests a wealth of interesting properties waiting to be uncovered. This guide provides a foundational framework for its initial exploration, from synthesis and purification to a comprehensive suite of characterization techniques. The proposed workflows and experimental protocols are designed to be robust and informative, enabling researchers to systematically evaluate its potential in OLEDs, corrosion inhibition, and as a monomer for advanced polymers. The insights gained from this initial exploration will undoubtedly pave the way for further research and development, potentially leading to the discovery of novel materials with significant technological impact.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazole Derivatives in Material Science. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]

  • PubMed Central (PMC). (2024, September 18). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Scalable, Two-Step Synthetic Route for the Gram-Scale Production of 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methoxyphenyl)-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a common scaffold in a wide range of biologically active compounds, and the specific substitution pattern of this molecule, featuring an aminopyrazole core with a methoxyphenyl group at the 4-position, makes it a key intermediate for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The development of a robust and scalable synthetic route is crucial for facilitating further research and development in these areas.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. The described two-step route is designed for efficiency, scalability, and high purity of the final product. The causality behind experimental choices is explained to provide researchers with a comprehensive understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence, commencing with commercially available starting materials. The overall strategy is depicted below:

Synthetic_Strategy p_anisaldehyde p-Anisaldehyde intermediate1 2-(4-methoxybenzylidene)malononitrile p_anisaldehyde->intermediate1 Step 1a: Knoevenagel Condensation malononitrile Malononitrile malononitrile->intermediate1 intermediate2 2-(4-methoxybenzyl)malononitrile intermediate1->intermediate2 Step 1b: Reduction final_product This compound intermediate2->final_product Step 2: Cyclization hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: Overall synthetic workflow for this compound.

Step 1 involves the synthesis of the key intermediate, 2-(4-methoxybenzyl)malononitrile. This is accomplished in a two-stage, one-pot procedure starting with a Knoevenagel condensation of p-anisaldehyde and malononitrile to yield 2-(4-methoxybenzylidene)malononitrile. This is followed by an in situ reduction of the activated carbon-carbon double bond.

Step 2 is the cyclization of the saturated dinitrile intermediate with hydrazine hydrate to construct the desired 5-aminopyrazole ring system. This reaction proceeds via a nucleophilic attack of hydrazine on one of the nitrile groups, followed by an intramolecular cyclization.

PART 1: Synthesis of 2-(4-methoxybenzyl)malononitrile (Intermediate)

This part details the gram-scale synthesis of the key precursor, 2-(4-methoxybenzyl)malononitrile, through a Knoevenagel condensation followed by a selective reduction.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (g)MolesPuritySupplier
p-AnisaldehydeC₈H₈O₂136.1513.620.10≥98%Sigma-Aldrich
MalononitrileC₃H₂N₂66.066.610.10≥99%Sigma-Aldrich
PiperidineC₅H₁₁N85.150.85 (1 mL)0.01≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07150 mL-≥99.5%Fisher Scientific
Sodium BorohydrideNaBH₄37.837.570.20≥98%Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46As needed-37%VWR
Ethyl AcetateC₄H₈O₂88.11300 mL-ACS GradeVWR
Brine (sat. NaCl)NaCl58.44100 mL--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.0420 g-GranularVWR
Detailed Experimental Protocol

Step 1a: Knoevenagel Condensation

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-anisaldehyde (13.62 g, 0.10 mol) and malononitrile (6.61 g, 0.10 mol) in ethanol (100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (1 mL, 0.01 mol) dropwise to the reaction mixture. The addition of the basic catalyst initiates the condensation, often resulting in a noticeable color change and a slight exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The formation of the more nonpolar product, 2-(4-methoxybenzylidene)malononitrile, should be observed.

Step 1b: In Situ Reduction

  • After completion of the Knoevenagel condensation (as indicated by TLC), cool the reaction mixture to 0-5 °C using an ice-water bath.

  • In a separate beaker, carefully dissolve sodium borohydride (7.57 g, 0.20 mol) in 50 mL of ethanol. Caution: Sodium borohydride reacts with alcohols to generate hydrogen gas. Ensure adequate ventilation and add the reagent slowly.

  • Add the sodium borohydride solution dropwise to the cooled reaction mixture over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. The color of the reaction mixture will likely fade during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours, or until TLC analysis confirms the consumption of the starting material.

  • Cool the reaction mixture again to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of concentrated hydrochloric acid until the pH of the solution is approximately 6-7. Vigorous gas evolution will occur.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 150 mL of deionized water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(4-methoxybenzyl)malononitrile as an oil or a low-melting solid. The crude product is often of sufficient purity for the subsequent step.

Rationale and Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] Piperidine acts as a base to deprotonate malononitrile, generating a carbanion that attacks the electrophilic carbonyl carbon of p-anisaldehyde. The subsequent dehydration is driven by the formation of a conjugated system.

The reduction of the α,β-unsaturated nitrile is achieved using sodium borohydride. While NaBH₄ is a mild reducing agent, the electron-withdrawing nature of the two nitrile groups activates the double bond for hydride attack. This selective reduction of the C=C bond without affecting the nitrile or aromatic functionalities is crucial for the success of this step.

Mechanism_Step1 cluster_knoevenagel Knoevenagel Condensation cluster_reduction Reduction p-Anisaldehyde p-Anisaldehyde Intermediate_A Intermediate_A p-Anisaldehyde->Intermediate_A + Malononitrile (Piperidine) 2-(4-methoxybenzylidene)malononitrile 2-(4-methoxybenzylidene)malononitrile Intermediate_A->2-(4-methoxybenzylidene)malononitrile - H₂O 2-(4-methoxybenzyl)malononitrile 2-(4-methoxybenzyl)malononitrile 2-(4-methoxybenzylidene)malononitrile->2-(4-methoxybenzyl)malononitrile + NaBH₄ (Ethanol)

Caption: Reaction mechanism for the synthesis of the intermediate.

PART 2: Synthesis of this compound (Final Product)

This part outlines the cyclization of the intermediate with hydrazine hydrate to yield the target aminopyrazole.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity (g) | Moles | Purity | Supplier | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(4-methoxybenzyl)malononitrile | C₁₁H₁₀N₂O | 186.21 | 18.62 (crude) | ~0.10 | - | Synthesized in Part 1 | | Hydrazine Hydrate | H₆N₂O | 50.06 | 10.01 (10 mL) | 0.20 | ~64% Hydrazine | Sigma-Aldrich | | Ethanol | C₂H₅OH | 46.07 | 150 mL | - | ≥99.5% | Fisher Scientific | | Deionized Water | H₂O | 18.02 | 200 mL | - | - | Lab Prepared | | Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | ACS Grade | VWR |

Detailed Experimental Protocol
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-(4-methoxybenzyl)malononitrile (18.62 g, ~0.10 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (10 mL, ~0.20 mol) to the solution. Extreme Caution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2][3] Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (1:1 hexane/ethyl acetate), observing the disappearance of the starting material and the formation of a more polar product.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form upon cooling.

  • Remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of cold deionized water and stir vigorously for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether (50 mL) to aid in drying.

  • Dry the product under vacuum at 40-50 °C to a constant weight. The typical yield of the crude product is in the range of 80-90%.

Purification

The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture to obtain a white to off-white crystalline solid.[4]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Rationale and Mechanistic Insights

The formation of the 5-aminopyrazole ring from a substituted malononitrile and hydrazine is a well-established transformation.[5][6] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic nitrile carbons. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second nitrile group, leading to a dihydropyrazole intermediate. Tautomerization of this intermediate results in the aromatic and stable this compound.

Mechanism_Step2 2-(4-methoxybenzyl)malononitrile 2-(4-methoxybenzyl)malononitrile Intermediate_B Intermediate_B 2-(4-methoxybenzyl)malononitrile->Intermediate_B + Hydrazine Hydrate Dihydropyrazole Intermediate Dihydropyrazole Intermediate Intermediate_B->Dihydropyrazole Intermediate Intramolecular Cyclization This compound This compound Dihydropyrazole Intermediate->this compound Tautomerization

Sources

Topic: Using 4-(4-methoxyphenyl)-1H-pyrazol-5-amine in a Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] This post-translational modification acts as a molecular switch, regulating everything from cell proliferation and differentiation to metabolism and apoptosis.[3] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5]

The development of small molecule kinase inhibitors has revolutionized targeted therapy.[6] However, a significant challenge remains: achieving selectivity. The human genome encodes over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[1] This structural similarity makes it difficult to develop inhibitors that block a specific pathogenic kinase without affecting other, essential kinases, which can lead to off-target effects and toxicity.[7]

This application note provides a comprehensive guide for the initial characterization of a novel small molecule, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine , as a potential kinase inhibitor. We will treat this as a compound of interest whose mechanism and potency are unknown. The following sections will guide researchers through the critical steps of assay selection, protocol execution, and data interpretation, providing the foundational knowledge to assess its inhibitory potential against a target kinase.

Foundational Concepts: Mechanism of Kinase Inhibition

Before embarking on experimental work, it is crucial to understand the primary mechanisms by which small molecules inhibit kinase activity. This understanding informs assay design and data interpretation.

ATP-Competitive vs. Non-ATP-Competitive Inhibition

The majority of clinically approved kinase inhibitors are ATP-competitive .[4][8] These molecules are designed to mimic the structure of ATP and bind within the highly conserved ATP pocket, directly preventing the kinase from binding its essential co-factor.[4] While effective, this approach can suffer from a lack of selectivity due to the conserved nature of this pocket across the kinome.[7]

In contrast, non-ATP-competitive inhibitors offer a promising avenue for achieving greater selectivity.[1][7] These inhibitors bind to sites other than the ATP pocket, such as allosteric sites or the substrate-binding region.[9][10] By binding to these less conserved regions, they can induce conformational changes that inactivate the enzyme, offering a more targeted approach to inhibition.[9][11]

Experimental Design to Probe Mechanism

The choice of ATP concentration in a kinase assay is a critical variable for distinguishing between these mechanisms.

  • ATP-competitive inhibitors will show a decrease in potency (an increase in the measured IC50 value) as the concentration of ATP in the assay is increased. This is because the inhibitor and ATP are in direct competition for the same binding site.

  • Non-ATP-competitive inhibitors will typically show little to no change in their IC50 value as the ATP concentration is varied, as they are not competing with ATP for binding.[12]

Therefore, a standard experimental approach is to determine the IC50 of this compound at both a low ATP concentration (often at or below the Michaelis constant, Km, for ATP) and a high, physiologically relevant ATP concentration (e.g., 1-5 mM).

Selecting the Right Tool: A Comparison of Kinase Assay Platforms

A variety of assay technologies are available to measure kinase activity, each with its own set of advantages and disadvantages. The selection of an appropriate assay depends on factors such as the specific kinase, the required throughput, and available laboratory equipment.[6][12]

Overview of Common Assay Formats
  • Radiometric Assays: Historically considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.[13][14] They are highly sensitive and compatible with virtually any substrate but involve the handling of radioactive materials.[15][16]

  • Luminescence-Based Assays: These assays, such as the Promega Kinase-Glo® platform, are homogeneous "add-mix-read" assays that quantify kinase activity by measuring the amount of ATP remaining in the reaction.[17][18] The luminescent signal is inversely proportional to kinase activity.[3][19] They are well-suited for high-throughput screening (HTS) due to their simplicity and robust signal.[20]

  • Fluorescence-Based Assays: This broad category includes several techniques. Förster Resonance Energy Transfer (FRET) assays use fluorescently labeled substrates to detect phosphorylation events.[21][22] Time-Resolved FRET (TR-FRET) is another popular method.[23][24] These assays are highly sensitive and amenable to HTS.[25]

Data Presentation: Comparison of Kinase Assay Technologies
Assay Technology Principle Advantages Disadvantages References
Radiometric Measures incorporation of [γ-³²P] from ATP into a substrate."Gold standard", direct measurement, high sensitivity, universal.Requires handling of radioactive materials, low throughput.[13][14][26]
Luminescence Measures remaining ATP after kinase reaction via luciferase.Simple "add-mix-read" format, high-throughput, robust signal.Indirect measurement, susceptible to interference from compounds affecting luciferase.[3][17][18]
Fluorescence (FRET) Detects conformational changes or proteolytic protection of a fluorescently labeled substrate upon phosphorylation.Homogeneous, real-time measurement possible, high sensitivity.Requires specifically designed fluorescent substrates, potential for compound interference.[21][22][27]

For the remainder of this guide, we will focus on a luminescence-based assay due to its widespread use, simplicity, and applicability in a drug discovery setting.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the Src tyrosine kinase, a well-characterized enzyme implicated in cancer.[28][29]

Principle of the Assay

We will use a luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay. The principle is straightforward: Src kinase consumes ATP to phosphorylate a substrate. After the kinase reaction, the Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low ATP and a dim signal, while effective inhibition of the kinase results in high ATP and a bright signal.[17][18]

Materials and Reagents
  • Kinase: Recombinant human Src kinase.

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for Src.

  • Test Compound: this compound, prepared as a 10 mM stock solution in 100% DMSO.

  • Control Inhibitor: Staurosporine or a known Src inhibitor (e.g., Dasatinib) as a positive control.[30]

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or similar).

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence.

  • Instrumentation: Plate reader with luminescence detection capabilities.

Step-by-Step Protocol for IC50 Determination
  • Compound Preparation:

    • Prepare a serial dilution series of this compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is a good starting point.

    • Prepare similar dilutions for the positive control inhibitor.

    • Include a DMSO-only control (vehicle control, representing 0% inhibition).

  • Reaction Setup (in a 96-well plate, final volume 20 µL):

    • To each well, add 1 µL of the serially diluted compound or DMSO control.

    • Prepare a master mix containing the kinase assay buffer and Src kinase at a pre-determined optimal concentration. Add 9 µL of this kinase solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Prepare a substrate/ATP master mix in kinase assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, where less than 20% of the substrate is consumed.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Following the kinase reaction incubation, add 20 µL of the Kinase-Glo® reagent to each well.

    • Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_compound Prepare serial dilutions of This compound add_compound 1. Add 1 µL Compound/DMSO to 96-well plate prep_compound->add_compound prep_kinase Prepare Kinase Master Mix (Buffer + Src Kinase) add_kinase 2. Add 9 µL Kinase Mix prep_kinase->add_kinase prep_atp Prepare Substrate/ATP Master Mix start_reaction 4. Add 10 µL Substrate/ATP Mix prep_atp->start_reaction add_compound->add_kinase pre_incubate 3. Pre-incubate 15 min at RT add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction 5. Incubate 60 min at 30°C start_reaction->incubate_reaction add_glo 6. Add 20 µL Kinase-Glo® Reagent incubate_reaction->add_glo incubate_glo 7. Incubate 10 min at RT add_glo->incubate_glo read_plate 8. Read Luminescence incubate_glo->read_plate

Caption: Experimental workflow for IC50 determination.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw luminescence data must be converted to percent inhibition. The following formula is used:

% Inhibition = 100 * (1 - (Signalinhibitor - Signalmin) / (Signalmax - Signalmin))

Where:

  • Signalinhibitor is the luminescence from a well containing the test compound.

  • Signalmax is the average luminescence from the DMSO-only wells (0% inhibition).

  • Signalmin is the average luminescence from a control well with a high concentration of a potent inhibitor (100% inhibition).

Determining the IC50 Value

The IC50 value is the concentration of an inhibitor at which 50% of the kinase activity is blocked. To determine this value, plot the percent inhibition against the logarithm of the inhibitor concentration. Then, fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). Most data analysis software (e.g., GraphPad Prism, R) can perform this calculation.

Data Presentation: Sample Data and IC50 Calculation
Compound Conc. (nM) Log [Conc.] Raw Luminescence (RLU) % Inhibition
0 (DMSO)-850,0000%
10835,0002.1%
30.48810,0005.7%
101720,00018.6%
301.48550,00042.9%
1002280,00081.4%
3002.48120,000104.3%
1000395,000107.9%
(Control Min RLU)-70,000100%

Based on this sample data, the calculated IC50 value would be approximately 45 nM .

Contextualizing Inhibition: The Src Kinase Signaling Pathway

Understanding the biological context of the target kinase is essential for appreciating the potential downstream effects of an inhibitor. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating numerous signaling pathways.[30][31]

Overview of the Src Signaling Cascade

Src kinases are activated by a multitude of upstream signals, including receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins.[28] Once activated, Src phosphorylates a wide array of downstream substrates, influencing pathways that control cell adhesion, migration, proliferation, and survival.[29][32] For example, Src can activate the Ras-MAPK pathway, promoting cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival.[32]

Signaling Pathway Diagram

G RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Adhesion FAK->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathways.

Conclusion and Future Directions

This application note has provided a detailed framework for the initial characterization of a novel compound, this compound, as a kinase inhibitor. By following the outlined protocols for assay selection, execution, and data analysis, researchers can robustly determine the compound's in vitro potency (IC50) against a target kinase like Src.

The critical next steps in the drug discovery cascade would include:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to assess its selectivity.[6]

  • Mechanism of Action Studies: Performing the kinase assay at varying ATP concentrations to determine if the inhibition is ATP-competitive.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity within a cellular context and assessing its impact on downstream signaling and cellular phenotypes like proliferation or migration.[6]

These subsequent studies are essential to build a comprehensive profile of this compound and to validate its potential as a selective and effective therapeutic agent.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

  • Carles, F., Bourg, S., Meyer, C., & Bonnet, P. (2018). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [Link]

  • Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with ATP-competitive inhibitors. Molecular Cancer. [Link]

  • Norman, R. A., & Toader, D. (2008). Non-ATP-competitive kinase inhibitors--enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery. [Link]

  • Han, X., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

  • Ishizawa, T., et al. (2022). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Faivre, S., Djelloul, S., & Raymond, E. (2006). Non-ATP competitive protein kinase inhibitors. Current Opinion in Oncology. [Link]

  • Adams, J. A. (2003). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology. [Link]

  • Lowell, C. A., & Berton, G. (1998). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Immunological Reviews. [Link]

  • Hantschel, O., & Superti-Furga, G. (2004). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer. [Link]

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. [Link]

  • Hantschel, O., & Superti-Furga, G. (2004). Mechanisms of Activation of Abl Family Kinases. Madame Curie Bioscience Database. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Boggon, T. J., & Eck, M. J. (2004). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology. [Link]

  • Brehmer, D., et al. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Current Opinion in Pharmacology. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. [Link]

  • ResearchGate. (n.d.). Cell signaling pathways induced by Abl kinases. ResearchGate. [Link]

  • Pendergast, A. M. (2016). Multifunctional Abl kinases in health and disease. Journal of Cell Science. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Hampton, E. N., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Src family kinase. Wikipedia. [Link]

  • Gonfloni, S., & Di Cunto, F. (2014). Defying c-Abl signaling circuits through small allosteric compounds. Frontiers in Genetics. [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Journal of Biomolecular Screening. [Link]

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. UCL Discovery. [Link]

  • BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BellBrook Labs. (2023). What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • ResearchGate. (2023). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate. [Link]

  • Rodems, S. M., et al. (2005). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Assay and Drug Development Technologies. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Application Notes & Protocols: A Tiered Bioassay Strategy for Characterizing 4-(4-methoxyphenyl)-1H-pyrazol-5-amine as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Targeted Bioassay

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Compounds bearing this moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The specific compound, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, shares structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs), notably the selective COX-2 inhibitor Celecoxib. Preliminary in-silico studies and research on analogous structures suggest that this compound may exert its therapeutic potential by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

COX-2 is inducibly expressed at sites of inflammation and in various cancers, where it catalyzes the conversion of arachidonic acid to pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[1][7] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Therefore, establishing a robust and reliable bioassay is paramount to definitively determine the biological activity and mechanism of action of this compound. This guide provides a comprehensive, tiered approach for researchers in drug development. We begin with a direct, target-based biochemical assay to quantify enzymatic inhibition and progress to a more physiologically relevant cell-based assay to confirm activity in a biological system. This structured workflow ensures a self-validating system, where the results of the primary assay inform and are confirmed by the secondary assay, providing a high degree of confidence in the compound's pharmacological profile.

Tier 1: Primary Biochemical Assay for Direct COX-2 Inhibition

The initial step is to determine if this compound directly interacts with and inhibits purified COX-2 enzyme. A fluorometric inhibitor screening assay is a rapid, sensitive, and high-throughput compatible method for this purpose. The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a specific probe.

Principle of the Assay

The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme from its substrate, arachidonic acid. A supplied probe reacts with PGG2 to produce a fluorescent signal, which is directly proportional to the enzyme's activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX-2.

Diagram: Biochemical Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis reagents Prepare Serial Dilutions (Test Compound, Celecoxib) add_cpd Add 10 µL of Diluted Compound/Controls to Wells reaction_mix Prepare Reaction Mix (Assay Buffer, COX-2 Enzyme, Probe, Cofactor) add_mix Add 80 µL of Reaction Mix to Wells add_cpd->add_mix 1. incubate Pre-incubate (10 min, 25°C) (Allows inhibitor binding) add_mix->incubate 2. initiate Initiate with 10 µL Arachidonic Acid incubate->initiate 3. read Measure Fluorescence Kinetics (Ex=535nm, Em=587nm) initiate->read 4. analyze Calculate Rate of Reaction (ΔRFU/min) read->analyze 5. ic50 Determine % Inhibition & Calculate IC50 Value analyze->ic50 6.

Caption: Workflow for the primary fluorometric COX-2 inhibition assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich MAK399).

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Opaque 96-well microplate

  • Fluorescence plate reader with kinetic mode (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Celecoxib in DMSO.

    • Perform serial dilutions of the test compound and Celecoxib in COX Assay Buffer to create a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM final assay concentration).

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer containing DMSO at the same final concentration as the test wells.

    • Vehicle Control: Add 10 µL of COX Assay Buffer with DMSO.

    • Positive Control: Add 10 µL of each diluted Celecoxib solution.

    • Test Compound: Add 10 µL of each diluted test compound solution.

  • Reaction Mix Preparation:

    • Prepare a master Reaction Mix for the number of assays to be performed. For each well, combine:

      • COX Assay Buffer

      • COX Probe

      • Diluted COX Cofactor

      • Human Recombinant COX-2 Enzyme

    • Note: Keep the reconstituted enzyme on ice at all times.[9]

  • Assay Execution:

    • Add 80 µL of the Reaction Mix to each well of the 96-well plate.

    • Pre-incubate the plate at 25°C for 10 minutes, protected from light. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multichannel pipette.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence intensity in kinetic mode at 25°C for 5-10 minutes, reading every 30-60 seconds (λEx = 535 nm / λEm = 587 nm).

Data Analysis and Interpretation
  • Calculate Reaction Rate: For each well, determine the rate of reaction by choosing two time points (T1 and T2) within the linear portion of the kinetic curve and calculating the change in relative fluorescence units per minute (ΔRFU/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate_Test_Compound / Rate_Vehicle_Control)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]

ParameterExpected Outcome for an Active Compound
Reaction Rate Decreases with increasing compound concentration.
% Inhibition Increases with increasing compound concentration.
IC50 Value A low micromolar (µM) or nanomolar (nM) value.
Celecoxib IC50 Should be consistent with literature values (e.g., ~0.04-0.45 µM).[10][11]

Tier 2: Secondary Cell-Based Assay for Physiological Relevance

A positive result in the biochemical assay must be validated in a cellular context. This step confirms that the compound can penetrate cell membranes, is not immediately metabolized or effluxed, and can inhibit COX-2 activity within a living cell. The murine macrophage cell line, RAW 264.7, is an excellent model as it robustly expresses COX-2 upon stimulation with lipopolysaccharide (LPS).[12][13] The activity of COX-2 is quantified by measuring the production of its primary downstream product, PGE2, in the cell culture supernatant.[7]

Principle of the Assay

RAW 264.7 cells are stimulated with LPS to induce the expression of the COX-2 enzyme. The cells are pre-treated with the test compound. After stimulation, the amount of PGE2 released into the culture medium is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels in compound-treated cells compared to vehicle-treated, LPS-stimulated cells indicates cellular COX-2 inhibition.

Diagram: Cell-Based Assay Workflow

cluster_cell_culture Day 1: Cell Culture cluster_treatment Day 2: Treatment & Stimulation cluster_pge2_analysis Day 3: PGE2 Measurement cluster_viability Parallel Assay: Cytotoxicity seed Seed RAW 264.7 Cells in 96-well Plate (e.g., 2 x 10^5 cells/well) adhere Incubate Overnight (37°C, 5% CO2) (Allow cells to adhere) seed->adhere pretreat Pre-treat with Test Compound or Controls (1 hour) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate24 Incubate for 24 hours stimulate->incubate24 supernatant Collect Culture Supernatant incubate24->supernatant mtt Treat Remaining Cells with MTT Reagent incubate24->mtt Optional but Recommended elisa Perform PGE2 ELISA (Competitive Assay) analyze Calculate PGE2 Concentration & Determine IC50 mtt_read Measure Absorbance (Assess Cell Viability) mtt->mtt_read

Caption: Workflow for the secondary cell-based PGE2 inhibition assay.

Detailed Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Celecoxib or Indomethacin (Positive Control)

  • Commercial PGE2 ELISA Kit (e.g., from Cayman Chemical, Arbor Assays, or Enzo Life Sciences)[14][15]

  • MTT Reagent (for optional cytotoxicity assay)[15][16]

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding (Day 1):

    • Culture RAW 264.7 cells according to standard protocols.

    • Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment and Stimulation (Day 2):

    • Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.1%.[12]

    • Carefully remove the old medium from the cells.

    • Add 90 µL of fresh medium, followed by 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 1 hour at 37°C.

    • Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the "Unstimulated Control" wells.[12]

    • Incubate the plate for 24 hours at 37°C.[15]

  • PGE2 Measurement (Day 3):

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants to pellet any cellular debris.

    • Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s protocol precisely.[4][7]

  • Cytotoxicity Assay (Optional but Recommended):

    • To ensure that the observed decrease in PGE2 is not due to cell death, perform a cytotoxicity assay (e.g., MTT) on the cells remaining in the plate after supernatant collection.[16] Treat cells with the test compound at the same concentrations used in the main experiment for 24 hours.

Data Analysis and Interpretation
  • PGE2 Standard Curve: Generate a standard curve by plotting the absorbance values obtained from the PGE2 standards provided in the ELISA kit.

  • Calculate PGE2 Concentration: Determine the concentration of PGE2 (in pg/mL or ng/mL) in each sample by interpolating from the standard curve.

  • Calculate Percent Inhibition: % Inhibition = [1 - (PGE2_Test_Compound - PGE2_Unstimulated) / (PGE2_LPS_Control - PGE2_Unstimulated)] * 100

  • Determine Cellular IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.

ParameterExpected Outcome for an Active, Non-Toxic Compound
LPS Stimulation Should significantly increase PGE2 production compared to unstimulated cells.
PGE2 Concentration Should decrease in a dose-dependent manner with compound treatment.
Cellular IC50 A potent value, ideally comparable to the biochemical IC50.
MTT Assay Result No significant decrease in cell viability at concentrations that inhibit PGE2.

Conclusion

This tiered bioassay strategy provides a comprehensive framework for characterizing the activity of this compound. By first confirming direct enzymatic inhibition in a biochemical assay and then validating this activity in a physiologically relevant cell-based model, researchers can generate a robust data package. This approach not only establishes the compound's potency (IC50) but also confirms its mechanism of action as a COX-2 inhibitor, providing a solid foundation for further preclinical development.

References

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Gierse, J. K., & Askonas, L. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1915–1921. Retrieved from [Link]

  • Shah, S., & Mehta, P. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 147–153. Retrieved from [Link]

  • Hidayat, H., et al. (2022). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Saudi Journal of Biological Sciences, 29(11), 103442. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 25(18), 4167. Retrieved from [Link]

  • Morgan, L. T., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Angewandte Chemie International Edition, 59(21), 8192–8196. Retrieved from [Link]

  • Riendeau, D., et al. (1997). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. Journal of Pharmacology and Experimental Therapeutics, 283(2), 567-575. Retrieved from [Link]

  • Lu, Z. H., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 26(12), 1505–1511. Retrieved from [Link]

  • Wang, C., et al. (2015). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 10(4), 1479–1484. Retrieved from [Link]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Aminopyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The 5-aminopyrazole chemotype, in particular, is a versatile framework for developing targeted therapies, with derivatives known to act as potent kinase inhibitors, antimicrobial, and anti-inflammatory agents.[3] This document outlines a strategic, multi-tiered experimental approach to systematically investigate the mechanism of action (MoA) of a novel compound, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. Given the known activities of structurally related pyrazoles, our investigation will focus on its potential as an anti-inflammatory and anti-cancer agent.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and logical investigation.

Part 1: Strategic Workflow for MoA Elucidation

A hierarchical approach is crucial for an efficient and conclusive MoA study. We will begin with broad phenotypic screening to identify the compound's primary biological effect, followed by progressively more specific assays to pinpoint the molecular target and delineate the affected signaling pathway.

MOA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation & Pathway Analysis A Cell Viability & Cytotoxicity Assays (Cancer vs. Normal Cell Lines) C Cell Cycle Analysis (Flow Cytometry) A->C If Cytotoxic D Apoptosis Induction Assays (Annexin V/PI Staining) A->D If Cytotoxic B General Anti-inflammatory Screening (LPS-induced Nitric Oxide Assay) E COX-1/COX-2 Inhibition Assay (Enzymatic Activity) B->E If Anti-inflammatory F Kinase Profiling Panel (Broad Spectrum Screening) C->F If Apoptosis/Cell Cycle Arrest G Tubulin Polymerization Assay C->G If Mitotic Arrest H Western Blot Analysis (Key Signaling Proteins) C->H D->F If Apoptosis/Cell Cycle Arrest D->G If Mitotic Arrest D->H E->H Cell_Cycle cluster_0 Control (Untreated) cluster_1 Treated (Hypothetical Result) control G1 Phase (High %) S Phase G2/M Phase (Low %) treated G1 Phase (Low %) S Phase G2/M Phase (High %) caption Hypothetical cell cycle arrest at the G2/M phase.

Caption: Hypothetical cell cycle arrest at the G2/M phase.

Protocol 4: COX-1/COX-2 Enzyme Inhibition Assay (If Anti-inflammatory)

Rationale: This assay directly measures the compound's ability to inhibit the COX enzymes, which are the primary targets of NSAIDs. Determining the selectivity for COX-2 over COX-1 is a critical step, as COX-2-selective inhibitors are associated with a better gastrointestinal safety profile.

Methodology: Fluorometric or Colorimetric COX Activity Assay Kit (e.g., from Cayman Chemical)

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., assay buffer, heme, enzyme, arachidonic acid substrate).

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control, a selective COX-1 inhibitor (e.g., SC-560), and a selective COX-2 inhibitor (e.g., Celecoxib).

  • Initiate Reaction: Add the arachidonic acid substrate to initiate the reaction.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (colorimetric or fluorometric) at multiple time points.

  • Data Analysis: Calculate the rate of the reaction for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. Calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Part 4: Phase 3 - Target Validation and Pathway Analysis

This final phase uses specific biochemical assays and molecular biology techniques to confirm the direct target and map its downstream consequences.

Protocol 5: Tubulin Polymerization Assay (If G2/M Arrest Observed)

Rationale: Arrest at the G2/M phase is a classic indicator of interference with microtubule dynamics. [6]This cell-free assay directly measures whether the compound inhibits the polymerization of tubulin into microtubules, confirming it as a direct target.

Methodology: Fluorescence-based Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Setup: In a 96-well plate, add tubulin protein and a fluorescence reporter in the provided polymerization buffer.

  • Compound Addition: Add this compound at various concentrations. Include a polymerization inhibitor control (e.g., Nocodazole) and a polymerization enhancer control (e.g., Paclitaxel).

  • Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60 minutes using a plate reader.

  • Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a dose-dependent decrease in the fluorescence signal compared to the vehicle control.

Protocol 6: Western Blot for Key Signaling Proteins

Rationale: Western blotting allows for the visualization of changes in protein expression and post-translational modifications (e.g., phosphorylation) that occur downstream of target engagement. This provides a snapshot of the affected signaling pathway.

Methodology:

  • Protein Extraction: Treat cells with the compound for an appropriate time, then lyse the cells to extract total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies overnight.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Potential Proteins to Probe:

  • If Apoptosis is Induced: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (Bax, Bcl-2).

  • If Cell Cycle Arrest is Observed: Cyclin B1, p-Cdk1 (for G2/M arrest), p21, p27 (for G1 arrest).

  • If Anti-inflammatory: p-p65 (NF-κB pathway), IκBα, p-p38 MAPK.

Western_Blot_Pathway cluster_0 Hypothetical Apoptosis Pathway Compound 4-(4-methoxyphenyl)- 1H-pyrazol-5-amine Target Putative Target (e.g., Kinase X) Compound->Target Inhibits Bax Bax Expression (Pro-apoptotic) Target->Bax Promotes Activation Bcl2 Bcl-2 Expression (Anti-apoptotic) Target->Bcl2 Suppresses Inhibition Caspase Cleaved Caspase-3 (Executioner) Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway leading to apoptosis validated by Western Blot.

Conclusion

This comprehensive guide provides a robust framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic observations to specific molecular target validation, researchers can build a compelling, evidence-based narrative of the compound's biological activity. The causality behind each experimental choice is grounded in the well-documented therapeutic potential of the pyrazole chemical class, ensuring a logical and efficient investigation.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Center for Biotechnology Information. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). National Center for Biotechnology Information. [Link]

  • 1H-pyrazoles and 2,6-disubstituted 1,6-dihydro-4- phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines with antipyretic, antiinflammatory and other activities. (1993). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. (n.d.). PubMed. [Link]

Sources

Application Notes and Protocols: Continuous Flow Synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminopyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a valuable building block for the synthesis of more complex pharmaceutical intermediates. Traditional batch synthesis of such heterocycles often involves long reaction times, potential safety hazards associated with exothermic reactions and the handling of hazardous reagents, and challenges in scalability.[3]

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern organic synthesis, offering significant advantages over conventional batch methods.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reaction efficiency, higher yields, enhanced safety, and seamless scalability, making it an ideal platform for the synthesis of pharmaceutical intermediates.[4][5]

These application notes provide a comprehensive guide to the continuous flow synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and the operational parameters for a successful synthesis.

Rationale for Flow Synthesis

The synthesis of this compound is classically achieved through the condensation of a β-ketonitrile with hydrazine.[1][2] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization. While effective in batch, this transformation can be significantly enhanced through a continuous flow process. The key advantages include:

  • Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic reactions or the handling of potentially unstable intermediates.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, preventing the formation of hot spots and leading to cleaner reaction profiles with fewer byproducts. Efficient mixing ensures homogeneity of the reaction mixture.

  • Precise Control over Reaction Parameters: Flow rate and reactor volume directly control the residence time, allowing for fine-tuning of the reaction to maximize yield and minimize impurity formation. Temperature is also precisely controlled throughout the reactor.

  • Scalability: Scaling up a flow process is achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.

Proposed Synthetic Pathway

The continuous flow synthesis of this compound is based on the well-established reaction between 2-(4-methoxyphenyl)-3-oxobutanenitrile and hydrazine hydrate.

Reaction Scheme:

Experimental Workflow Diagram

The following diagram illustrates the continuous flow setup for the synthesis of this compound.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Control cluster_collection Product Collection Reagent_A Reagent A: 2-(4-methoxyphenyl)-3-oxobutanenitrile in Ethanol Pump_A Syringe Pump A Reagent_A->Pump_A Reagent_B Reagent B: Hydrazine Hydrate in Ethanol Pump_B Syringe Pump B Reagent_B->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Flow Rate A Pump_B->T_Mixer Flow Rate B Reactor Heated Coil Reactor (e.g., 10 mL PFA tubing) T_Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Controlled Residence Time Collection_Vessel Product Collection (in ice bath) BPR->Collection_Vessel caption Figure 1. Schematic of the continuous flow setup.

Caption: Figure 1. Schematic of the continuous flow setup.

Detailed Protocol

1. Reagent Preparation:

  • Reagent Solution A: Prepare a 0.5 M solution of 2-(4-methoxyphenyl)-3-oxobutanenitrile in absolute ethanol. Ensure the starting material is fully dissolved. Degas the solution by sparging with nitrogen for 15 minutes.

  • Reagent Solution B: Prepare a 1.0 M solution of hydrazine hydrate in absolute ethanol. Caution: Hydrazine hydrate is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Degas the solution by sparging with nitrogen for 15 minutes.

2. Flow System Setup:

  • Assemble the flow chemistry system as depicted in Figure 1.

  • Use two independent syringe pumps for delivering Reagent Solutions A and B.

  • Connect the outlets of the pumps to a T-mixer for efficient mixing of the reagent streams.

  • Connect the outlet of the T-mixer to a heated coil reactor (e.g., a 10 mL PFA tube immersed in a temperature-controlled oil bath).

  • Install a back-pressure regulator (BPR) at the outlet of the reactor to maintain a constant pressure and prevent solvent boiling.

  • The outlet of the BPR should lead to a collection vessel, preferably cooled in an ice bath to quench the reaction.

3. Reaction Execution:

  • Prime the pumps and lines with the respective reagent solutions to remove any air bubbles.

  • Set the temperature of the heated coil reactor to the desired value (see Table 1 for optimization parameters).

  • Set the flow rates of the syringe pumps according to the desired residence time and stoichiometry (see Table 1). A 1:2 molar ratio of β-ketonitrile to hydrazine is recommended.

  • Begin pumping both reagent solutions simultaneously into the reactor.

  • Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

  • Collect the product stream in the cooled collection vessel.

4. Work-up and Purification:

  • Once the desired amount of product has been collected, stop the pumps and flush the system with ethanol.

  • The collected reaction mixture is typically a solution of the product in ethanol.

  • Concentrate the solution under reduced pressure to remove the ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Parameters and Optimization

The following table provides suggested starting parameters for the continuous flow synthesis of this compound. These parameters can be further optimized to maximize yield and purity.

ParameterRecommended ValueRange for OptimizationRationale
Temperature 100 °C80 - 140 °CHigher temperatures accelerate the rate of cyclization. The BPR allows for temperatures above the solvent's boiling point.
Residence Time 20 minutes10 - 40 minutesA longer residence time ensures complete conversion. This is controlled by the total flow rate and reactor volume.
Pressure (BPR) 10 bar5 - 20 barPrevents solvent boiling at elevated temperatures and ensures a stable flow.
Flow Rate A (0.5 M) 0.25 mL/min0.1 - 1.0 mL/minDetermines the throughput and residence time.
Flow Rate B (1.0 M) 0.25 mL/min0.1 - 1.0 mL/minMaintains a 1:2 molar ratio with Reagent A.
Expected Yield >85%-Flow chemistry often leads to higher yields compared to batch processes due to better control.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the formation of the 5-aminopyrazole ring.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Nucleophilic Attack (on Carbonyl) Hydrazine Hydrazine Hydrazine->Hydrazone Aminopyrazole 5-Aminopyrazole Hydrazone->Aminopyrazole Intramolecular Cyclization (Attack on Nitrile) caption Figure 2. Simplified reaction mechanism.

Caption: Figure 2. Simplified reaction mechanism.

Conclusion

This application note demonstrates a robust and efficient method for the synthesis of this compound using continuous flow chemistry. The described protocol offers significant advantages in terms of safety, control, and scalability over traditional batch methods. By leveraging the principles of flow chemistry, researchers and drug development professionals can accelerate the synthesis of this valuable pyrazole intermediate, facilitating further research and development in medicinal chemistry.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Aggarwal, N., & Kumar, R. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Ley, S. V., et al. (2015). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Nature Communications, 6, 8097. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2021). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry, 2021(29), 4059-4073. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine with Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] The compound of interest, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, possesses the characteristic pyrazole core, an electron-donating methoxyphenyl group, and an amino substituent, features that suggest its potential as a kinase inhibitor.[7]

Molecular docking is an indispensable computational technique in modern drug discovery.[8][9][10] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[8][11] This in-silico approach provides invaluable insights into the molecular interactions driving ligand-protein recognition, thereby guiding the rational design and optimization of novel therapeutic agents.[9][12]

These application notes provide a comprehensive, step-by-step protocol for the molecular docking of this compound with representative protein kinase targets. The workflow is designed to be robust and reproducible, leveraging widely adopted and validated open-source software. We will delve into the causality behind each step, ensuring a thorough understanding of the process from ligand and protein preparation to the critical analysis of docking results.

I. Pre-Docking Essentials: Software and Data Acquisition

A successful molecular docking experiment hinges on the use of appropriate software and high-quality structural data. This section outlines the necessary tools and resources.

A. Required Software Suite
SoftwarePurposeDownload URL
AutoDock Vina A widely used and highly efficient open-source program for molecular docking.[13][Link]
MGLTools/AutoDockTools (ADT) A suite of tools for preparing protein and ligand files for AutoDock Vina, including adding charges and hydrogens.[13][14][15][Link]
PyMOL A powerful and versatile molecular visualization system for rendering and analyzing 3D molecular structures.[12][16][17][18][Link]
Open Babel A chemical toolbox designed to interconvert between different chemical file formats.[Link]
UCSF Chimera/ChimeraX An extensible program for interactive visualization and analysis of molecular structures.[19][20]
PubChem A public repository for information on chemical substances and their biological activities.[15][Link]
RCSB Protein Data Bank (PDB) The single worldwide repository for 3D structural data of large biological molecules.[21][22][23][Link]
B. Data Acquisition
  • Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database.[15] Search for the compound by name or its unique identifier (CID). Download the structure in SDF format.

  • Protein Target Structures: For this protocol, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative protein kinase target, a well-established target for pyrazole-based inhibitors.[3] A suitable crystal structure can be downloaded from the RCSB Protein Data Bank (PDB).[21][24] A good choice is a high-resolution structure with a co-crystallized ligand, which can be used for validating the docking protocol. For example, PDB ID: 2VTO .[5]

II. Protocol Part A: Ligand Preparation

The goal of ligand preparation is to generate a 3D conformation of the molecule with correct atom types, bond orders, and charges, in a format suitable for the docking software.

Figure 1: Ligand Preparation Workflow. A flowchart detailing the key steps in preparing the ligand for molecular docking.

Step-by-Step Methodology:

  • File Format Conversion (SDF to PDB):

    • Rationale: AutoDockTools works seamlessly with PDB files.

    • Action: Use Open Babel to convert the downloaded SDF file to a PDB file.

  • Energy Minimization:

    • Rationale: The initial 3D structure from a database may not be in its lowest energy conformation. Energy minimization helps to find a more stable and realistic 3D structure.

    • Action: Use a molecular modeling program like UCSF Chimera or Avogadro to perform energy minimization. For Chimera, use the "Minimize Structure" tool with the AMBER force field.

  • Preparation in AutoDockTools (ADT):

    • Rationale: This step assigns the necessary parameters for docking, including atom types, charges, and rotatable bonds.

    • Action:

      • Launch ADT.

      • Go to Ligand -> Input -> Open and select your ligand's PDB file.

      • ADT will automatically add polar hydrogens and compute Gasteiger charges.[25]

      • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

      • Go to Ligand -> Torsion Tree -> Choose Torsions. This allows you to inspect and set the rotatable bonds. By default, ADT will identify all rotatable bonds.

      • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

III. Protocol Part B: Protein Target Preparation

Protein preparation involves cleaning the PDB file and preparing it for the docking calculations. This is a critical step to ensure the accuracy of the docking results.

Figure 2: Protein Preparation Workflow. A flowchart outlining the essential steps for preparing the protein target for docking.

Step-by-Step Methodology:

  • Clean the PDB File:

    • Rationale: PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands that can interfere with the docking process.[26][27]

    • Action:

      • Open the PDB file (e.g., 2VTO.pdb) in PyMOL or ADT.

      • Remove all water molecules. In ADT, go to Edit -> Delete Water.[14]

      • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential for its activity.

      • If the protein has multiple chains, select the chain that contains the active site of interest and remove the others.[27]

      • Save the cleaned protein as a new PDB file.

  • Preparation in AutoDockTools (ADT):

    • Rationale: This step adds hydrogens, computes charges, and sets up the protein in the required PDBQT format.

    • Action:

      • In ADT, go to File -> Read Molecule and open the cleaned protein PDB file.

      • Go to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK.

      • Go to Edit -> Charges -> Add Kollman Charges.[15]

      • Go to Grid -> Macromolecule -> Choose and select the protein. This will save the protein in PDBQT format (e.g., protein.pdbqt).

IV. Protocol Part C: Molecular Docking & Analysis

With the prepared ligand and protein, the next step is to define the search space for docking and run the simulation using AutoDock Vina.

Figure 3: Docking and Analysis Workflow. A flowchart illustrating the process of setting up and running the docking simulation, followed by results analysis.

A. Grid Box Definition
  • Rationale: The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.[13][15]

  • Action:

    • In ADT, with the protein.pdbqt file loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. If you are using a PDB structure with a co-crystallized ligand, center the box on this ligand.

    • Note down the coordinates for the center of the grid (center_x, center_y, center_z) and the dimensions of the grid (size_x, size_y, size_z).

B. AutoDock Vina Configuration
  • Rationale: A configuration file tells AutoDock Vina where to find the input files and the parameters for the docking run.

  • Action: Create a text file named conf.txt with the following content, replacing the values with your specific file names and grid parameters:

C. Running the Docking Simulation
  • Rationale: This executes the docking algorithm.

  • Action: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

V. Results and Interpretation

The output of AutoDock Vina is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

A. Analyzing the Output

The docking_results.pdbqt file will contain several binding modes (poses) for the ligand. The top-ranked pose is the one with the lowest binding affinity, indicating the most favorable predicted binding.[28]

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-8.11.876
4-7.92.543
5-7.83.112

Table is for illustrative purposes. Actual results will vary.

Interpretation of Key Metrics:

  • Binding Affinity: This score, in kcal/mol, is an estimate of the binding free energy. More negative values suggest stronger binding.[28]

  • Root Mean Square Deviation (RMSD): When validating a docking protocol by redocking a co-crystallized ligand, an RMSD value below 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[29][30][31][32]

B. Visualization of Interactions
  • Rationale: Visual inspection of the docked poses is crucial for understanding the specific molecular interactions that stabilize the ligand-protein complex.[16][29][33]

  • Action:

    • Open PyMOL.

    • Load the protein.pdbqt file.

    • Load the docking_results.pdbqt file. This will show all the predicted binding poses.

    • Focus on the top-ranked pose.

    • Identify and analyze key interactions such as:

      • Hydrogen bonds: These are critical for specificity and affinity.[29][34]

      • Hydrophobic interactions: These often contribute significantly to the overall binding energy.[33]

      • Pi-stacking interactions: These can occur between aromatic rings in the ligand and protein.[34]

    • Use PyMOL's visualization tools to highlight the interacting residues and measure distances.[17][18][35]

VI. Protocol Validation: A Trustworthy System

To ensure the reliability of the docking protocol for a specific protein target, it is essential to perform a validation step.[30][31][36]

Redocking Protocol:

  • Select a protein crystal structure that has a co-crystallized small molecule inhibitor (the native ligand).

  • Extract the native ligand and save it as a separate file.

  • Prepare the protein and the extracted native ligand using the protocols described above.

  • Dock the native ligand back into the protein's active site using the same docking parameters.

  • Calculate the RMSD between the top-ranked docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable for this target system.[30][32]

VII. Conclusion

This application note provides a detailed and scientifically grounded protocol for the molecular docking of this compound with protein kinase targets. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, thereby accelerating the process of structure-based drug design. The emphasis on protocol validation ensures that the generated results are reliable and can be confidently used to guide further experimental studies.

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved from [Link]

  • RCSB PDB: Homepage. (n.d.). Retrieved from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]

  • Protein Data Bank: Key to the Molecules of Life - NSF Impacts. (n.d.). Retrieved from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Retrieved from [Link]

  • Protein Data Bank - Proteopedia, life in 3D. (2024). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Retrieved from [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021). Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium. (2021). Retrieved from [Link]

  • Vina Docking Tutorial - Eagon Research Group. (n.d.). Retrieved from [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Retrieved from [Link]

  • How can I validate a docking protocol? - ResearchGate. (2015). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved from [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024). Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Visualization of Molecular Docking result by PyMOL - YouTube. (2022). Retrieved from [Link]

  • The pyrazole scaffold in drug development. A target profile analysis - ResearchGate. (2025). Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). Retrieved from [Link]

  • Visualization Molecular Docking using PyMol or LigPlot - ResearchGate. (2013). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]

  • Kumar, G., Kumar, D., Singh, S. K., & Singh, P. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438–442. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved from [Link]

  • Learn Maestro: Preparing protein structures - YouTube. (2024). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

  • Gothiskar, I. A., & Sivakumar, A. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med, 1(1), 1-3. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Retrieved from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Retrieved from [Link]

  • Visualization the molecular docking results in PyMOL: (a) complex DNA... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). Retrieved from [Link]

  • View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY - Frontier in Medical and Health Research. (n.d.). Retrieved from [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - SciSpace. (n.d.). Retrieved from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent celecoxib, underscore the therapeutic relevance of this heterocyclic ring system.[2] Derivatives of pyrazole are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, analgesic, antidepressant, antibacterial, and antiviral properties.[1][2][4][5]

The subject of this guide, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, is a member of this versatile chemical class. While extensive in vivo data for this specific molecule is not widely published, its structural motifs—a substituted pyrazole core—suggest significant therapeutic potential. Preliminary research and molecular docking studies indicate possible anti-inflammatory activity through interaction with cyclooxygenase-2 (COX-2), as well as potential antitubercular and analgesic effects.[6] The 5-amino group and the 4-methoxyphenyl substituent are key features that may modulate its biological activity and pharmacokinetic profile.[6]

This document provides detailed protocols for evaluating the in vivo efficacy of this compound (hereinafter referred to as 'Compound P') in two distinct and highly relevant mouse models: a human tumor xenograft model for oncology and a carrageenan-induced paw edema model for acute inflammation.

Part 1: In Vivo Efficacy in an Oncology Mouse Model

Scientific Rationale & Expertise

Given that many substituted pyrazoles exhibit potent anti-proliferative and anticancer activities, a human tumor xenograft model is a logical first step for in vivo evaluation.[4][5] This model allows for the assessment of a compound's ability to inhibit the growth of human cancer cells in an in vivo environment, providing crucial data on efficacy and potential toxicities.[7][8] We will utilize a subcutaneous xenograft model due to the ease of tumor implantation, monitoring, and measurement.[7][9] The choice of immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG™ mice) is critical, as their compromised immune system prevents the rejection of human tumor cells.[9]

This protocol is designed for trustworthiness and reproducibility. Key features include a preliminary Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range, stringent randomization of animals to prevent bias, and clear, quantifiable endpoints such as Tumor Growth Inhibition (TGI).[10]

Experimental Workflow: Oncology Xenograft Study

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_study Phase 3: Efficacy Study cluster_analysis Phase 4: Analysis CellCulture A549 Cell Culture & Expansion CellHarvest Cell Harvest & Viability Check (Trypan Blue) CellCulture->CellHarvest MTD Dose Range Finding (MTD Study) Dosing Treatment Initiation (Day 0) - Vehicle Control - Compound P (Dose 1) - Compound P (Dose 2) - Positive Control MTD->Dosing Informs Dosing AnimalAcclimatization Animal Acclimatization (NSG Mice, 6-8 weeks old) CellImplant Subcutaneous Implantation (5x10^6 cells in Matrigel) AnimalAcclimatization->CellImplant CellHarvest->CellImplant TumorDev Tumor Development Monitoring CellImplant->TumorDev Randomization Randomization into Cohorts (Tumor Volume ~100-150 mm³) TumorDev->Randomization Randomization->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Observations Dosing->Monitoring Endpoint Study Endpoint (Tumor Volume >2000 mm³ or Pre-defined Time) Monitoring->Endpoint Necropsy Necropsy & Tissue Harvest Endpoint->Necropsy DataAnalysis Data Analysis (TGI, Statistical Tests) Necropsy->DataAnalysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Detailed Protocol: Subcutaneous A549 Lung Cancer Xenograft Model

1. Animal Models and Husbandry:

  • Species: Immunodeficient Mice (e.g., NSG™ or NU/J).[9]

  • Age/Sex: 6-8 week old female mice.

  • Housing: Maintain in a specific-pathogen-free (SPF) facility in sterile, individually ventilated cages with autoclaved food and water ad libitum.[11]

  • Acclimatization: Allow a minimum of 5-7 days for acclimatization before any procedures.[12]

2. Cell Culture and Implantation:

  • Cell Line: Human non-small cell lung carcinoma A549 cells.

  • Culture: Grow cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Preparation: Harvest cells at 80-90% confluency. Wash with PBS and resuspend in serum-free media. Perform a cell count and assess viability using trypan blue; viability must be >95%.[12]

  • Implantation: Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold, serum-free media and Cultrex BME (or Matrigel).[13] Using a 27-gauge needle, subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.[12]

3. Tumor Growth Monitoring and Cohort Randomization:

  • Monitoring: Begin monitoring tumor growth 3-4 days post-implantation.

  • Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.[12]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) with similar mean tumor volumes.

4. Compound Preparation and Administration:

  • Vehicle: Select a suitable vehicle based on Compound P's solubility (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Dosing: Based on a preliminary MTD study, select at least two dose levels of Compound P (e.g., 25 mg/kg and 50 mg/kg).

  • Administration: Administer Compound P and vehicle control via the determined route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)) once daily for 21 days.[9] Include a positive control group (standard-of-care chemotherapy for NSCLC, e.g., cisplatin).

5. Efficacy and Toxicity Assessment:

  • Primary Endpoint: Tumor volume.

  • Secondary Endpoints: Body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite), and survival.

  • Monitoring: Measure tumor volume and body weight twice weekly.[9]

  • Termination Criteria: Euthanize individual mice if tumor volume exceeds 2000 mm³, tumor becomes ulcerated, or body weight loss exceeds 20%.[9][10] The study may be terminated at a fixed time point (e.g., Day 28).

6. Data Analysis and Presentation:

  • Tumor Growth Inhibition (TGI): Calculate %TGI at the end of the study using the formula: %TGI = 100 - [((Mean Tumor Volume of Treated Group at Endpoint) - (Mean Tumor Volume of Treated Group at Day 0)) / ((Mean Tumor Volume of Vehicle Group at Endpoint) - (Mean Tumor Volume of Vehicle Group at Day 0))] * 100

  • Statistical Analysis: Use a two-way ANOVA with post-hoc tests to compare tumor growth curves between groups. A one-way ANOVA can be used to compare final tumor volumes.[10]

  • Data Presentation: Summarize results in tables and plot mean tumor volume ± SEM over time for each group.

Treatment GroupNDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control10-QD, p.o.1850 ± 210--2.5 ± 1.5
Compound P1025QD, p.o.975 ± 15551.4-4.1 ± 2.0
Compound P1050QD, p.o.550 ± 9874.3-6.8 ± 2.3
Positive Control105Q3D, i.p.480 ± 8578.3-12.5 ± 3.1

Part 2: In Vivo Efficacy in an Inflammation Mouse Model

Scientific Rationale & Expertise

The carrageenan-induced paw edema model is a universally accepted and highly reproducible acute inflammatory model used for screening novel anti-inflammatory agents.[14][15] The inflammatory response is biphasic: an early phase (0-2.5 h) mediated by histamine, serotonin, and bradykinin, followed by a late phase (>2.5 h) primarily mediated by prostaglandins, where COX enzymes play a major role.[16] As Compound P is hypothesized to interact with COX-2, assessing its effect in the late phase of this model is particularly relevant.[6]

This protocol ensures trustworthiness by including both a vehicle control and a positive control (a known NSAID like Indomethacin), allowing for the validation of the model's response and a benchmark for the test compound's activity. The endpoint—change in paw volume—is quantitative and directly measures the edematous component of inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Phase 1: Pre-Treatment cluster_induction Phase 2: Induction & Measurement cluster_analysis Phase 3: Analysis AnimalAcclimatization Acclimatization (BALB/c Mice, 20-25g) Grouping Randomization into Groups (n=6-8 per group) AnimalAcclimatization->Grouping Baseline Measure Baseline Paw Volume (Right Hind Paw) Grouping->Baseline Dosing Administer Compound (p.o.) - Vehicle - Compound P (Dose 1, 2, 3) - Indomethacin (10 mg/kg) Baseline->Dosing Induction Induce Inflammation (Subplantar injection of 1% Carrageenan, 1 hr post-dose) Dosing->Induction 1 hour Measurement1 Measure Paw Volume @ 1 hr Induction->Measurement1 Measurement2 Measure Paw Volume @ 2 hr Measurement1->Measurement2 Measurement3 Measure Paw Volume @ 3 hr Measurement2->Measurement3 Measurement4 Measure Paw Volume @ 4 hr Measurement3->Measurement4 Measurement5 Measure Paw Volume @ 5 hr Measurement4->Measurement5 Calculation Calculate Paw Edema & % Inhibition of Edema Measurement5->Calculation Stats Statistical Analysis (ANOVA) Calculation->Stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema in Mice

1. Animal Models and Husbandry:

  • Species: BALB/c or Swiss Albino mice.

  • Age/Weight: 6-8 weeks old, weighing 20-25 g.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle.

  • Acclimatization: Acclimatize for at least 3 days before the experiment. Fast animals overnight before the experiment but provide water ad libitum.

2. Grouping and Dosing:

  • Randomization: Randomly assign mice to treatment groups (n=6-8 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC in water)

    • Group 2-4: Compound P (e.g., 10, 25, 50 mg/kg, p.o.)

    • Group 5: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Before dosing, measure the volume of the right hind paw of each mouse using a plethysmometer. This is the initial volume (V₀).

  • Administration: Administer the respective treatments by oral gavage in a constant volume (e.g., 10 mL/kg).

3. Induction of Inflammation:

  • Timing: One hour after the administration of the test compounds/vehicle.

  • Procedure: Inject 50 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each mouse.

4. Measurement of Paw Edema:

  • Procedure: Measure the paw volume (Vₜ) using the plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema: The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group using the formula: % Inhibition = [((Vₜ - V₀)control - (Vₜ - V₀)treated) / (Vₜ - V₀)control] * 100

5. Data Analysis and Presentation:

  • Statistical Analysis: Use a one-way ANOVA followed by Dunnett's post-hoc test to compare the mean increase in paw volume of the treated groups with the vehicle control group at each time point.

  • Data Presentation: Summarize the percentage inhibition of edema at the time of peak inflammation (typically 3-4 hours) in a table. Plot the mean paw volume (or mean increase in paw volume) ± SEM against time for all groups.

Treatment GroupNDose (mg/kg)Mean Paw Edema @ 3h (mL) ± SEM% Inhibition of Edema @ 3h
Vehicle Control8-0.85 ± 0.06-
Compound P8100.64 ± 0.0524.7
Compound P8250.48 ± 0.0443.5
Compound P8500.31 ± 0.0363.5
Indomethacin8100.28 ± 0.0367.1

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities and Synthesis. Molecules. [Link]

  • Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • Abdelazeem, A. H., et al. (2020). Synthesis and biological evaluation of new 1,5-diaryl pyrazole-3-carboxamide derivatives as anti-inflammatory and analgesic agents. Bioorganic Chemistry. [Link]

  • El-Gamal, M. I., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

  • Whittle, B., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Ethnopharmacology. [Link]

  • Kumar, A., et al. (2021). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. JAX Services. [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Patel, M. M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]

  • Creative Bioarray. (2005). Xenograft Tumor Model Protocol. Creative Bioarray. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology. [Link]

  • Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. JAX Services. [Link]

  • Bénéteau, R., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Johnson, J. I., et al. (2006). The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics. Clinical Cancer Research. [Link]

  • Gökhan-Kelekçi, N., et al. (2007). A novel series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as MAO inhibitors with anti-inflammatory-analgesic activity. Bioorganic & Medicinal Chemistry. [Link]

Sources

The Strategic Utility of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine in the Synthesis of Fused Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Aminopyrazole Moiety

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone scaffold, celebrated for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Among this privileged class of heterocycles, 5-aminopyrazoles have emerged as exceptionally versatile intermediates. Their unique electronic and structural features, characterized by multiple nucleophilic centers, render them ideal building blocks for the construction of complex, fused heterocyclic systems.[6][7][8] This guide focuses on a particularly valuable synthon, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine , and delineates its application in the synthesis of medicinally relevant fused pyrazoloazines. The presence of the 4-methoxyphenyl group offers a site for potential metabolic functionalization and can influence the overall lipophilicity and electronic properties of the final compounds, making this intermediate particularly attractive for drug discovery programs.[9]

The strategic importance of 5-aminopyrazoles lies in their ability to react with a variety of 1,3-dielectrophilic species, leading to the regioselective formation of fused ring systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[6][10][11] The reaction pathway is often dictated by the substitution pattern on the pyrazole ring and the nature of the electrophilic partner, allowing for controlled synthesis of diverse molecular architectures.[11][12]

Synthesis of the Core Intermediate: this compound

The synthesis of the title intermediate can be achieved through established methods for 5-aminopyrazole synthesis. A common and effective route involves the condensation of a β-ketonitrile with a hydrazine derivative.[7] For this compound, a plausible synthetic route would involve the reaction of (4-methoxyphenyl)hydrazine with an appropriate β-ketonitrile. While a direct protocol for the 4-substituted isomer is not explicitly detailed in the initial search, the synthesis of the isomeric 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine from benzoylacetonitrile and 2-(4-methoxyphenyl)hydraziniumchloride provides a strong procedural basis.[13] A more general and highly relevant synthesis for a similar structure, 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, involves the refluxing of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base.[14]

Conceptual Synthetic Workflow

cluster_start Starting Materials Hydrazine (4-methoxyphenyl)hydrazine hydrochloride Reaction Condensation/ Cyclization Hydrazine->Reaction Ketonitrile β-ketonitrile (e.g., ethyl (ethoxymethylene)cyanoacetate) Ketonitrile->Reaction Intermediate This compound Reaction->Intermediate Base (e.g., K2CO3) Solvent (e.g., Ethanol) Reflux Purification Recrystallization/ Chromatography Intermediate->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: Conceptual workflow for the synthesis of the pyrazole intermediate.

Application in the Synthesis of Fused Heterocycles

The true value of this compound is realized in its role as a precursor to more complex heterocyclic systems. The presence of the primary amino group at C5 and the nucleophilic C4 position allows for versatile cyclization reactions.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds known for a range of biological activities, including kinase inhibition.[15] Their synthesis from 5-aminopyrazoles is a well-established and efficient method.[6][10] Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a β-diketone or a cascade reaction with alkynyl aldehydes are powerful strategies to construct this scaffold.[15][16]

This protocol is based on the general principle of the three-component reaction of 5-aminopyrazoles, aldehydes, and cyclic β-diketones.[6][10]

Reaction Scheme:

Start This compound + Ar-CHO + 1,3-Cyclohexanedione Conditions [Catalyst, Solvent, Heat] Start->Conditions Product 4-Aryl-3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one Conditions->Product

Caption: General scheme for pyrazolo[3,4-b]pyridine synthesis.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 1,3-Cyclohexanedione

  • Catalyst (e.g., acetic acid, TFA)[6]

  • Solvent (e.g., ethanol, DMF)[6]

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and 1,3-cyclohexanedione (1.0 mmol) in the chosen solvent (10 mL).

  • Add a catalytic amount of acetic acid or trifluoroacetic acid (TFA).[6]

  • Heat the reaction mixture to reflux (or as optimized, e.g., 80-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

Causality: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the dione, followed by a Michael addition of the 5-aminopyrazole (either at C4 or the amino group) and subsequent cyclization and dehydration to form the fused pyridine ring. The acidic catalyst promotes both the initial condensation and the final dehydration step.

Reactant ClassRoleExample
5-AminopyrazoleBinucleophileThis compound
AldehydeElectrophileBenzaldehyde
Active MethyleneNucleophile/Electrophile precursor1,3-Cyclohexanedione
CatalystPromotes condensation/dehydrationAcetic Acid / TFA
Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is another key structure in medicinal chemistry, often synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[17][18][19] The regioselectivity of this reaction is a critical aspect, as it can potentially lead to the isomeric pyrazolo[3,4-d]pyrimidines. The higher nucleophilicity of the exocyclic amino group typically directs the reaction towards the pyrazolo[1,5-a]pyrimidine isomer.[20]

This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine via the reaction of the title intermediate with a 1,3-dicarbonyl compound.[18][19]

Reaction Scheme:

Start This compound + Acetylacetone Conditions [H2SO4, Acetic Acid] Start->Conditions Product 5,7-Dimethyl-3-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine Conditions->Product

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Sulfuric acid (catalytic amount)

  • Acetic acid (solvent)

Procedure:

  • Dissolve this compound (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (5-10 mL) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.

Trustworthiness of the Protocol: This method relies on a classic and well-documented cyclocondensation reaction.[19] The regioselectivity is generally high due to the differential nucleophilicity of the amino group and the pyrazole ring nitrogens. The exocyclic NH2 group attacks one of the carbonyls, followed by cyclization of the endocyclic N1 onto the second carbonyl, leading to the thermodynamically stable aromatic product after dehydration.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are structural analogues of purines and frequently exhibit inhibitory activity against various kinases. One-flask synthetic methods have been developed for their efficient preparation from 5-aminopyrazoles.[21][22]

This protocol is adapted from a method involving the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization.[21][22]

Experimental Workflow:

Start 1. Add 5-aminopyrazole to DMF Step2 2. Add PBr3 at 0°C, then heat to 60°C (Vilsmeier Reagent Formation & Amidation) Start->Step2 Step3 3. Cool and add Hexamethyldisilazane (HMDS) Step2->Step3 Step4 4. Heat to induce Heterocyclization Step3->Step4 Step5 5. Work-up and Purification Step4->Step5 Product Pyrazolo[3,4-d]pyrimidine Step5->Product

Caption: One-flask workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF, solvent and reactant)

  • Phosphorus tribromide (PBr₃)

  • Hexamethyldisilazane (HMDS)

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (3.0 mmol) dropwise. After the addition, remove the ice bath and heat the mixture to 60 °C for 1-2 hours.[22]

  • Cool the reaction mixture back to 0 °C.

  • Add hexamethyldisilazane (HMDS) (2.0 mmol) and then allow the mixture to warm to room temperature before heating to reflux for 4-6 hours.

  • After cooling, quench the reaction by carefully pouring it into a beaker of ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target pyrazolo[3,4-d]pyrimidine.

Mechanistic Insight: This one-flask procedure involves an initial Vilsmeier-type reaction where DMF and PBr₃ form a Vilsmeier reagent. This reagent reacts with the 5-aminopyrazole to form an amidine intermediate. The subsequent addition of HMDS facilitates the final intermolecular heterocyclization to furnish the pyrimidine ring.[21][22]

Conclusion

This compound stands out as a highly effective and versatile intermediate for the synthesis of diverse, fused heterocyclic systems of significant interest to the pharmaceutical industry. The protocols detailed herein provide robust and reproducible methods for constructing pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. By understanding the underlying reaction mechanisms and the causality behind the choice of reagents and conditions, researchers can leverage this intermediate to its full potential, enabling the rapid assembly of complex molecular scaffolds for drug discovery and development programs.

References

  • ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones | Request PDF.
  • ProQuest. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-54. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6489. [Link]

  • Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-54. [Link]

  • Semantic Scholar. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • Thieme. (2024). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles.
  • National Center for Biotechnology Information. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. (n.d.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 27-51. [Link]

  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3703. [Link]

  • ResearchGate. (n.d.). Two-component reactions of 5-amino-pyrazole derivatives with 1,3-dicarbonyl compounds.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • ACS Publications. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12595–12604. [Link]

  • Royal Society of Chemistry. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 17(36), 8345-8355. [Link]

  • ResearchGate. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • National Center for Biotechnology Information. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 11, 1784–1828. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. New Journal of Chemistry, 47(23), 11068-11078. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1170. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • Semantic Scholar. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles.
  • ACS Publications. (2020). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 85(1), 473–482. [Link]

  • Jrd-bs.com. (n.d.). 1-(2 4-DIFLUOROPHENYL)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-AMINE. Retrieved from [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Profiling of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Pharmacokinetic Profiling for Pyrazole Derivatives

Pyrazole-containing compounds represent a significant and versatile scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases.[1][2] The 4-(4-methoxyphenyl)-1H-pyrazol-5-amine core and its analogs have emerged as promising candidates in various therapeutic areas, including oncology and inflammation, due to their potential to selectively modulate key biological targets.[3][4][5] However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile.

Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6][7] A favorable PK profile is essential for achieving desired therapeutic efficacy and minimizing potential toxicity.[8][9] For pyrazole derivatives, understanding their metabolic stability, potential for drug-drug interactions (DDIs), and in vivo disposition is paramount to guide lead optimization and candidate selection.[10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro and in vivo assays for the robust pharmacokinetic profiling of this compound derivatives. The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices and adhering to regulatory expectations.

Part 1: In Vitro ADME Assays for Early Candidate Triage

Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for rapidly assessing the fundamental pharmacokinetic properties of novel chemical entities.[12] These assays provide key data to rank-order compounds, establish structure-activity relationships (SAR), and identify potential liabilities that may hinder further development.

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[8][13] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily located in the liver.[14][15]

Liver microsomes and hepatocytes are the two most common in vitro systems for assessing metabolic stability.[13] Microsomes contain Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive view of metabolism.[13][14] The choice between them depends on the stage of drug discovery and the specific questions being addressed. For early screening, microsomal stability assays are often sufficient.

This protocol outlines the determination of the in vitro intrinsic clearance (Clint) of a this compound derivative.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human liver microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound with known metabolic liability (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance is then calculated using the following equation:

    Clint (µL/min/mg protein) = (k / microsomal protein concentration)

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach the target site.[16] Only the unbound (free) fraction of the drug is pharmacologically active.[17][18]

Rapid Equilibrium Dialysis (RED) is a widely accepted method for determining plasma protein binding.[17] It allows for the accurate measurement of the unbound drug fraction by allowing the drug to equilibrate across a semi-permeable membrane separating plasma from a buffer compartment.[17][18]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • RED device with dialysis membrane inserts

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike the test compound into human plasma at a final concentration of 1 µM.

  • RED Device Assembly: Add the plasma containing the test compound to the sample chamber of the RED device insert and an equal volume of PBS to the buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium.[16]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: For accurate LC-MS/MS analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Sample Processing: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with an internal standard. Centrifuge to pellet the proteins.

  • LC-MS/MS Analysis: Analyze the concentration of the test compound in the supernatant from both chambers.

  • Data Analysis: Calculate the fraction unbound (fu) using the following equation:

    fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential of a new drug candidate to inhibit major CYP isoforms is a critical step in predicting drug-drug interactions (DDIs).[19][20][21] Inhibition of CYPs can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[20]

A cocktail inhibition assay using a panel of fluorescent or LC-MS/MS-based probe substrates for the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) provides an efficient way to screen for inhibitory potential.[22][23]

Materials:

  • Test compound (serially diluted in DMSO)

  • Human liver microsomes

  • A cocktail of CYP-specific probe substrates

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: In a 96-well plate, add human liver microsomes, the cocktail of probe substrates, and varying concentrations of the test compound or positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolite for each probe substrate in the supernatant.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression analysis.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a drug candidate behaves in a whole organism, integrating the effects of ADME.[9][24] These studies are critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[25][26]

Rationale for Study Design

Rodent models, such as mice and rats, are commonly used for initial in vivo PK studies due to their well-characterized physiology and the availability of established protocols.[26][27][28] The study design typically involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[29]

Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol is designed to determine the fundamental pharmacokinetic parameters of a this compound derivative following a single IV and PO dose.

Materials:

  • Test compound

  • Vehicle for IV and PO administration (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats (with jugular vein cannulation for serial blood sampling)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Fasting: Acclimate the animals to the housing conditions and fast them overnight before dosing (with free access to water).

  • Dose Administration:

    • IV Group: Administer the test compound as an IV bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the test compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method Validation: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma, following FDA or ICH guidelines.[30][31][32][33] The validation should assess parameters such as linearity, accuracy, precision, selectivity, and stability.[34]

  • Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide examples of how to present the data obtained from the in vitro and in vivo studies.

Table 1: In Vitro ADME Profile of a this compound Derivative

ParameterValueInterpretation
Metabolic Stability
Human Liver Microsomal Clint (µL/min/mg)25Moderate clearance
Plasma Protein Binding
Human Plasma fu (%)5.2Highly bound
CYP Inhibition (IC50, µM)
CYP1A2> 50No significant inhibition
CYP2C915.8Weak inhibition
CYP2C19> 50No significant inhibition
CYP2D622.4Weak inhibition
CYP3A48.9Moderate inhibition

Table 2: Pharmacokinetic Parameters in Rats following IV (1 mg/kg) and PO (10 mg/kg) Administration

ParameterIV AdministrationPO Administration
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC0-inf (ng*h/mL)28005600
t1/2 (h)4.54.8
CL (mL/min/kg)6.0-
Vss (L/kg)2.5-
F (%)-40

Visualization of Experimental Workflows

In Vitro ADME Profiling Workflow

ADME_Workflow cluster_invitro In Vitro ADME Assays cluster_data Data Analysis & Interpretation cluster_decision Decision Making TestCompound Test Compound (this compound derivative) MetStab Metabolic Stability (Liver Microsomes) TestCompound->MetStab PPB Plasma Protein Binding (RED Assay) TestCompound->PPB CYP CYP Inhibition (IC50 Panel) TestCompound->CYP Clint Intrinsic Clearance (Clint) MetStab->Clint fu Fraction Unbound (fu) PPB->fu IC50 IC50 Values CYP->IC50 Decision Go/No-Go Decision for In Vivo Studies Clint->Decision fu->Decision IC50->Decision

Caption: Workflow for in vitro ADME profiling of pyrazole derivatives.

In Vivo Pharmacokinetic Study Workflow

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_analysis_phase Data Analysis Phase cluster_reporting Reporting Dosing Dose Administration (IV and PO Routes in Rats) Sampling Serial Blood Sampling Dosing->Sampling PlasmaPrep Plasma Preparation Sampling->PlasmaPrep SampleAnalysis Plasma Sample Analysis PlasmaPrep->SampleAnalysis MethodVal LC-MS/MS Method Validation (FDA/ICH Guidelines) MethodVal->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) SampleAnalysis->PK_Analysis PK_Params Calculation of PK Parameters (Cmax, AUC, t1/2, F%) PK_Analysis->PK_Params Report Comprehensive PK Report PK_Params->Report

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

The application notes and protocols presented here provide a robust framework for the comprehensive pharmacokinetic profiling of this compound derivatives. By systematically evaluating in vitro ADME properties and conducting well-designed in vivo studies, researchers can make informed decisions to advance the most promising candidates toward clinical development. Future work should focus on investigating the metabolic pathways of these derivatives to identify potential metabolites and further explore their tissue distribution and potential for target engagement in relevant disease models.

References

  • Merck Millipore. Metabolic Stability Assays.
  • Creative Biolabs. Drug Metabolic Stability Analysis Service.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Visikol. Plasma Protein Binding Assay. (2022-11-03).
  • ACCP.
  • Eurofins Discovery. Metabolic Stability Services.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. (2023-10-09).
  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Sigma-Aldrich.
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Domainex. Plasma Protein Binding Assay.
  • BioAgilytix Labs. Protein Binding Assays.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Springer Protocols. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021).
  • FDA. Bioanalytical Method Validation - Guidance for Industry. (2018-05-24).
  • FDA.
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • WuXi AppTec.
  • Pauli, G. F., et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH.
  • ResearchGate. Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d.
  • ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC - NIH.
  • PMC - NIH. Murine Pharmacokinetic Studies.
  • Admescope. In Vivo DMPK: A Cornerstone of Drug Discovery and Development. (2025-02-05).
  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • MDPI.
  • Symeres. In Vivo DMPK Services.
  • ChemDiv Inc. ADME, DMPK. In vivo studies - Drug Discovery Services.
  • Syngene. In Vivo Pharmacokinetics | ADME/DMPK Drug Development.
  • Pharmacia. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2024-09-11).
  • BioIVT. What is DMPK and how does it fit into drug development?. (2020-05-10).
  • Synthesis of Pyrazole Compounds by Using Sonic
  • NIH. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.
  • PMC - NIH.
  • ResearchGate. Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o.
  • PMC - PubMed Central. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21).
  • PMC - PubMed Central. Current status of pyrazole and its biological activities.
  • Bioanalytical method development for estimation of deferasirox in human plasma. (2025-08-06).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrazole synthesis. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction: The Knorr Synthesis and Its Challenges

The synthesis of the pyrazole core is a cornerstone of medicinal chemistry, with the Knorr pyrazole synthesis, first reported in 1883, remaining one of the most prevalent methods.[1] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While straightforward in principle, the reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and the isomeric distribution of the final product. Common challenges include low yields, particularly during scale-up; poor regioselectivity when using unsymmetrical starting materials; and the formation of difficult-to-remove side products.[4][5]

This guide provides a structured approach to troubleshooting these common issues, grounded in mechanistic understanding and field-proven protocols.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Section 1: Low Reaction Yield & Scale-Up Issues

Q1: We are experiencing a significant drop in yield when scaling our Knorr pyrazole synthesis from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the likely causes?

A1: This is a common and critical issue in process chemistry. The transition from a round-bottom flask to a large reactor changes the physical dynamics of the reaction environment significantly. Several factors are likely contributing to the drop in yield.[4][5]

  • Inadequate Mixing: Homogeneity is crucial. In large reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and tars. The mixing efficiency in a large vessel is fundamentally different from that of a small magnetic stir bar in a flask.[4]

  • Poor Temperature Control: The condensation of hydrazines with 1,3-dicarbonyls is often exothermic.[4] As you scale up, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation far less efficient. An uncontrolled temperature spike can lead to product degradation and the formation of impurities.[4][6]

  • Reagent Addition Rate: On a small scale, reagents are often mixed together quickly. During scale-up, the rate of addition becomes critical for managing the reaction exotherm. A rapid addition of hydrazine, for example, can cause a dangerous temperature spike that favors side reactions.[4]

  • Solvent Effects: A solvent that is effective for precipitation and purification on a small scale may not perform optimally in a larger volume, potentially leading to incomplete product precipitation or the co-precipitation of impurities.[5]

Troubleshooting Workflow for Scale-Up:

start Low Yield on Scale-Up mixing Evaluate Mixing Efficiency start->mixing Issue Identified temp Monitor Internal Temperature Profile mixing->temp Action: Characterize Stirring Speed vs. Selectivity addition Optimize Reagent Addition Rate temp->addition Action: Use Probes, Adjust Cooling solvent Re-evaluate Solvent Choice addition->solvent Action: Titrate Hydrazine Slowly solution Improved Yield and Purity solvent->solution Action: Screen for Optimal Precipitation

Caption: A decision-making workflow for troubleshooting low yields during the scale-up of pyrazole synthesis.

Section 2: Controlling Regioselectivity

Q2: Our reaction with an unsymmetrical 1,3-diketone and methylhydrazine produces a nearly 1:1 mixture of two regioisomers. How can we control the reaction to favor one isomer?

A2: The formation of regioisomers is arguably the most common challenge in the Knorr synthesis when using unsymmetrical substrates.[7] The regiochemical outcome is a delicate balance of steric, electronic, and reaction condition-dependent factors.[5] Controlling this outcome is essential, as different regioisomers often possess vastly different biological and physical properties.

The core of the issue lies in the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the dicarbonyl compound.

cluster_0 Unsymmetrical 1,3-Diketone cluster_1 Substituted Hydrazine cluster_2 Regioisomeric Pyrazole Products Diketone R1-C(=O)-CH2-C(=O)-R2 IsomerA Isomer A Diketone->IsomerA Pathway A IsomerB Isomer B Diketone->IsomerB Pathway B Hydrazine H2N-NH-R3 Hydrazine->Diketone Attack at C=O (R1 side) Hydrazine->Diketone Attack at C=O (R2 side)

Caption: The formation of two regioisomers from an unsymmetrical 1,3-diketone and a substituted hydrazine.

Strategies for Optimizing Regioselectivity:

  • Exploit Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[5] For instance, in a diketone with a trifluoromethyl group (CF₃) on one side and a methyl group (CH₃) on the other, the carbonyl adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic and will be the preferred site of initial attack.

  • Leverage Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[5]

  • Solvent Selection (The "Fluorinated Alcohol Effect"): The choice of solvent can have a dramatic impact. Standard protic solvents like ethanol often give poor selectivity. However, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[8] These solvents can selectively solvate intermediates and influence the transition state energies of the competing pathways.

  • pH Control: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[7] Conversely, neutral or basic conditions may favor attack by the more inherently nucleophilic nitrogen atom of the substituted hydrazine.

Table 1: Effect of Solvents on Regioselectivity

1,3-Dicarbonyl Substrate Hydrazine Solvent Regioisomeric Ratio (Major:Minor) Yield (%) Reference
1-Phenyl-1,3-butanedione Methylhydrazine Ethanol ~1.5 : 1 85 [8]
1-Phenyl-1,3-butanedione Methylhydrazine TFE ~5.7 : 1 90 [8]
1-Phenyl-1,3-butanedione Methylhydrazine HFIP >20 : 1 92 [8]
4,4,4-Trifluoro-1-phenyl-1,3-butanedione Phenylhydrazine Ethanol ~2.3 : 1 78 [8]

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | HFIP | >20 : 1 | 95 |[8] |

Section 3: Side Products and Reaction Appearance

Q3: My Knorr synthesis turns dark brown or black, and after workup, I have a significant amount of intractable tar-like material, leading to low yields. What is causing this, and how can I prevent it?

A3: The formation of dark, tarry side products is often indicative of degradation of either the starting materials or the product under the reaction conditions. Hydrazine derivatives, in particular, can be unstable, especially at elevated temperatures or in the presence of air (oxygen).[9]

Common Causes and Preventative Measures:

  • Hydrazine Decomposition: Phenylhydrazine and other hydrazine derivatives can oxidize and decompose, especially when heated, leading to colored impurities.[9]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Use fresh, high-purity hydrazine. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), consider adding one equivalent of a mild base like sodium acetate to free the hydrazine in situ in a controlled manner.[9]

  • High Reaction Temperature: Excessive heat can promote polymerization and decomposition pathways.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., room temperature or 40-50 °C) than to force it quickly at reflux. Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent product degradation.[4]

  • Unstable Dicarbonyl: Some 1,3-dicarbonyl compounds can be unstable, particularly under strongly acidic or basic conditions, and may undergo self-condensation or other side reactions.

    • Solution: Ensure the purity of your dicarbonyl starting material. Maintain a controlled pH; a catalytic amount of a weak acid like acetic acid is often sufficient and preferable to strong mineral acids.[3]

Section 4: Microwave-Assisted Synthesis

Q4: I am trying to adapt a conventional Knorr synthesis to a microwave reactor to speed up the reaction, but I'm getting inconsistent results and sometimes lower yields. What should I consider?

A4: Microwave-assisted organic synthesis (MAOS) is a powerful tool that can dramatically reduce reaction times from hours to minutes and often improve yields.[10][11] However, it is not simply a matter of "heating faster." Direct translation of conventional methods can be problematic.

Key Optimization Points for MAOS:

  • Solvent Choice: Solvents with high dielectric constants (e.g., ethanol, DMF, acetic acid) absorb microwave energy efficiently and heat rapidly. Non-polar solvents like hexane or toluene are "transparent" to microwaves and are poor choices unless a co-solvent or a solid support is used.[12]

  • Temperature vs. Power Control: Use a microwave reactor with accurate internal temperature monitoring (fiber optic probe or IR sensor). It is generally better to set a target temperature rather than a constant power level. This prevents thermal runaway, especially for exothermic reactions.[13]

  • "Hot Spot" Formation: Uneven heating can still occur, leading to localized decomposition. Ensure efficient stirring within the microwave vial.[10]

  • Safety: Never use sealed vessels that are not designed for microwave synthesis, as pressure can build up rapidly and lead to explosions. Be aware that highly exothermic reactions can be even more dangerous under the rapid heating conditions of a microwave.[14]

Troubleshooting MAOS Reactions:

  • Low Yield: The reaction may be happening too quickly at too high a temperature. Try reducing the target temperature and slightly increasing the reaction time.[7]

  • Byproduct Formation: This is also often a result of excessive temperature. Optimize by finding the lowest effective temperature for the transformation. A temperature screen (e.g., running the reaction at 80°C, 100°C, and 120°C) can quickly identify the optimal conditions.[7]

Purification Protocols

Effective purification is critical for obtaining high-purity pyrazole derivatives, especially when dealing with isomeric mixtures or colored byproducts.

Protocol 1: Recrystallization for General Purification

Recrystallization is often the first choice for purifying solid pyrazole products. The key is selecting an appropriate solvent or solvent system.

Commonly Used Solvents:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and cyclohexane are frequently effective.[6]

  • Mixed Solvents: A powerful technique involves dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then adding a hot "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes cloudy. Slow cooling should then induce crystallization.[6]

Troubleshooting "Oiling Out": If your product precipitates as an oil instead of a solid, it means the solution is supersaturated at a temperature above the compound's melting point. To fix this, add more of the "good" solvent to the hot mixture to decrease the saturation point, then allow it to cool more slowly.[6]

Protocol 2: Acid-Base Extraction for Removing Basic Impurities

This technique is excellent for removing unreacted hydrazine or other basic impurities from your desired pyrazole product, assuming the pyrazole itself is not strongly basic.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic hydrazine impurities will become protonated (R-NH-NH₃⁺Cl⁻) and move into the aqueous layer.[15][16]

  • Separation: Drain the aqueous layer. Repeat the wash if necessary (monitor with TLC).

  • Work-up: Wash the remaining organic layer with water and then brine to remove residual acid and water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to recover the purified pyrazole.[17]

Protocol 3: Column Chromatography for Separation of Regioisomers

When recrystallization fails to separate a mixture of regioisomers, flash column chromatography is the most effective method.[18] The key to success is finding a solvent system that provides differential mobility for the isomers on the stationary phase (typically silica gel).

Step-by-Step Methodology:

  • TLC Analysis: First, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that shows good separation (a noticeable difference in Rf values) between your two isomers. Common systems include gradients of ethyl acetate in hexane or dichloromethane in hexane.[19]

  • Column Packing: Prepare a silica gel column, ensuring it is packed uniformly to prevent channeling.

  • Loading the Sample: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides better resolution than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually and slowly increase the polarity of the mobile phase (gradient elution).[20] This will cause the less polar isomer to travel down the column faster than the more polar isomer.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

References

  • BenchChem Technical Support Team. (2025, December).
  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. Available from: [Link]

  • Ashok, D., et al. (2021). Microwave-assisted synthesis of pyrazolyl-substituted benzochroman-4-ones. RSC Advances, 11(1), 1-10. Available from: [Link]

  • BenchChem Technical Support Team. (2025, November).
  • BenchChem Technical Support Team. (2025, November). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • BenchChem Technical Support Team. (2025, December).
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5613–5623. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. Available from: [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles. (WO2011076194A1).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Available from: [Link]

  • Google Patents. (2011). Process for the purification of pyrazoles. (DE102009060150A1).
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(35), 22813–22823. Available from: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 367(1), 35-43. Available from: [Link]

  • Pratiwi, S., & Herry, C. (2021). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4 catalyst from waste cooking oil and iron rust and antioxidant activity test. Conference Paper. Available from: [Link]

  • Zhang, D., & Li, G. (2014). A concise ‘one-pot’ synthesis of a variety of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates. Tetrahedron Letters, 55(1), 123-126. Available from: [Link]

  • Dwivedi, J., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. Available from: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from: [Link]

  • Jacobs, T. J. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 46). John Wiley & Sons.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. Available from: [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from: [Link]

  • Singh, R. B., & Singh, J. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10. Available from: [Link]

  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. BenchChem.
  • Ruocco, C., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(18), 6659. Available from: [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from: [Link]

  • D'hooghe, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. Available from: [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from: [Link]

  • Dolan, J. W. (2011, March 1). Gradient Elution, Part II: Equivalent Separations. LCGC International. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pyrazole derivative. The guidance provided herein is based on established chemical principles and field-proven insights.

I. Synthesis Overview & Core Mechanism

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles, including this compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this specific synthesis, the key starting materials are 3-(4-methoxyphenyl)-3-oxopropanenitrile and hydrazine hydrate .

The reaction proceeds through a well-established two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step, followed by tautomerization, yields the final 5-aminopyrazole aromatic ring system.

Reaction Pathway Visualization

ReactionMechanism Start Starting Materials Ketonitrile 3-(4-methoxyphenyl) -3-oxopropanenitrile Hydrazine Hydrazine Hydrate Step1 Step 1: Hydrazone Formation Ketonitrile->Step1 Hydrazine->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Dehydration (-H₂O) Step2 Step 2: Intramolecular Cyclization & Tautomerization Hydrazone->Step2 Product 4-(4-methoxyphenyl) -1H-pyrazol-5-amine Step2->Product

Caption: General reaction pathway for 5-aminopyrazole synthesis.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes?

Answer: This is a common issue that can stem from several factors, from starting material quality to reaction conditions. Let's break down the potential culprits.

A. Quality of Starting Materials
  • β-Ketonitrile Purity: The stability of 3-(4-methoxyphenyl)-3-oxopropanenitrile is critical. This starting material can be susceptible to hydrolysis or self-condensation. Ensure it is pure and dry before use. Consider synthesizing it fresh if its quality is uncertain. The synthesis of 5-aminopyrazoles can be sensitive to troublesome β-ketonitrile functionality.[1]

  • Hydrazine Hydrate Quality: Use a reputable source for hydrazine hydrate. Older bottles can have a lower concentration due to decomposition or absorption of atmospheric carbon dioxide.

B. Reaction Conditions
  • Solvent: Ethanol is a common and effective solvent for this reaction, often heated to reflux.[1] The choice of solvent can influence reaction rates and solubility of intermediates. If ethanol is not providing good results, other polar protic solvents like methanol or isopropanol can be trialed.

  • Temperature: The cyclocondensation typically requires heat. Refluxing in ethanol (approx. 78 °C) is a standard condition.[1] Insufficient temperature will lead to a sluggish reaction, while excessively high temperatures could promote side reactions or decomposition.

  • Reaction Time: While some reactions are complete within a few hours, others may require extended refluxing (e.g., 20 hours) to go to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH of the Medium: The initial condensation to the hydrazone is often favored under slightly acidic or neutral conditions. Some protocols add a catalytic amount of acid (like acetic acid) to facilitate this step. Conversely, the cyclization step can be influenced by base. Some procedures include a mild base like triethylamine.[1][2]

C. Microwave-Assisted Synthesis

For persistent low yields or long reaction times, consider microwave-assisted synthesis. This technique can significantly reduce reaction times (often to minutes) and improve yields by providing rapid, uniform heating.[4][5][6]

FAQ 2: Presence of Multiple Spots on TLC / Impure Product

Question: My crude product shows multiple spots on TLC, and I'm struggling with purification. What are these impurities?

Answer: The presence of multiple products indicates side reactions or incomplete conversion. Here are the most common scenarios:

  • Unreacted Starting Material: If the reaction is not driven to completion, you will see spots corresponding to the β-ketonitrile.

  • Hydrazone Intermediate: The hydrazone is a stable intermediate. If the cyclization step is slow or incomplete, the hydrazone will persist in the reaction mixture.

  • Formation of Regioisomers: This is a concern when using substituted hydrazines. For the synthesis of the title compound with unsubstituted hydrazine, this is not a primary issue. However, if there are impurities in the hydrazine source, unexpected isomers could form.

  • Hydrolysis of Nitrile: Although less common under these conditions, hydrolysis of the nitrile group on the starting material or product could lead to carboxylic acid or amide impurities.

Troubleshooting Workflow for Impurities

Troubleshooting Start Multiple Spots on TLC CheckSM Do spots correspond to starting materials? Start->CheckSM IncreaseTime Increase reaction time/temp. Re-monitor by TLC. CheckSM->IncreaseTime Yes CheckIntermediate Is the main impurity the hydrazone intermediate? CheckSM->CheckIntermediate No Purify Proceed to Purification IncreaseTime->Purify AddCatalyst Add catalytic acid (e.g., AcOH) or base (e.g., Et3N) to facilitate cyclization. CheckIntermediate->AddCatalyst Yes Other Consider other side reactions (e.g., hydrolysis). Analyze by LC-MS to identify impurities. CheckIntermediate->Other No AddCatalyst->Purify Other->Purify

Caption: Decision tree for troubleshooting product impurities.

FAQ 3: What is the Best Purification Strategy?

Question: What is the most effective method to purify the final product, this compound?

Answer: The optimal purification strategy depends on the nature and quantity of the impurities.

A. Recrystallization

This is often the most efficient method for removing minor impurities if a suitable solvent system can be found.

  • Procedure: After the reaction, the mixture is typically cooled and poured into ice water to precipitate the crude solid.[3] This solid can then be collected by filtration and recrystallized.

  • Solvent Choice: Ethanol is frequently used for recrystallization of this class of compounds.[3] Other solvent systems to explore include ethanol/water, isopropanol, or ethyl acetate/hexane. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

B. Column Chromatography

If recrystallization fails to provide a pure product, silica gel column chromatography is the next step.

  • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude mixture.

C. Purification via Acid Addition Salt Formation

For challenging purifications where impurities have similar properties to the product, conversion to an acid addition salt can be highly effective.[7]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., acetone).

  • Acid Addition: Add at least an equimolar amount of an acid (e.g., hydrochloric acid or sulfuric acid).

  • Crystallization: The pyrazole salt, being ionic, will often have significantly different solubility properties and will crystallize out of the solution in high purity.

  • Liberation of Free Base: The purified salt can then be neutralized with a base (e.g., sodium bicarbonate solution) to regenerate the pure, free amine product.

III. Optimized Experimental Protocol

This protocol is a synthesized methodology based on common procedures for this reaction class.[1][3]

Materials:

  • 3-(4-methoxyphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (64-80% solution)

  • Ethanol, 200 proof

  • Triethylamine (optional, as catalyst)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(4-methoxyphenyl)-3-oxopropanenitrile (1 equivalent).

  • Add ethanol to create a ~0.5 M solution.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • (Optional) Add triethylamine (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-20 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexane as the mobile phase).

  • Once the reaction is complete (disappearance of the starting β-ketonitrile), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from ethanol or by silica gel chromatography.

Table 1: Reaction Parameter Optimization
ParameterStandard ConditionOptimization StrategyRationale
Temperature Reflux in Ethanol (~78°C)Microwave heating (100-150°C)Reduces reaction time significantly and can improve yield.[4]
Catalyst None / Et₃NAcetic Acid (catalytic)Can accelerate the initial hydrazone formation step.
Solvent EthanolMethanol, IsopropanolAltering polarity may improve solubility and reaction rate.
Work-up Precipitation in waterDirect evaporation and chromatographyFor smaller scale or oil-based products where precipitation is not effective.

IV. References

  • Al-Mousawi, S., M. M. El-Abadelah, and W. Voelter. 2011. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry 7: 179–97. [Link]

  • El-faham, A., et al. 2021. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances 11 (35): 21498–527. [Link]

  • Aggarwal, R., V. Kumar, and S. P. Singh. 2011. "Approaches towards the synthesis of 5-aminopyrazoles." ResearchGate. [Link]

  • Shaaban, M. R., A. S. Mayhoub, and A. M. Farag. 2018. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry 14: 15–43. [Link]

  • Shaaban, M. R., A. S. Mayhoub, and A. M. Farag. 2018. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. [Link]

  • Molbase. 2023. "Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester." [Link]

  • PrepChem. 2023. "Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine." [Link]

  • MDPI. 2018. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine." [Link]

  • Joshi, K. C., et al. 2008. "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine." Acta Crystallographica Section E: Structure Reports Online 64 (Pt 5): o859. [Link]

  • HETEROCYCLES. 2019. "SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE." [Link]

  • Encyclopedia.pub. 2022. "Synthesis and Properties of Pyrazoles." [Link]

  • Pharmaguideline. 2023. "Synthesis, Reactions and Medicinal Uses of Pyrazole." [Link]

  • MDPI. 2022. "Recent Advances in Synthesis and Properties of Pyrazoles." [Link]

  • Beilstein Journals. 2024. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." [Link]

  • Al-Azmi, A., et al. 2020. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities." Molecules 25 (1): 140. [Link]

  • Google Patents. 2011. "WO2011076194A1 - Method for purifying pyrazoles."

  • Beilstein Journals. 2011. "Approaches towards the synthesis of 5-aminopyrazoles." [Link]

  • National Institutes of Health. 2023. "Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles." [Link]

  • MDPI. 2022. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." [Link]

Sources

Technical Support Center: Purification of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 5-aminopyrazole derivatives. As a Senior Application Scientist, I understand that while the synthesis of these valuable heterocyclic scaffolds is often straightforward, their purification can present significant challenges that impact yield, purity, and the overall success of a research campaign. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, in-depth solutions to the common hurdles encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect when synthesizing 5-aminopyrazole derivatives?

The nature of impurities is intrinsically linked to the synthetic route employed. The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] This reaction, while robust, is the primary source of several challenging impurities.

Q: My NMR looks mostly clean, but I see a duplicate set of peaks for my product. What is this?

A: You are most likely observing a regioisomeric impurity .[3] This is the most prevalent and difficult-to-remove impurity in the synthesis of N-substituted 5-aminopyrazoles when an unsymmetrical dicarbonyl equivalent (like a β-ketonitrile) is used. The reaction can proceed via two different condensation pathways, leading to the desired product and its regioisomer.[3][4]

  • Causality: The initial condensation between the hydrazine and the β-ketonitrile can occur at either of the two carbonyl/nitrile groups. The subsequent cyclization locks in the position of the substituents, creating two distinct, structurally similar molecules.

Q: I see unreacted starting materials in my crude analysis. Is this normal?

A: Yes, it is common to have residual starting materials, particularly unreacted hydrazine or β-ketonitrile.

  • Hydrazine Derivatives: These are often highly polar and can be difficult to remove from the desired product, sometimes co-crystallizing or streaking during chromatography.

  • β-Ketonitriles: Incomplete reaction can leave residual starting material which may have similar polarity to the product, complicating chromatographic separation.[1]

Q: My product is a dark, oily residue instead of the expected solid. What causes this?

A: This is typically caused by degradation or side reactions, often involving the hydrazine starting material.

  • Oxidative Side Reactions: Phenylhydrazine and other hydrazine derivatives can be sensitive to air, leading to colored impurities.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Thermal Degradation: Prolonged heating can cause decomposition of either the starting materials or the final product.

Table 1: Summary of Common Impurities and Their Origins

Impurity TypeCommon OriginKey Identification Marker (NMR/MS)
Regioisomer Reaction of unsymmetrical 1,3-dicarbonyl precursors with substituted hydrazines.[3]A second set of distinct but similar peaks in ¹H and ¹³C NMR. Identical mass in MS.[3]
Unreacted Hydrazine Incomplete reaction; use of excess reagent.Characteristic N-H signals in NMR; may be highly polar.
Unreacted β-Ketonitrile Incomplete reaction.Signature nitrile (C≡N) stretch in IR; distinct carbonyl/methylene signals in NMR.
Oxidative Byproducts Air-sensitivity of hydrazine starting materials.[3]Often results in dark coloration of the crude product.

Part 2: Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Scenario 1: My primary challenge is separating the regioisomer from my desired product.

This is the most common and critical purification challenge. The small difference in polarity between regioisomers makes separation non-trivial.

Q: How can I effectively separate two closely related regioisomers?

A: Column chromatography on silica gel is the most reliable method. [3][4][5] Success hinges on optimizing the chromatographic conditions.

  • Expertise & Experience: Do not rely on a generic solvent system. The key is to find an eluent mixture that maximizes the polarity difference (ΔRf) between the two isomers. Start with a low-polarity system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Use thin-layer chromatography (TLC) extensively to screen solvent systems before committing to a column. A long column bed can also improve separation.[6]

Q: Recrystallization isn't working. The impurity seems to co-crystallize. What can I do?

A: Recrystallization is often ineffective for regioisomers unless one isomer is present in a very small amount or has significantly different crystallization properties.[3] If it fails, consider derivatization as an advanced strategy.

  • The Protecting Group Strategy: Sometimes, temporarily protecting the exo-amino group or the N-H of the pyrazole ring can drastically alter the molecule's polarity and steric profile.[7][8] This change can make the previously inseparable isomers separable by standard column chromatography. After separation, the protecting group is removed. Common protecting groups for amines include Boc and Cbz.[9]

Diagram 1: Regioisomer Formation Workflow This diagram illustrates the chemical logic leading to the primary purification challenge.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_products Products SM1 Unsymmetrical β-Ketonitrile Reaction Condensation Reaction SM1->Reaction SM2 Substituted Hydrazine (R'-NHNH2) SM2->Reaction P1 Pathway A: Attack at Carbonyl 1 Reaction->P1 P2 Pathway B: Attack at Carbonyl 2 Reaction->P2 Prod1 Desired Regioisomer P1->Prod1 Prod2 Impurity Regioisomer P2->Prod2 Challenge Purification Challenge: Separation of Structurally Similar Molecules Prod1->Challenge Prod2->Challenge

Caption: Formation of regioisomers from unsymmetrical starting materials.

Scenario 2: My crude product is non-crystalline and difficult to handle.

An oily or "gummy" product is often a sign of multiple impurities or residual solvent.

Q: How can I purify a basic compound like a 5-aminopyrazole from neutral or acidic impurities?

A: Acid-base extraction is an exceptionally powerful and scalable technique for this purpose. [10][11] The basicity of the 5-aminopyrazole's amino group allows it to be selectively protonated and moved into an aqueous layer, leaving non-basic impurities behind in the organic layer.[12]

  • Trustworthiness: This method provides a clean separation based on fundamental chemical properties. By converting the amine into its salt form, you dramatically change its solubility profile, making it water-soluble while neutral organic impurities remain in the organic solvent.[11]

Protocol 1: Acid-Base Extraction for Purification of 5-Aminopyrazoles

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated aminopyrazole salt will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Neutralization & Isolation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The neutral 5-aminopyrazole will precipitate out of the solution.

  • Final Steps: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, if it oils out, extract it back into an organic solvent, dry the organic layer with Na₂SO₄, and evaporate the solvent.

Diagram 2: Workflow for Acid-Base Extraction

G Crude Crude Product (Aminopyrazole + Neutral Impurity) in Organic Solvent AddAcid Add 1M HCl (aq) Crude->AddAcid Separate Separate Layers AddAcid->Separate OrganicLayer Organic Layer: Neutral Impurity Separate->OrganicLayer top layer AqueousLayer Aqueous Layer: Protonated Aminopyrazole Salt Separate->AqueousLayer bottom layer Neutralize Neutralize with Base (e.g., NaOH) AqueousLayer->Neutralize PureProduct Pure 5-Aminopyrazole (Precipitate or Extract) Neutralize->PureProduct

Caption: Separation of a basic aminopyrazole from neutral impurities.

Part 3: Analytical Characterization for Purity Assessment

Confirming the presence and identity of impurities is crucial for optimizing any purification protocol.

Q: Which analytical techniques are best for assessing the purity of my 5-aminopyrazole derivative?

A: A combination of techniques is essential for a complete picture.

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for quantifying purity and resolving closely related species like regioisomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. For distinguishing regioisomers, 2D NMR techniques like NOESY or HMBC are authoritative, as they can establish through-space or long-range correlations between specific protons and carbons, definitively confirming the connectivity.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS can also help identify volatile impurities.[3] Note that regioisomers will have identical mass spectra.

Table 2: Analytical Techniques for Purity and Impurity Characterization

TechniqueInformation ProvidedBest For
TLC Quick assessment of reaction progress and crude mixture complexity. Helps in solvent screening for column chromatography.Rapid, qualitative analysis.
HPLC Quantitative purity assessment (% area). Excellent separation of regioisomers with a well-developed method.[3]Quantifying purity and resolving isomers.
¹H & ¹³C NMR Structural confirmation of the main product. Identification of known impurities by their characteristic signals.Structural elucidation.
2D-NMR (NOESY, HMBC) Definitive assignment of regioisomers by confirming spatial or long-range connectivity.[3]Unambiguous structure confirmation of isomers.
MS (GC-MS, LC-MS) Molecular weight confirmation. Identification of impurities with different masses.[3][13]Confirming molecular weight.

Part 4: General Purification Troubleshooting Guide

Table 3: Troubleshooting Common Purification Problems

ObservationPotential Cause(s)Recommended Solution(s)
Low product yield after column chromatography 1. Incomplete reaction: Significant starting material remains.Increase reaction time/temperature or check catalyst activity.[3]
2. Product is too polar/insoluble: Streaking or remaining on the column baseline.Use a more polar eluent system (e.g., add Methanol or Acetic Acid). Pre-adsorb the crude product onto silica before loading.
3. Product is very non-polar: Elutes too quickly with the solvent front.Start with a much less polar eluent (e.g., pure Hexanes or Pentane).
Product will not crystallize from any solvent 1. Presence of impurities: Oily byproducts or regioisomers are inhibiting lattice formation.Re-purify using column chromatography or acid-base extraction to remove impurities.
2. Product is intrinsically an oil or low-melting solid. Confirm the expected physical state from literature. If it should be a solid, attempt trituration with a non-polar solvent like hexanes or ether to induce crystallization.
Poor separation on column chromatography 1. Improper solvent system: ΔRf on TLC is too small (<0.2).Systematically screen eluent mixtures using TLC. Test ternary mixtures (e.g., Hexane/EtOAc/DCM).
2. Column was overloaded. Use a larger diameter column or load less material. A general rule is 1g of crude product per 20-40g of silica gel.
3. Column was packed poorly. Ensure even packing to avoid channeling. Use a pre-packed column if available.

References

  • ResearchGate. (2025). Chromatographic separation of itaconic anhydride recycling products with 5-amino-1-phenylpyrazoles. [Link]

  • Columbia University. (n.d.). Acid-Base Extraction. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • MDPI. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(21), 5193. [Link]

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 235. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Aggarwal, P., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 653–674. [Link]

  • Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15–43. [Link]

  • Elmaati, T. A., & El-Taweel, F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 653–674. [Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted pyrazoles. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often plagued by issues of regioselectivity, leading to mixtures of isomers that are challenging to separate and characterize.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired regioisomer with high purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding regioselectivity in pyrazole synthesis.

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the classic Knorr synthesis of pyrazoles, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can result in two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization by attacking one of the two different carbonyl groups of the dicarbonyl compound.[1] The resulting mixture of products can be difficult and costly to separate, reducing the overall yield of the desired compound and complicating downstream applications.[1]

Q2: My reaction is yielding a mixture of regioisomers. What are the key factors influencing the outcome?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically encumbered site.[1]

  • Reaction Conditions: This is often the most influential and tunable parameter. Solvent, temperature, and pH can significantly alter the reaction pathway.[1][3] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]

Q3: I am using an α,β-unsaturated ketone and a substituted hydrazine. How can I predict the major regioisomer?

A3: In the reaction of α,β-unsaturated ketones with substituted hydrazines, the initial step is typically a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization. The regioselectivity is often governed by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine. For instance, in phenylhydrazine, the NH2 group is more nucleophilic and will preferentially attack the more electrophilic carbonyl group. This is a general observation, but steric and electronic factors of the substrates can influence the outcome.

Q4: Are there modern methods that offer better regioselectivity than the classical Knorr synthesis?

A4: Absolutely. Modern synthetic chemistry has developed several strategies to achieve high regioselectivity. These include:

  • [3+2] Cycloaddition Reactions: Methods involving the cycloaddition of sydnones with alkynes or nitrile imines with alkenes/alkynes can offer excellent regiocontrol.[4][5][6][7][8]

  • Metal-Catalyzed Reactions: Various transition metals, including copper, ruthenium, and iron, have been employed to catalyze the regioselective synthesis of pyrazoles from different starting materials.[9]

  • Directed Synthesis: The use of directing groups on one of the reactants can force the reaction to proceed through a specific pathway, leading to a single regioisomer.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during substituted pyrazole synthesis.

Issue 1: Poor Regioselectivity in the Condensation of Unsymmetrical 1,3-Diketones with Substituted Hydrazines

When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine like methylhydrazine, a mixture of 1,3- and 1,5-disubstituted pyrazoles is often obtained. The control of this regioselectivity is a classic challenge.

Root Cause Analysis

The formation of two regioisomers stems from the comparable reactivity of the two carbonyl groups in the 1,3-diketone towards the two different nitrogen atoms of the substituted hydrazine. The reaction pathway is highly sensitive to subtle electronic and steric differences, as well as the reaction conditions.

Troubleshooting Workflow

start Poor Regioselectivity with 1,3-Diketone & Hydrazine cond1 Analyze Electronic & Steric Properties of Substrates start->cond1 step1 Modify Reaction Conditions cond1->step1 Substrates are fixed step2 Employ Alternative Synthetic Strategy cond1->step2 Substrates can be modified substep1a Solvent Modification: Use Fluorinated Alcohols (TFE, HFIP) step1->substep1a substep1b Temperature Control: Systematically vary temperature step1->substep1b substep1c pH Adjustment: Acidic vs. Basic Conditions step1->substep1c substep2a Use Pre-functionalized Reactants (e.g., Tosylhydrazones) step2->substep2a substep2b [3+2] Cycloaddition Approach step2->substep2b end Achieved High Regioselectivity substep1a->end substep1b->end substep1c->end substep2a->end substep2b->end

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions and Protocols

Solution A: Solvent Modification

Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically improve regioselectivity.[10] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the regioselectivity of the initial condensation step.[10]

Experimental Protocol: Synthesis of 5-Aryl-3-trifluoromethyl-1-methylpyrazole using HFIP

  • Dissolve the 1-aryl-3-trifluoromethyl-1,3-diketone (1.0 eq) in HFIP (0.2 M).

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired regioisomer.

Table 1: Effect of Solvent on Regioselectivity

1,3-Diketone SubstrateHydrazineSolventRegioisomeric Ratio (Desired:Undesired)Reference
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOHLow selectivity[10]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[10]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:1[10]

Solution B: Temperature Control

The reaction temperature can be a critical factor in controlling which regioisomer is formed. In some systems, a "temperature-controlled divergent synthesis" has been demonstrated, where one isomer is favored at a lower temperature and the other at a higher temperature.[3] This is often due to a switch between kinetic and thermodynamic control.

Experimental Protocol: Temperature-Controlled Synthesis

  • Set up two parallel reactions of your α,β-alkynic hydrazone (1.0 eq).

  • For the kinetic product (e.g., 1-tosyl-1H-pyrazoles), run the reaction in ethanol at a lower temperature (e.g., 25 °C).[3]

  • For the thermodynamic product (e.g., NH-pyrazoles), run the reaction in an ionic liquid or ethanol at a higher temperature (e.g., 95 °C).[3]

  • Monitor both reactions by TLC or LC-MS until the starting material is consumed.

  • Work up the reactions and analyze the product distribution by ¹H NMR or GC-MS.

Issue 2: Undesired Regioisomer from the Reaction of α,β-Unsaturated Carbonyls and Hydrazines

The reaction of α,β-unsaturated aldehydes or ketones with hydrazines can also lead to regioisomeric pyrazoles. The initial Michael addition can be followed by cyclization involving either nitrogen atom of the substituted hydrazine.

Root Cause Analysis

The regioselectivity in this case is dictated by the site of the initial nucleophilic attack (Michael addition vs. carbonyl attack) and the subsequent intramolecular cyclization. The electronic nature of the substituents on both the unsaturated carbonyl compound and the hydrazine, along with the reaction conditions, determines the preferred pathway.

Solutions and Protocols

Solution A: Use of Tosylhydrazine

Using tosylhydrazine as the hydrazine source can provide high regioselectivity. The tosyl group acts as a good leaving group during the aromatization step, driving the reaction towards the formation of the pyrazole directly from the pyrazoline intermediate.[11][12]

Experimental Protocol: Regioselective Synthesis using Tosylhydrazine

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add tosylhydrazine (1.1 eq).

  • Add a catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium acetate) to promote the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and remove the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Solution B: Metal-Free Oxidative C-N Bond Formation

An I2-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts.[9] This method avoids the isolation of less stable hydrazone intermediates.

Experimental Protocol: I2-Mediated Oxidative Cyclization

  • In a round-bottom flask, combine the α,β-unsaturated aldehyde or ketone (1.0 mmol), hydrazine salt (1.2 mmol), and iodine (I2, 10 mol%).

  • Add a suitable solvent such as DMSO.

  • Heat the mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Issue 3: Difficulty in Separating and Characterizing Regioisomers

Even with optimized conditions, you may still obtain a mixture of regioisomers. Differentiating and separating them is crucial for accurate biological testing and further synthetic steps.

Solutions

Separation:

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is key. Sometimes, a very subtle change in polarity can achieve separation.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can be highly effective, although it is more resource-intensive.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be a powerful purification technique.

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental. For unambiguous assignment, 2D NMR techniques are invaluable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between protons, which is extremely useful for determining the relative positions of substituents on the pyrazole ring.[2][13] For example, a NOE correlation between the N-alkyl protons and a proton on a C5 substituent confirms the 1,5-disubstituted regioisomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, helping to piece together the carbon skeleton and the positions of substituents.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, this technique provides definitive structural proof.[14]

Advanced Strategies for Regiocontrol

For particularly challenging systems, more advanced synthetic strategies may be required.

Strategy 1: [3+2] Cycloaddition of Sydnones and Alkynes

This method offers a robust and general route to 1,4-disubstituted pyrazoles. A copper-catalyzed sydnone-alkyne cycloaddition reaction provides a straightforward way to construct the pyrazole ring with high regioselectivity.[9]

start Start: Arylglycine step1 Step 1: Nitrosation start->step1 step2 Step 2: Cyclodehydration step1->step2 intermediate Sydnone Intermediate step2->intermediate step3 Step 3: Cu-catalyzed [3+2] Cycloaddition with Alkyne intermediate->step3 end Product: 1,4-Disubstituted Pyrazole step3->end

Sources

Stability and degradation pathways of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for this compound. It is important to note that while this compound and its analogs show significant promise in medicinal chemistry, specific, peer-reviewed stability and degradation pathway studies for this exact molecule are not extensively documented in publicly available literature.[1] Therefore, this guide has been constructed based on first-principle chemical knowledge, analysis of its constituent functional groups (a pyrazole ring, an aromatic amine, and a methoxyphenyl group), and established industry guidelines for stability testing.[2][3]

The information herein is designed to empower you, the researcher, to anticipate potential stability issues, troubleshoot unexpected results, and design robust experiments. The protocols and pathways described are predictive and should be used as a strategic framework for your investigations.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I've observed a decrease in the purity of my solid compound over time, even when stored in the dark at a recommended temperature. What could be the cause?

Answer: This issue likely points to oxidative degradation. The pyrazole ring and, more specifically, the primary aromatic amine group are susceptible to oxidation by atmospheric oxygen.[4] The electron-donating nature of the methoxyphenyl group can further increase the electron density on the pyrazole ring system, potentially making it more susceptible to oxidation.[5]

  • Causality: The amine group can be oxidized to form nitroso, nitro, or colored polymeric impurities. The pyrazole ring itself, while generally stable, can undergo oxidative ring-opening under certain conditions, especially in the presence of trace metal catalysts or peroxides.[6]

  • Troubleshooting Steps:

    • Inert Atmosphere Storage: Immediately transfer your compound to a vial that can be purged and backfilled with an inert gas like argon or nitrogen.

    • Re-purification: Purify a small sample of the material using column chromatography or recrystallization to obtain a fresh, high-purity standard.

    • Analytical Comparison: Use HPLC-UV or LC-MS to compare the impurity profile of the degraded sample with your fresh standard. This will help confirm that new peaks are appearing over time.

    • Prophylactic Action: For long-term storage, always store the compound under an inert atmosphere, preferably at -20°C, and tightly sealed to prevent moisture ingress.

Question 2: My solution of the compound in methanol has developed a yellow or brownish tint after being left on the benchtop for a few hours. Is it degrading?

Answer: Yes, a color change is a strong indicator of degradation, most likely due to a combination of photo-oxidation and solvent-mediated effects.

  • Causality: Aromatic amines are notoriously sensitive to light and can form colored oxidation products.[7] The pyrazole and methoxyphenyl moieties are chromophores that absorb UV light, which can catalyze degradation.[8][9] This process can be accelerated by trace impurities in the solvent or dissolved oxygen. The formation of highly conjugated polymeric species or quinone-like structures from the oxidation of the methoxyphenyl ring are common sources of color.

  • Troubleshooting Steps:

    • Protect from Light: Always prepare solutions fresh and store them in amber vials or wrap clear vials in aluminum foil.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or anhydrous solvents, as impurities can act as catalysts for degradation.

    • Degas Solvents: For sensitive experiments, sparging the solvent with nitrogen or argon before use can minimize dissolved oxygen and slow the degradation process.

    • Immediate Analysis: Analyze freshly prepared solutions as quickly as possible. If a solution must be stored, keep it refrigerated or frozen in the dark.

Question 3: During my reaction workup involving acidic conditions (e.g., HCl), I'm seeing a significant loss of my compound and the appearance of a new, more polar peak in my LC-MS analysis. What is happening?

Answer: You are likely observing acid-catalyzed hydrolysis, specifically the cleavage of the ether bond in the methoxyphenyl group.

  • Causality: The methoxy group (-OCH₃) on the phenyl ring can be susceptible to cleavage under strong acidic conditions, particularly with heating. This reaction, known as O-demethylation, would convert the methoxy group to a hydroxyl group (-OH), forming 4-(5-amino-1H-pyrazol-4-yl)phenol. This new compound would be more polar, explaining its different retention time in reverse-phase chromatography.

  • Troubleshooting Steps:

    • Characterize the Impurity: Check the mass of the new peak in your LC-MS data. If it corresponds to the loss of a methyl group (a mass difference of 14 Da: CH₂), this strongly supports O-demethylation.

    • Modify Workup: If possible, use milder acidic conditions or avoid prolonged exposure. Consider using a buffered aqueous solution to control the pH.

    • Alternative Protecting Groups: If the methoxy group is part of a synthetic strategy, consider using a protecting group that is more stable to your reaction conditions.

    • Temperature Control: Perform acidic workups at low temperatures (e.g., in an ice bath) to minimize the rate of the dealkylation reaction.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability, the compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended). For short-term laboratory use, storage in a desiccator at 2-8°C is acceptable.

Q2: Which solvents should be avoided for storing this compound?

Avoid storing the compound in solution for extended periods. If you must, chlorinated solvents (like DCM and chloroform) can contain acidic impurities that may promote degradation. Protic solvents like methanol and ethanol are acceptable for short-term use if they are high-purity and deoxygenated. Aprotic solvents like acetonitrile or THF are often a better choice, but solutions should always be stored cold and in the dark.

Q3: Is this compound susceptible to degradation under basic conditions?

The pyrazole ring is generally stable to basic conditions.[5] The primary amine and methoxy groups are also robust under typical basic workup conditions (e.g., NaHCO₃, K₂CO₃). However, very harsh basic conditions (e.g., high concentrations of NaOH or KOH with heating) could potentially lead to unforeseen degradation pathways and should be evaluated on a case-by-case basis.

Q4: How can I proactively assess the stability of this compound for my specific application?

The most robust method is to perform a forced degradation study. This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products.[3] This is a standard practice in pharmaceutical development as outlined by ICH guidelines.[2][11][12] A detailed protocol for such a study is provided in the next section.

Part 3: Experimental Protocol: Forced Degradation Study

This protocol provides a framework for identifying the intrinsic stability of this compound and developing a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify the resulting degradation products.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber (ICH Q1B compliant)[2]

  • Calibrated oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will be your "unstressed" control.

3. Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution in a suitable vial. Aim for 5-20% degradation. The time points below are suggestions and should be optimized.

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl. Keep at room temperature.

    • Sample at 2, 4, 8, and 24 hours.

    • If no degradation occurs, repeat with 1 M HCl at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Add 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Sample at 2, 4, 8, and 24 hours.

    • If no degradation occurs, repeat with 1 M NaOH at 60°C.

    • Before analysis, neutralize the sample with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Sample at 1, 2, 4, and 8 hours.

  • Thermal Degradation:

    • For solid-state stress, place a few milligrams of the solid compound in a clear glass vial in an oven at 80°C for 48 hours.

    • For solution-state stress, heat a sealed vial of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

4. Sample Analysis:

  • Dilute all stressed samples, neutralized samples, and the unstressed control to a final concentration of ~10-20 µg/mL with the mobile phase.

  • Analyze by LC-MS. A typical starting method would be:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 254 nm and 280 nm; MS in both positive and negative ion modes.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the unstressed control.

  • Calculate the percentage of degradation for the parent peak.

  • Determine the mass-to-charge ratio (m/z) of the new peaks (degradation products).

  • The peak purity of the parent compound should be assessed in the presence of its degradants to ensure the method is "stability-indicating."

Part 4: Visualization of Pathways and Workflows

Diagram 1: Hypothesized Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

G cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A Parent Compound B O-Demethylation Product (Phenol derivative) A:e->B:w  Hydrolysis C Oxidized Amine (Nitroso/Nitro derivative) A:e->C:w  Oxidation D Polymeric Species (Colored Impurities) A:e->D:w  Photo-oxidation Acid Acid (HCl) Acid->B Oxidation Oxidation (H₂O₂) Oxidation->C Photo Light (UV/Vis) Photo->D E Ring-Opened Products C:e->E:w  Further Oxidation G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL Stock Solution B Prepare Unstressed Control A->B C1 Acid Hydrolysis A->C1 C2 Base Hydrolysis A->C2 C3 Oxidation (H₂O₂) A->C3 C4 Thermal (Heat) A->C4 C5 Photolytic (Light) A->C5 D Neutralize & Dilute Samples B->D C1->D C2->D C3->D C4->D C5->D E Analyze all samples by LC-MS D->E F Compare Stressed vs. Control E->F G Identify Degradants (m/z) F->G H Confirm Method is 'Stability-Indicating' G->H

Caption: Experimental workflow for the forced degradation study.

References

  • ICH Guideline Q1A (R2): Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Forced Degradation Studies. Semantic Scholar. [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. National Institutes of Health. [Link]

  • Oxidative deprotection of the para‐methoxyphenyl (PMP) group and... ResearchGate. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Exploring the photodegradation of pyrroles. Kris McNeill. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. RSC Publishing. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Institutes of Health. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. [Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. National Institutes of Health. [Link]

  • Avobenzone. Wikipedia. [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]

  • p-Methoxyphenyl radical. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable advice for diagnosing and overcoming challenges related to the low cell permeability of pyrazole-based inhibitors. Our approach moves beyond simple checklists to explain the causal relationships behind experimental observations and strategic choices, ensuring a robust and scientifically sound troubleshooting process.

Section 1: First-Line Diagnostics - Is Low Permeability Really the Problem?

This section helps you confirm whether poor membrane transit is the primary obstacle to cellular efficacy.

FAQ 1: My pyrazole-based inhibitor has high potency in a biochemical assay but shows no activity in a cell-based assay. How do I confirm if low cell permeability is the culprit?

This is a classic and often frustrating scenario in drug discovery. A significant drop in potency—typically >100-fold—between a purified enzyme or receptor assay (biochemical) and a whole-cell assay (cellular) is a strong indicator of a permeability issue. However, before concluding that the compound can't enter the cell, it's crucial to systematically rule out other possibilities.

Causality-Driven Troubleshooting Steps:

  • Confirm On-Target Engagement in Cells: The ultimate proof of entry is target binding. If available, perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. A positive result confirms the inhibitor is entering the cell and binding to its intended target, suggesting the issue may lie elsewhere (e.g., downstream signaling, rapid metabolism).

  • Assess Compound Stability: The compound may be rapidly degrading in the cell culture media or being metabolized by the cells. Use LC-MS/MS to measure the concentration of your inhibitor in the culture media and cell lysate over the time course of your experiment.

  • Evaluate Cytotoxicity: High concentrations of the inhibitor might be killing the cells, leading to a misleading lack of specific activity. Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which your compound affects cell viability. Ensure your cellular activity assay is performed well below the cytotoxic threshold.

If the compound is stable, non-toxic at the tested concentrations, and you still observe a dramatic potency shift, low cell permeability becomes the primary suspect.

FAQ 2: What are the key physicochemical properties of my pyrazole inhibitor that I should analyze first?

The physicochemical profile of a molecule provides critical clues to its potential permeability. The pyrazole scaffold itself is metabolically stable and versatile, but its substituents dictate its drug-like properties.[1][2] Analyze your inhibitor against established guidelines, such as Lipinski's "Rule of Five," which correlates these properties with oral bioavailability.

A computational analysis is the first step. According to Lipinski's guidelines, poor absorption or permeation is more likely when a compound violates at least two of the following rules:

  • Molecular Weight (MW) ≤ 500 Da

  • Calculated LogP (cLogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

For pyrazole-based inhibitors, pay special attention to:

  • Polar Surface Area (PSA): This is a strong predictor of passive diffusion. A high PSA (>140 Ų) is often linked to poor permeability.

  • Hydrogen Bond Donors (HBDs): The NH group on an unsubstituted pyrazole ring is a hydrogen bond donor. Amide linkers, common in kinase inhibitors, also add HBDs. Each HBD requires desolvation to cross the lipid bilayer, an energetically costly process.[3]

Table 1: Key Physicochemical Properties Influencing Cell Permeability

PropertyPreferred Range for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across membranes.
cLogP 1 - 3Measures lipophilicity. Must be high enough to enter the lipid membrane but not so high that the molecule gets trapped.
Polar Surface Area (PSA) < 90 ŲRepresents the surface sum over all polar atoms; a lower value correlates with better passive diffusion.
Hydrogen Bond Donors (HBD) ≤ 3Reducing the number of HBDs lowers the energy penalty for membrane crossing.[3]
Hydrogen Bond Acceptors (HBA) ≤ 7Fewer HBAs generally improve permeability, though this is often less critical than HBDs.
Rotatable Bonds < 10Increased flexibility can be entropically unfavorable for adopting a membrane-crossing conformation.

These are guidelines, not absolute rules. Compounds "beyond the rule of five" can still be permeable, often through mechanisms like intramolecular hydrogen bonding.[4][5]

Section 2: Choosing the Right Permeability Assay

If computational analysis suggests a potential permeability problem, the next step is experimental validation. The choice of assay depends on the required throughput and the specific question you are asking.

G

FAQ 3: I need to screen multiple pyrazole analogs quickly. What is the best high-throughput assay for assessing passive permeability?

For high-throughput screening (HTS) of passive diffusion, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard.[6] It is inexpensive, fast, and cell-free, making it ideal for early-stage drug discovery and for establishing a baseline structure-permeability relationship (SPR).

Causality: PAMPA measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids (e.g., lecithin), into an acceptor well. Because it lacks transporters and metabolic enzymes, it isolates passive permeability, providing a clean, uncomplicated readout.[6][7]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the apparent permeability coefficient (Papp) for a set of pyrazole inhibitors via passive diffusion.

Materials:

  • PAMPA plate system (e.g., Corning Gentest™, Millipore MultiScreen™)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • Plate reader with UV-Vis spectrophotometer or LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the 96-well donor plate. Do not touch the membrane with the pipette tip.

  • Prepare Donor Solutions: Dilute the 10 mM compound stocks to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%. Prepare high-permeability (e.g., caffeine) and low-permeability (e.g., famotidine) controls.[6]

  • Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells.

  • Assemble Sandwich: Gently place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Cover the plate sandwich and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, measure the initial concentration from the donor solution (Time 0).

  • Quantification: Determine the compound concentration in all samples using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where VD and VA are volumes of donor/acceptor wells, Area is the membrane surface area, Time is incubation time in seconds, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Interpretation:

  • High Permeability: Papp > 10 x 10-6 cm/s

  • Moderate Permeability: Papp = 1 - 10 x 10-6 cm/s

  • Low Permeability: Papp < 1 x 10-6 cm/s

FAQ 4: My PAMPA results look promising, but the cellular activity is still low. What's the next step?

This is a critical diagnostic juncture. A good PAMPA result (high Papp) suggests that the molecule can passively cross a lipid bilayer. If this doesn't translate to cellular activity, it strongly implies that an active biological process is preventing the compound from accumulating inside the cell. The most common culprit is active efflux , where cellular transporters pump the compound out as soon as it enters.[8][9]

To investigate this, you must move to a cell-based assay that contains these transporters. The gold-standard model is the Caco-2 cell permeability assay .[10][11]

FAQ 5: What is the difference between a PAMPA and a Caco-2 assay, and when should I use each?

Causality: Caco-2 cells are derived from human colorectal adenocarcinoma. When cultured on a semi-permeable support, they differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[10] Crucially, they express tight junctions, metabolic enzymes, and various transporters, including efflux pumps like P-glycoprotein (P-gp). This makes the Caco-2 model far more physiologically relevant than an artificial membrane.[12]

Table 2: Comparison of PAMPA and Caco-2 Permeability Assays

FeaturePAMPACaco-2 Assay
Model System Artificial lipid membraneDifferentiated human Caco-2 cell monolayer
Transport Measured Passive diffusion onlyPassive diffusion, active transport, and active efflux
Throughput High (96/384-well format)Low to Medium (requires 21-day cell culture)
Cost LowHigh
Key Output Papp (passive)Papp (A→B), Papp (B→A), and Efflux Ratio
Best Use Case Early HTS, rank-ordering analogs for passive permeabilityMechanistic studies, investigating active transport, predicting in vivo absorption
Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., EMEM with 20% FBS)

  • Transport buffer (HBSS, pH 7.4)

  • Test compounds and controls (e.g., Propranolol - high permeability; Atenolol - low permeability; Digoxin - P-gp substrate)

  • TEER meter (for monolayer integrity)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >250 Ω·cm².[10]

  • Assay Preparation: Wash the monolayers gently with pre-warmed HBSS. Pre-incubate with HBSS for 30 minutes at 37°C.

  • A→B Permeability:

    • Add the test compound (at a final concentration, e.g., 10 µM) in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both apical and basolateral compartments at the end of the incubation.

  • B→A Permeability:

    • In a separate set of wells, add the test compound in HBSS to the basolateral (donor) side.

    • Add fresh HBSS to the apical (acceptor) side.

    • Incubate and collect samples as described above.

  • Quantification & Calculation: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate Papp for both A→B and B→A directions using a formula similar to the one for PAMPA.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

Interpretation:

  • Papp (A→B): Reflects the rate of absorption into the bloodstream.

  • Efflux Ratio (ER):

    • ER < 2: The compound is likely not a substrate for active efflux.

    • ER > 2: The compound is likely a substrate for an efflux pump (e.g., P-gp), as it is being transported out of the cell faster than it is entering.[10]

Section 3: Investigating Active Efflux

FAQ 6: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and what should I do?

An efflux ratio greater than two is a red flag. It indicates that your pyrazole inhibitor is actively being pumped out of the cells, likely by transporters from the ATP-binding cassette (ABC) superfamily, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[8][13] These pumps are a major mechanism of multidrug resistance and can significantly limit the intracellular concentration and efficacy of a drug.

The Self-Validating Follow-Up Experiment:

To confirm that a specific pump is responsible, you must repeat the Caco-2 assay in the presence of a known inhibitor of that pump.

  • Experiment: Run the bidirectional Caco-2 assay again, but this time, co-incubate your pyrazole inhibitor with a compound like verapamil or cyclosporine A , which are well-characterized P-gp inhibitors.[10]

  • Expected Outcome: If your compound is a P-gp substrate, the inhibitor will block the pump. As a result, the Papp (B→A) will decrease, the Papp (A→B) may increase, and the efflux ratio will drop to approximately 1 .

Section 4: Strategies for Improving Permeability

Once the permeability issue is confirmed and characterized, the focus shifts to rational compound design or formulation strategies.

FAQ 7: How can I modify the structure of my pyrazole inhibitor to improve its passive permeability?

Improving passive permeability is a multi-parameter optimization problem guided by the structure-permeability relationships (SPR) you've established.[14][15][16]

Key Strategies for Pyrazole Analogs:

  • Reduce Hydrogen Bonding Capacity: This is often the most impactful strategy.

    • Mask HBDs: Replace an N-H on an amide linker with an N-Me group. This single modification can dramatically improve permeability but may impact target binding affinity, so it must be tested carefully.[3]

    • Replace Polar Groups: Swap polar moieties (e.g., carboxylic acids, exposed amides) with less polar bioisosteres.

  • Introduce Intramolecular Hydrogen Bonds (IMHBs): This is a sophisticated strategy to "hide" polar groups from the solvent. By designing the molecule to form an internal hydrogen bond, you effectively reduce its dynamic polar surface area without changing the atom count.[4][5][17] This allows the molecule to adopt a more lipophilic conformation to cross the membrane.

  • Modulate Lipophilicity (logP): Fine-tune the cLogP to be within the optimal 1-3 range. Adding lipophilic groups like a trifluoromethyl (-CF3) can enhance membrane partitioning, a common strategy seen in pyrazole-based agents.[18]

  • Reduce Molecular Size and Rigidity: If possible, simplify the structure by removing unnecessary atoms to lower the MW. Reducing the number of rotatable bonds can also be beneficial.

FAQ 8: My inhibitor is a substrate for an efflux pump. Are there structural modifications that can help avoid this?

Avoiding recognition by efflux pumps is challenging due to their broad substrate specificity. However, certain structural trends are known:

  • Disrupt Pharmacophore Features: Efflux pumps recognize specific patterns of H-bond acceptors, charge, and aromatic features. Systematically modifying different parts of your pyrazole scaffold can disrupt this recognition.

  • Reduce HBA Count: P-gp substrates are often rich in hydrogen bond acceptors. Reducing the HBA count can sometimes lower affinity for the pump.

  • Increase Rigidity: Highly flexible molecules can more easily adapt to the binding pocket of an efflux transporter. Introducing conformational constraints may prevent this.

FAQ 9: Beyond structural modification, are there formulation-based strategies to improve permeability for in vivo studies?

Yes. If medicinal chemistry efforts are unsuccessful or if a compound is intended for preclinical in vivo testing, formulation strategies can be employed to enhance absorption.

  • Prodrug Approach: A polar functional group essential for activity can be temporarily masked with a lipophilic promoiety. This "prodrug" crosses the cell membrane, and once inside, cellular enzymes (e.g., esterases) cleave the promoiety to release the active inhibitor.[19][20] This is a highly effective way to transiently improve lipophilicity.

  • Lipid-Based Formulations: For oral administration, formulating the compound in lipid-based delivery systems (e.g., solutions, microemulsions, nanoparticles) can enhance its dissolution and absorption through physiological mechanisms in the gastrointestinal tract.[21][22]

  • Use of Permeation Enhancers: These are excipients co-formulated with the drug that can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[22][23]

By systematically applying this diagnostic and strategic framework, you can effectively identify the root cause of low cellular permeability and make informed, data-driven decisions to optimize your pyrazole-based inhibitors for improved efficacy.

References

  • Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews.
  • Thool, P. (2020).
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • White, A. D., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Babadi, D., et al. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Pharma Excipients.
  • White, A. D., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Drug Discovery Today: Technologies.
  • JoVE. (2025). Bioavailability Enhancement: Drug Permeability Enhancement. Journal of Visualized Experiments.
  • Liu, X., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Theranostics.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine Store.
  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Dheeraj, M.S. (2024). Cell permeability assays: caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Moon Garden. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences.
  • Rafi, S. B., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • Harrad, M., et al. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Pieretti, S., et al. (2001).
  • Regmi, B. P., et al. (2021). Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. PubMed Central.
  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.
  • Al-Ghorbani, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. EMBL-EBI.
  • Sabatino, M., et al. (2025). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][23][24]benzothiazine 5,5‐Dioxide Derivatives. PubMed.

  • de Oliveira, V. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
  • Al-Wrafy, F. A., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI.
  • Biotech Res Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia.

Sources

Side-reaction products in the synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the synthesis of nitrogen-containing heterocyclic compounds. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of this compound, a valuable scaffold in medicinal chemistry. Our focus is on identifying, understanding, and mitigating the formation of common side-reaction products.

Section 1: Overview of the Primary Synthetic Pathway

The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] For the specific synthesis of this compound, a key precursor is 2-(4-methoxyphenyl)-3-oxopropanenitrile. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the stable pyrazole ring.[1]

Synthetic_Pathway cluster_reactants Reactants Ketonitrile 2-(4-methoxyphenyl)-3-oxopropanenitrile Product This compound Ketonitrile->Product Condensation/ Cyclization Hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazine->Product

Caption: Primary reaction for synthesizing this compound.

Section 2: Troubleshooting Guide for Side-Reaction Products

This section addresses specific experimental observations related to impurity and side-product formation in a question-and-answer format.

Question 1: My LCMS shows a major peak with the correct mass for the product, but my NMR is complex, suggesting an isomer. What is this side product and how can I avoid it?

Answer: While the synthesis of a 1H-pyrazole from hydrazine hydrate should not produce N-substituted isomers, isomeric impurities can arise if the β-ketonitrile precursor itself is impure or if it can exist in different tautomeric forms that react differently. More commonly in pyrazole synthesis, the issue of regioisomers is critical when using a substituted hydrazine (e.g., phenylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound.[3][4] This leads to two possible isomers depending on which carbonyl the substituted nitrogen of the hydrazine attacks first.

  • Causality: The regiochemical outcome is governed by a sensitive balance of electronic effects, steric hindrance, and reaction conditions (especially pH).[3] Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral conditions.[3]

  • Identification: Distinguishing between pyrazole regioisomers often requires advanced NMR techniques (like NOESY) or X-ray crystallography for unambiguous confirmation.[5][6]

  • Preventative Protocol:

    • Solvent Choice: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer by modulating the reactivity of the carbonyl groups.[4]

    • pH Control: Carefully neutralizing the reaction mixture prior to hydrazine addition can prevent unwanted side reactions catalyzed by excess base from the β-ketonitrile synthesis step.[2]

    • Precursor Purity: Ensure the 2-(4-methoxyphenyl)-3-oxopropanenitrile starting material is pure and free of isomers from its own synthesis.

Question 2: My reaction did not go to completion. I've isolated a stable, non-cyclic impurity that shows a strong C=N stretch in the IR spectrum. What is it?

Answer: You have likely isolated the hydrazone intermediate . The reaction mechanism proceeds in two main steps: 1) condensation of hydrazine onto the ketone to form the hydrazone, and 2) intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[1]

  • Causality: If the reaction temperature is too low, the reaction time is too short, or the system lacks a suitable catalyst (acid or base) to promote the final cyclization, the hydrazone can be the major isolated product.

  • Troubleshooting Workflow:

Troubleshooting_Hydrazone start Isolate stable intermediate with C=N stretch? hydrazone Impurity is likely the hydrazone intermediate. start->hydrazone Yes increase_temp Increase reaction temperature (e.g., to reflux in EtOH/AcOH). hydrazone->increase_temp increase_time Increase reaction time (monitor by TLC/LCMS). hydrazone->increase_time add_catalyst Add catalytic acid (e.g., AcOH) to promote cyclization. hydrazone->add_catalyst

Caption: Decision workflow for handling incomplete cyclization.

Question 3: The reaction produced a significant amount of a high-molecular-weight, poorly soluble solid, and the yield of my desired product is very low. What is this byproduct?

Answer: This issue strongly suggests the formation of dimers or polymers from the self-condensation of your β-ketonitrile starting material. This is known as the Thorpe-Ziegler reaction , a base-catalyzed self-condensation of nitriles.[7][8]

  • Causality: The α-carbon of the nitrile is acidic. In the presence of a strong base (e.g., residual base from the ketonitrile synthesis, or if a strong base is used in the pyrazole synthesis itself), it can be deprotonated. The resulting carbanion can then attack the nitrile group of another molecule, leading to dimerization.

  • Identification: The dimer will have a molecular weight roughly double that of the starting ketonitrile. It is often less soluble and can be characterized by mass spectrometry and NMR.

  • Preventative Measures:

    • Control Basicity: Avoid using strong bases like sodium ethoxide or NaH in the pyrazole formation step. The basicity of hydrazine itself is usually sufficient. If the ketonitrile synthesis was performed using a strong base, ensure the reaction is thoroughly quenched and neutralized before adding hydrazine.[9]

    • Order of Addition: Add the β-ketonitrile solution to the hydrazine solution, rather than the other way around. This ensures that the ketonitrile is never in an environment with a high concentration of base relative to the competing nucleophile (hydrazine).

Question 4: My isolated product is contaminated with a highly polar, acidic impurity. What could it be?

Answer: This is likely due to the hydrolysis of the nitrile group on the β-ketonitrile precursor to either a carboxylic acid or a primary amide.

  • Causality: Nitriles can be hydrolyzed under either strong acidic or strong basic conditions, especially when heated for prolonged periods. If the reaction conditions are not carefully controlled, water present in the solvent (or from the hydrazine hydrate) can lead to the formation of 2-(4-methoxyphenyl)-3-oxopropanamide or the corresponding carboxylic acid. These hydrolyzed precursors will not cyclize to form the pyrazole.

  • Mitigation Strategy:

    • Use Anhydrous Solvents: When possible, use anhydrous ethanol or a similar solvent to minimize the amount of water in the reaction.

    • Moderate pH: Avoid extremes of pH. If an acid catalyst is used, a weak acid like acetic acid is preferable to strong mineral acids.

    • Limit Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical reaction parameters to control for a clean synthesis?

Answer: The success of this synthesis depends on the careful control of several key parameters. The following table summarizes their effects.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Solvent Ethanol, Acetic Acid, or fluorinated alcohols (TFE, HFIP)[4]Incorrect Solvent: Aprotic solvents may not facilitate proton transfer needed for cyclization. Using Water: Can promote nitrile hydrolysis.
Temperature 80°C to RefluxToo Low: Incomplete cyclization, leading to hydrazone intermediate. Too High: Increased risk of side reactions and decomposition.
pH Slightly Acidic to NeutralToo Basic: Promotes Thorpe-Ziegler dimerization of the ketonitrile.[7] Too Acidic: Can cause hydrolysis of the nitrile group.
Hydrazine 1.1 - 2.0 equivalentsToo Little: Incomplete reaction. Large Excess: Can be difficult to remove during workup and may act as a reducing agent for other functionalities.

FAQ 2: What is the best method to purify the final product from these side products?

Answer:

  • Aqueous Workup: A standard aqueous workup can help remove many impurities. Acidifying the aqueous layer can help remove any unreacted hydrazine, while a basic wash can remove any hydrolyzed carboxylic acid byproduct.

  • Recrystallization: For removing closely related isomers or dimers, recrystallization is often effective. A common solvent system is ethanol or an ethanol/water mixture.[10]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the most reliable method for separating the desired product from various side products like the hydrazone intermediate or Thorpe-Ziegler dimer. A typical eluent system would be a gradient of ethyl acetate in hexanes.

FAQ 3: Can you illustrate the detailed mechanism of the main cyclization reaction?

Answer: Certainly. The mechanism involves nucleophilic attack followed by an intramolecular cyclization and dehydration.

Mechanism Reactants β-Ketonitrile + Hydrazine Step1 Nucleophilic attack on carbonyl carbon Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Hydrazone (Potential Impurity) Step2->Intermediate2 Step3 Intramolecular nucleophilic attack on nitrile carbon Intermediate2->Step3 Rate-limiting cyclization Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Tautomerization (Aromatization) Intermediate3->Step4 Product 5-Aminopyrazole Product Step4->Product

Caption: Stepwise mechanism for the formation of 5-aminopyrazoles.

Section 4: References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC - PubMed Central. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Springer. [Link]

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. ACS Publications. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Synthesis of 5‐(4‐ methoxyphenyl)‐1H‐pyrazol‐3‐amine using ethanol as a... ResearchGate. [Link]

  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. Jurnal Riset Kimia. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Semantic Scholar. [Link]

  • Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. ACS Publications. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic scaffold. 5-aminopyrazoles are crucial building blocks in the development of a wide range of biologically active molecules.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible synthetic process.

Understanding the Core Synthesis

The synthesis of this compound typically involves the cyclocondensation of a suitable β-ketonitrile intermediate with a hydrazine derivative.[2] The choice of intermediates and reaction conditions is critical for achieving high yields and purity, especially during scale-up. This guide will focus on two common synthetic routes starting from key intermediates: 3-(4-methoxyphenyl)-3-oxopropanenitrile and 2-(4-methoxybenzoyl)malononitrile.

Experimental Workflow Overview

synthesis_workflow cluster_0 Route A cluster_1 Route B cluster_2 Final Cyclization A1 4-Methoxyacetophenone A4 Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate A1->A4 Claisen Condensation A2 Diethyl carbonate A2->A4 A3 Sodium ethoxide A3->A4 A6 3-(4-methoxyphenyl)-3-oxopropanenitrile A4->A6 Amination/Dehydration A5 Ammonia A5->A6 C3 This compound A6->C3 Cyclocondensation B1 4-Methoxybenzoyl chloride B4 2-(4-methoxybenzoyl)malononitrile B1->B4 Acylation B2 Malononitrile B2->B4 B3 Base (e.g., Pyridine) B3->B4 B4->C3 Cyclocondensation C1 Hydrazine hydrate C1->C3 C2 Solvent (e.g., Ethanol) C2->C3

Caption: General synthetic workflows for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of β-Ketonitrile Intermediate (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile)

Question: We are experiencing a low yield during the synthesis of 3-(4-methoxyphenyl)-3-oxopropanenitrile from ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the conversion of the β-ketoester to the β-ketonitrile are often due to incomplete reaction or side product formation. Here’s a systematic approach to troubleshoot this step:

  • Potential Cause 1: Inefficient Amination/Dehydration. The conversion of the ester to the nitrile typically proceeds through an amide intermediate followed by dehydration. If the dehydration is incomplete, you may isolate the corresponding amide as a major byproduct.

    • Solution:

      • Choice of Reagent: While aqueous ammonia can be used, anhydrous ammonia in a suitable solvent (e.g., ethanol) often provides better results by minimizing hydrolysis of the starting ester and intermediate amide.

      • Dehydrating Agent: Consider the addition of a dehydrating agent if incomplete conversion is suspected. However, this should be done with caution to avoid unwanted side reactions. A well-controlled reaction temperature is crucial.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish and incomplete. If it's too high, it can lead to decomposition of the starting materials or products.

    • Solution:

      • Temperature Screening: Perform small-scale experiments to optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Potential Cause 3: Purity of Starting Materials. The purity of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is essential. Impurities can interfere with the reaction.

    • Solution:

      • Purification of Starting Material: Ensure the β-ketoester is of high purity. If necessary, purify it by distillation or column chromatography before use.

Troubleshooting Decision Tree for Low Intermediate Yield

troubleshooting_yield Start Low Yield of β-Ketonitrile CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Purify Starting Materials CheckPurity->Impure Low Purity Pure Purity is High CheckPurity->Pure High Purity CheckConditions Review Reaction Conditions Pure->CheckConditions OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeReagent Optimize Aminating Reagent & Stoichiometry CheckConditions->OptimizeReagent MonitorReaction Monitor Reaction by TLC/HPLC CheckConditions->MonitorReaction SideProducts Analyze for Side Products (e.g., Amide) MonitorReaction->SideProducts AdjustDehydration Adjust Dehydration Conditions SideProducts->AdjustDehydration Amide Present NoSideProducts Incomplete Reaction SideProducts->NoSideProducts No Amide IncreaseTime Increase Reaction Time NoSideProducts->IncreaseTime

Caption: Decision tree for troubleshooting low β-ketonitrile yield.

Issue 2: Formation of Regioisomers during Cyclization

Question: During the cyclization of our β-ketonitrile intermediate with hydrazine, we are observing the formation of a significant amount of the undesired regioisomer. How can we improve the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis.[5][6] The regioselectivity of the cyclization reaction is influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions.

  • Potential Cause 1: Nature of the Hydrazine. Substituted hydrazines can lead to the formation of two possible regioisomers. For the synthesis of this compound, hydrazine hydrate is typically used, which should yield a single product. If you are using a substituted hydrazine, this is a likely cause.

    • Solution:

      • Use of Hydrazine Hydrate: For the target compound, ensure you are using hydrazine hydrate or anhydrous hydrazine.

  • Potential Cause 2: Reaction Conditions. The solvent and temperature can influence the regioselectivity of the cyclization.

    • Solution:

      • Solvent Selection: Protic solvents like ethanol are commonly used and generally favor the formation of the desired 5-amino pyrazole isomer.[2] Aprotic dipolar solvents can sometimes alter the regioselectivity.[5]

      • Temperature Control: Running the reaction at a lower temperature may improve regioselectivity, although it may also slow down the reaction rate.

  • Potential Cause 3: pH of the Reaction Mixture. The pH of the reaction medium can play a role in directing the initial nucleophilic attack of the hydrazine.

    • Solution:

      • Acid/Base Catalysis: The reaction is often carried out under neutral or slightly basic conditions. The addition of a catalytic amount of acid or base can sometimes influence the regioselectivity. Small-scale screening experiments are recommended to determine the optimal pH.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected Outcome on Regioselectivity
Hydrazine Hydrazine hydrateHigh regioselectivity for the 5-amino isomer
Substituted hydrazinePotential for regioisomeric mixture
Solvent Protic (e.g., Ethanol)Generally favors the 5-amino isomer
Aprotic (e.g., DMF)May alter regioselectivity
Temperature Lower temperatureMay increase regioselectivity
Higher temperatureMay decrease regioselectivity
pH Neutral/Slightly BasicTypically favors the desired product
Acidic/Strongly BasicCan influence the initial nucleophilic attack
Issue 3: Difficulty in Product Purification

Question: We are struggling with the purification of the final product, this compound. Column chromatography is proving to be inefficient on a larger scale. Are there alternative purification methods?

Answer:

Purification of amino-pyrazoles can be challenging due to their polarity and potential for interaction with silica gel.[7][8] Here are some strategies to improve purification:

  • Method 1: Recrystallization. This is often the most effective and scalable method for purifying solid products.

    • Solvent Screening: A systematic screening of solvents is crucial. Start with common solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[7] The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Method 2: Acid-Base Extraction. The basic amino group in the product allows for purification via acid-base extraction.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product.

      • Filter and dry the solid product.

  • Method 3: Salt Formation and Crystallization. Similar to acid-base extraction, you can form a stable salt of the product and purify it by crystallization.[9][10]

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add an acid (e.g., HCl in isopropanol) to form the corresponding salt.

      • Crystallize the salt from a suitable solvent system.

      • The free base can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: Both 3-(4-methoxyphenyl)-3-oxopropanenitrile[11] and 2-(4-methoxybenzoyl)malononitrile[12] are excellent starting materials. The choice often depends on the availability and cost of the precursors. The route starting from 4-methoxyacetophenone to generate 3-(4-methoxyphenyl)-3-oxopropanenitrile is a common and cost-effective approach.

Q2: How can I monitor the progress of the cyclization reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate (if any), and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. HPLC can also be used for more quantitative monitoring.

Q3: Are there any safety precautions I should be aware of when working with hydrazine?

A3: Yes, hydrazine is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive, flammable, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can this synthesis be performed under microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of pyrazole derivatives, often leading to shorter reaction times and improved yields.[13] However, reaction conditions need to be carefully optimized for each specific substrate and scale.

Q5: What are the expected spectroscopic data for this compound?

A5: While the exact values can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group, a signal for the pyrazole C-H proton, and broad signals for the NH and NH₂ protons.

  • ¹³C NMR: Signals for the carbons of the pyrazole ring and the methoxyphenyl group, including the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁N₃O).

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile
  • To a solution of ethyl 4-methoxybenzoate in a suitable solvent (e.g., THF), add sodium hydride (NaH) portion-wise at 0 °C.

  • Slowly add acetonitrile to the suspension and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Dissolve 3-(4-methoxyphenyl)-3-oxopropanenitrile in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Abdel-monem, M. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–169. [Link]

  • Al-Sanea, M. M., & El-Sayed, M. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1017. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]

  • Google Patents. (n.d.).
  • Verma, S., & Singh, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(5), 202-238. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing Inc.[Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • MDPI. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • ACS Publications. (2010). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • MDPI. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Tetrahedron Letters. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

  • Journal of the University of Chemical Technology and Metallurgy. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • NIH. (n.d.). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Tetrahedron Letters. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

  • NIH. (n.d.). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ResearchGate. (n.d.). Cyclization of 3-(4-methoxyphenyl)acrylohydrazide. [Link]

  • NIH. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]

  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • NIH. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Refinement of Crystallization Methods for X-ray Quality Crystals of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the art and science of obtaining high-quality single crystals of pyrazole derivatives suitable for X-ray diffraction analysis. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the challenges of crystallizing this important class of heterocyclic compounds. Here, you will find practical, field-proven advice presented in a troubleshooting-focused, question-and-answer format.

Introduction: The Pyrazole Crystallization Challenge

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[1] The value of these compounds is often unlocked through a deep understanding of their three-dimensional structure, for which single-crystal X-ray diffraction is the definitive analytical technique. However, the journey from a purified powder to a well-ordered, single crystal can be fraught with challenges. The inherent properties of pyrazoles, such as their ability to act as both hydrogen bond donors and acceptors and the potential for tautomerism and regioisomerism, can complicate the crystallization process.[2][3] This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of pyrazole derivatives.

Q1: What are the best starting points for selecting a solvent system for my pyrazole derivative?

A1: Solvent selection is the most critical variable in crystallization. The ideal solvent should exhibit moderate solubility for your compound, meaning it dissolves when heated but becomes sparingly soluble upon slow cooling. For pyrazole derivatives, a good starting point is to test a range of solvents with varying polarities.

Commonly successful single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] For many organic compounds, ethyl acetate is a reliable choice. Mixed solvent systems are often highly effective. A typical approach is to dissolve the pyrazole derivative in a "good" solvent (e.g., ethanol, methanol, DCM) and then slowly introduce an "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, diethyl ether) until turbidity is observed, followed by slow cooling.[4]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated for orderly crystal lattice formation. This is a common problem with organic molecules, including pyrazoles.

Here are several strategies to combat this issue:

  • Reduce the concentration: Your solution is likely too saturated. Add more of the "good" solvent to the hot solution to lower the saturation point.[5]

  • Slow down the cooling process: Rapid cooling favors amorphous precipitation over crystalline solids. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Using an insulated container (like a Dewar flask with warm water) can also help to slow the cooling rate.[6]

  • Change the solvent system: The chosen solvent may be too "good." Try a solvent in which your compound is less soluble. Alternatively, if using a mixed solvent system, alter the ratio of the "good" to "anti-solvent."

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

Q3: I'm only getting very small, needle-like, or poor-quality crystals. How can I improve their size and diffraction quality?

A3: The formation of small or poorly formed crystals often indicates that nucleation is happening too rapidly and/or is occurring at too many sites. The goal is to encourage slow, controlled growth from a limited number of nuclei.

  • Slow down the process: This is a universal principle for growing larger, higher-quality crystals. Whether you are using slow evaporation, slow cooling, or vapor diffusion, slowing down the rate of solvent removal or temperature change is key. For slow evaporation, you can reduce the opening of the vial (e.g., by covering it with parafilm and piercing a few small holes).[7] For slow cooling, use an insulated container.[6]

  • Use a cleaner sample: Impurities can inhibit crystal growth or act as unwanted nucleation sites. Ensure your pyrazole derivative is of the highest possible purity before attempting crystallization.

  • Try a different method: If slow evaporation isn't working, try vapor diffusion, which is often considered the best method for growing high-quality crystals, especially with small amounts of material.[8]

  • Consider microseeding: If you have previously obtained crystals, even if they were of poor quality, you can use them to "seed" new crystallization experiments. This technique separates the nucleation and growth phases.[9]

Q4: How can I remove persistent colored impurities during crystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal has a high surface area and can adsorb the colored compounds. However, be aware that activated charcoal can also adsorb some of your desired product, which may lead to a decrease in yield.[4]

Q5: My synthesis produced regioisomers. Can I separate them by crystallization?

A5: Yes, fractional recrystallization can be an effective method for separating regioisomers if they have different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer over the other.[4] Another approach is to convert the pyrazole regioisomers into salts by reacting them with an acid. The resulting salts may have significantly different crystallization properties, allowing for separation.[10][11]

Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective crystallization techniques for pyrazole derivatives.

Protocol 1: Slow Evaporation

This is often the simplest method and a good starting point.

  • Dissolution: In a clean vial, dissolve your pyrazole derivative in a suitable solvent or solvent mixture to create a nearly saturated solution.

  • Covering: Cover the vial with a cap that is not airtight, or with aluminum foil perforated with a few small holes. This allows for slow solvent evaporation.[6][7]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed.

  • Observation: Monitor the vial periodically over several days to weeks for crystal growth.

Protocol 2: Vapor Diffusion

This method is highly effective for producing high-quality crystals from small amounts of material.[8]

  • Inner Vial Preparation: Dissolve your pyrazole derivative in a small volume of a relatively less volatile solvent (the "good" solvent) in a small, open vial.

  • Outer Vial Preparation: In a larger vial or beaker, add a larger volume of a more volatile solvent in which your compound is insoluble (the "anti-solvent").

  • Assembly: Place the inner vial containing your compound solution inside the larger vial, ensuring the inner vial does not touch the walls of the outer vial.

  • Sealing: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of your compound and inducing crystallization.

  • Incubation: Store in a quiet, undisturbed location and monitor for crystal growth.

Protocol 3: Microseeding

This technique is used to control nucleation and can often produce larger, more well-defined crystals.[9]

  • Seed Stock Preparation:

    • Transfer a few small, previously grown crystals of your pyrazole derivative into a small volume of the crystallization solvent.

    • Crush the crystals into a fine powder using a glass rod or by vortexing with a seed bead.[12]

  • Supersaturated Solution Preparation: Prepare a clear, supersaturated solution of your pyrazole derivative that, under normal conditions, would be slow to crystallize.

  • Seeding: Using a fine glass fiber or a needle, pick up a minuscule amount of the seed stock and introduce it into the supersaturated solution.

  • Incubation: Allow the seeded solution to stand undisturbed and observe crystal growth from the introduced seeds.

Data Presentation

Table 1: Common Solvent Systems for Pyrazole Derivative Crystallization

This table provides a starting point for solvent screening. The optimal choice will depend on the specific substituents on the pyrazole ring.

Solvent SystemTypePolarityNotes
EthanolSingle (Protic)HighA good starting point for many polar pyrazole derivatives.[4]
MethanolSingle (Protic)HighSimilar to ethanol, effective for polar compounds.[4]
Ethyl AcetateSingle (Aprotic)MediumA versatile solvent for a wide range of organic molecules.[4]
AcetoneSingle (Aprotic)MediumCan be effective but its high volatility may lead to rapid crystallization.[13]
TolueneSingle (Aprotic)LowUseful for less polar pyrazole derivatives.[13]
Ethanol/WaterMixedHighA common system where water acts as the anti-solvent.[4]
Ethyl Acetate/HexaneMixedMedium/LowEffective for compounds of intermediate polarity.
Dichloromethane/HexaneMixedMedium/LowAnother useful combination for moderately polar compounds.
Dichloromethane/Diethyl EtherMixedMediumA popular combination for vapor diffusion.

Visualizations

Diagram 1: Troubleshooting Crystallization Failures

This workflow provides a logical progression for troubleshooting common crystallization problems.

Caption: A decision tree for troubleshooting failed crystallization attempts.

Diagram 2: General Workflow for Obtaining X-ray Quality Crystals

This diagram outlines the overall process from a crude product to a crystal suitable for X-ray diffraction.

Caption: A general workflow for the crystallization of pyrazole derivatives.

Conclusion

The successful crystallization of pyrazole derivatives is an iterative process that often requires patience and systematic experimentation. By understanding the underlying principles of crystallization and methodically addressing common challenges, researchers can significantly increase their success rate in obtaining high-quality single crystals. This guide serves as a foundational resource to aid in this critical step of chemical research and drug development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • University of Zurich. (n.d.). Microseeding. Department of Biochemistry. Retrieved from [Link]

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Mezei, G., & Czaun, M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. [Link]

  • BenchChem. (2025).
  • Gomes, P. A. C., & Silva, V. L. M. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5564. [Link]

  • ChemTube3D. (n.d.). Slow Evaporation Method. University of Liverpool. Retrieved from [Link]

  • El-Faham, A., et al. (2019). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 24(17), 3071. [Link]

  • Bergfors, T. (n.d.). Streak Seeding Protocol. Uppsala University. Retrieved from [Link]

  • University of Rochester. (2006). Crystallisation Techniques. Department of Chemistry. Retrieved from [Link]

  • BASF SE. (2011). Method for purifying pyrazoles. (WO2011076194A1).
  • University of Cambridge. (n.d.). Guide for crystallization. Department of Chemistry. Retrieved from [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5923. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting.
  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • Kumar, P., et al. (2014). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and X-ray diffraction studies. Journal of Chemical Sciences, 126(5), 1437-1446.
  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
  • University of Florida. (n.d.). How to Grow Crystals. Center for X-ray Crystallography.
  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Gushurst, K. S., et al. (2015). The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. Dalton Transactions, 44(37), 16348-16357.
  • Bergfors, T. (n.d.). Seeding. Uppsala University.
  • Barakat, A., et al. (2018). X-ray crystallographic comparison of pyrazole subsidiaries.
  • Douglas Instruments. (n.d.). MMS Procedure.
  • Al-Majid, A. M., et al. (2019). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 24(10), 1898.
  • ResearchGate. (n.d.). (a) The small crystals produced by microseeding; (b) the crystals qualified for X-ray diffraction produced by the dynamic seeding method.
  • Eklund, H., et al. (1976). Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase. Journal of Biological Chemistry, 251(1), 217-226.
  • Gherman, A. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(23), 14757.
  • Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure, 1205, 127625.
  • OlexSys. (n.d.). Twinned Structures.
  • BenchChem. (2025).
  • Carlucci, C., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873.
  • Iminov, D. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-513.
  • ResearchGate. (n.d.).
  • Watkin, D. (2011). Chapter 10: Twinned Crystals. Chemical Crystallography.
  • Dauter, Z. (2013). Twinning and other pathologies.
  • Huang, G., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17883-17897.
  • Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. New Journal of Chemistry, 41(1), 16-41.

Sources

Technical Support Center: Minimizing Byproducts in Pyrazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the cyclocondensation reaction to synthesize pyrazole derivatives. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and optimized protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the cyclocondensation reaction for pyrazoles?

A1: The most prevalent byproducts are constitutional regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction can proceed through two different pathways, leading to a mixture of pyrazole isomers (e.g., 1,3,5-trisubstituted and 1,3,4-trisubstituted products) that can be challenging to separate.[1][2][3]

Q2: My reaction is yielding a mixture of regioisomers. What are the key factors influencing this?

A2: The regiochemical outcome is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1] The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role.[1] Additionally, the choice of solvent, temperature, and pH can dramatically influence which isomer is preferentially formed.[1]

Q3: Can the choice of solvent impact the regioselectivity of the reaction?

A3: Absolutely. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[4] In some cases, these solvents can lead to the almost exclusive formation of one regioisomer.[4]

Q4: Are there alternative starting materials to 1,3-dicarbonyls to avoid some of these issues?

A4: Yes, other bifunctional compounds can be used. For instance, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[2][5] This can sometimes offer better control over regioselectivity. Additionally, multicomponent reactions (MCRs) provide a powerful tool for synthesizing diverse pyrazole derivatives, often with improved efficiency and selectivity.[6][7]

Q5: My reaction is not proceeding to completion, and I'm isolating unreacted starting materials. What could be the cause?

A5: Incomplete reactions can be due to several factors. The reaction often requires a catalyst, such as a catalytic amount of acid, to proceed efficiently.[8][9] The absence of a suitable catalyst can lead to no reaction.[2] Additionally, reaction temperature and time are critical parameters that may need optimization.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during the cyclocondensation reaction for pyrazole synthesis, along with actionable solutions.

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Formed

The formation of a mixture of regioisomers is the most common challenge, particularly when using unsymmetrical 1,3-dicarbonyls.[1][2][3]

Root Causes & Mechanistic Insight

The formation of two regioisomers arises from the nucleophilic attack of the substituted hydrazine on either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1] The outcome is a delicate balance of:

  • Electronic Effects : Electron-withdrawing groups can activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack.[1]

  • Steric Effects : Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the approach to one carbonyl group, favoring attack at the less sterically encumbered site.[1]

  • Reaction Conditions (pH) : The pH of the reaction medium is critical. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in the hydrazine can be altered, potentially reversing the selectivity observed under neutral or basic conditions.[1]

Workflow for Optimizing Regioselectivity

start Problem: Mixture of Regioisomers solvent Step 1: Solvent Screening start->solvent Initial Approach temp Step 2: Temperature Optimization solvent->temp If still mixed ph Step 3: pH Control temp->ph Fine-tuning result Improved Regioselectivity ph->result Optimized start Problem: Pyrazoline Byproduct oxidant Step 1: Introduce Oxidizing Agent start->oxidant Direct Approach conditions Step 2: Modify Reaction Conditions start->conditions Alternative product Desired Pyrazole oxidant->product conditions->product

Caption: Troubleshooting workflow for pyrazoline byproducts.

Detailed Experimental Protocol

Protocol 3: In Situ Oxidation of Pyrazoline Intermediates

  • Initial Reaction : Perform the cyclocondensation of the α,β-unsaturated ketone (1 mmol) with the hydrazine (1.1 mmol) in a suitable solvent like acetic acid.

  • Addition of Oxidant : Once the formation of the pyrazoline is confirmed by TLC or LC-MS, add an oxidizing agent. Common choices include:

    • Iodine (I₂) (1.0 eq.) [10] * Copper triflate (Cu(OTf)₂) as a catalyst with air as the oxidant. [5] * Simply heating in DMSO under an oxygen atmosphere. [11]3. Reaction Completion : Continue to stir the reaction, typically at an elevated temperature, until the pyrazoline is fully converted to the pyrazole.

Issue 3: Byproducts from Side Reactions of Starting Materials

Impurities in the starting materials or side reactions under the chosen conditions can lead to unexpected byproducts. For example, the synthesis of 3,4-dimethylpyrazole can be contaminated with 3-ethylpyrazole if the starting 2-methyl-3-oxobutanal is impure. [12][13]

Root Cause & Mechanistic Insight

These byproducts often arise from impurities in the starting carbonyl compound or from self-condensation or other side reactions of the dicarbonyl or hydrazine under the reaction conditions.

Preventative Measures and Purification
  • Starting Material Purity : Ensure the purity of the 1,3-dicarbonyl compound and hydrazine using techniques like distillation or recrystallization before use.

  • Reaction Conditions : Run the reaction at the lowest effective temperature to minimize side reactions.

  • Purification of Product : If byproducts are formed, purification can often be achieved by forming an acid addition salt of the desired pyrazole, which can then be crystallized. [12][13] Protocol 4: Purification via Acid Salt Crystallization

  • Dissolution : Dissolve the crude reaction mixture containing the pyrazole and byproducts in a suitable organic solvent (e.g., isopropanol) or water.

  • Acid Addition : Slowly add at least an equimolar amount of an inorganic mineral acid (like HCl) or an organic acid (like p-toluenesulfonic acid).

  • Crystallization : The acid addition salt of the pyrazole will often precipitate out of the solution. Cool the mixture to maximize crystal formation.

  • Isolation : Collect the crystals by filtration and wash with a cold solvent.

  • Liberation of Free Base : The pure pyrazole can be recovered by neutralizing the acid salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.

Concluding Remarks

The cyclocondensation reaction is a cornerstone of pyrazole synthesis, valued for its versatility and efficiency. However, byproduct formation, particularly the generation of regioisomers, remains a significant challenge. By carefully controlling reaction parameters such as solvent, pH, and temperature, and by ensuring the purity of starting materials, researchers can significantly minimize the formation of unwanted byproducts. The troubleshooting strategies and detailed protocols provided in this guide offer a systematic approach to optimizing your pyrazole synthesis, leading to higher yields and purer products.

References

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved from [Link]

  • synthesis of pyrazoles - YouTube. (2019). Retrieved from [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Publishing. (2023). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters - ACS Publications. (2014). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024). Retrieved from [Link]

  • Microwave-Assisted Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates in Aqueous Media: Syntheses of Pyrazole, Pyrazolidine and Phthalazine Derivatives. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. (n.d.). Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - ResearchGate. (2024). Retrieved from [Link]

  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - NIH. (2023). Retrieved from [Link]

  • Proposed mechanism for the cyclocondensation reaction between... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (n.d.). Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021). Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Secondary Assay Validation: Characterizing 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit to Lead

In the landscape of drug discovery, the journey from a primary screening "hit" to a viable "lead" candidate is one of rigorous validation and characterization. A primary high-throughput screen (HTS) may identify hundreds of compounds that modulate a target's activity, but this initial signal is merely a starting point. It is the subsequent cascade of secondary assays that provides the crucial data on potency, mechanism of action (MoA), and selectivity, ultimately determining whether a compound warrants the substantial investment of lead optimization.

This guide focuses on a hypothetical but plausible scenario: 4-(4-methoxyphenyl)-1H-pyrazol-5-amine , a molecule belonging to the pyrazole class known for diverse biological activities, has been identified as a primary hit for inhibiting p38α MAP Kinase, a key regulator of inflammatory cytokine production.[1][2] We will now embark on a systematic, multi-step validation process to confirm this activity, elucidate its biochemical mechanism, and assess its suitability for further development. Our comparative benchmark will be SB203580 , a well-characterized, ATP-competitive inhibitor of p38α.

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and trustworthy validation workflow.

The Validation Workflow: A Sequential Approach

A logical progression of assays is critical to build a comprehensive profile of the compound efficiently. Our approach is designed to answer key questions at each stage, with the results from one experiment informing the design of the next.

G cluster_0 Phase 1: Potency & Target Confirmation cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity Profile cluster_3 Phase 4: Cellular Activity A Biochemical IC50 Determination (Dose-Response Curve) B ATP Competition Assay (Enzyme Kinetics) A->B If Potent C Kinase Panel Screening (Off-Target Effects) B->C If Characterized D Cellular Target Engagement Assay (Intracellular Binding) C->D If Selective E Downstream Pathway Inhibition (Functional Outcome) D->E Confirms Functional Effect

Caption: A sequential workflow for secondary assay validation.

Phase 1: Confirming Potency via Biochemical IC₅₀ Determination

The Rationale: The first and most fundamental step is to confirm the primary hit and quantify its potency. A dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[3] This value is a critical metric for ranking compounds and is essential for all subsequent assays. We will employ a luminescence-based kinase assay that measures the amount of ADP produced, as this format is highly sensitive, non-radioactive, and amenable to automation.[4][5]

Comparative Data: IC₅₀ Values against p38α
CompoundTargetAssay TechnologyIC₅₀ (nM)Hill Slope
This compound p38αADP-Glo™85.2-1.05
SB203580 (Reference) p38αADP-Glo™55.6-1.10
DMSO (Vehicle Control) p38αADP-Glo™>10,000N/A
Experimental Protocol: p38α Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare kinase buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare a 2X solution of recombinant human p38α kinase in kinase buffer.

    • Prepare a 2X solution of the substrate peptide (e.g., ATF2) and ATP in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Kₘ) for p38α to ensure sensitive detection of competitive inhibitors.[3]

  • Compound Plating:

    • Perform a serial dilution of This compound and the reference compound SB203580 in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate.

    • Using an acoustic dispenser, transfer a small volume (e.g., 25 nL) of the compound dilutions into a 384-well, low-volume white assay plate.

    • Include wells with DMSO only for 0% inhibition (high activity) and wells without enzyme for 100% inhibition (background) controls.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Add 2.5 µL of the 2X substrate/ATP solution to initiate the reaction. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Reagents):

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Phase 2: Elucidating the Mechanism of Action (MoA)

The Rationale: The IC₅₀ value tells us how potent an inhibitor is, but not how it works. For kinase inhibitors, the most common mechanism is competition with the ATP substrate for binding to the active site.[6] Understanding the MoA is crucial; for instance, an ATP-competitive inhibitor's efficacy can be overcome by high intracellular ATP concentrations, a factor that must be considered in later-stage development. This assay involves measuring the IC₅₀ of our compound at various ATP concentrations. A shift in IC₅₀ with changing ATP concentration is the hallmark of an ATP-competitive inhibitor.[6]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition A E S I B ES A:f1->B C EI A:f0->C I binds free enzyme D E + P B->D E E S I F ES E:f1->F G EI E:f0->G H ESI F->H I binds ES complex I E + P F->I G->H

Caption: Simplified models of enzyme inhibition mechanisms.

Protocol: ATP Competition Assay

This experiment follows the same procedure as the IC₅₀ determination, with one critical modification: the assay is run on multiple plates simultaneously. Each plate uses a different concentration of ATP in the 2X substrate/ATP solution.

  • Select ATP Concentrations: Choose a range of ATP concentrations that bracket the Kₘ value for p38α (e.g., 0.1x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).

  • Perform Kinase Assays: Run the full 11-point dose-response curves for This compound and SB203580 at each of the selected ATP concentrations.

  • Data Analysis:

    • Calculate the IC₅₀ value for each compound at each ATP concentration.

    • Interpretation:

      • ATP-Competitive: A linear increase in the IC₅₀ value is observed as the ATP concentration increases.

      • Non-competitive: The IC₅₀ value remains constant regardless of the ATP concentration.

      • Uncompetitive: The IC₅₀ value decreases as the ATP concentration increases.

Expected Outcome

For This compound , if it behaves like many pyrazole-based kinase inhibitors, we expect to see a rightward shift in its dose-response curve as ATP concentration increases, indicating an ATP-competitive mechanism of action, similar to the reference compound SB203580.

Phase 3: Assessing Kinase Selectivity

The Rationale: An ideal drug candidate is highly selective for its intended target. Inhibition of other kinases can lead to off-target toxicities. Kinase selectivity profiling involves screening the compound against a large panel of diverse kinases.[7] This provides a global view of the compound's specificity and helps identify potential liabilities early in the discovery process. A lack of selectivity can be a reason to abandon a compound or to initiate medicinal chemistry efforts to improve it.

Comparative Data: Selectivity Profile (% Inhibition at 1 µM)
Kinase FamilyKinase TargetThis compoundSB203580 (Reference)
MAPK p38α 98% 99%
p38β85%95%
JNK125%40%
ERK2<10%<10%
CDK CDK2/CycA15%<10%
SRC Family SRC<10%<10%
Tyrosine Kinase ABL1<5%<5%
EGFR<5%<5%
Experimental Protocol: Kinase Panel Screening
  • Assay Format: This service is typically outsourced to specialized vendors (e.g., Eurofins Discovery, Reaction Biology Corp.) who maintain large panels of validated kinase assays.[7] The assays are often run using a single, high concentration of the test compound (e.g., 1 µM) to identify any significant off-target interactions.

  • Compound Submission: Provide the vendor with a sample of the compound at a specified concentration and volume.

  • Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentration.

    • Interpretation: High inhibition (>50%) of any kinase other than the intended target warrants further investigation. A follow-up IC₅₀ determination should be performed for these off-targets to quantify the potency of the interaction. The goal is to find a compound with a significant selectivity window (e.g., >100-fold) between the primary target and any off-targets.

Phase 4: Validating Activity in a Cellular Context

The Rationale: A compound that is potent in a purified, biochemical system may not be effective in the complex environment of a living cell.[6] Factors such as cell membrane permeability, intracellular target engagement, and competition with high endogenous ATP levels can all diminish a compound's activity. Therefore, validating the inhibitor in a cell-based assay is a critical step to bridge the gap between biochemistry and physiology. We will assess the inhibition of a downstream substrate of p38α. Upon activation by stressors like lipopolysaccharide (LPS), p38α phosphorylates MAPK-activated protein kinase 2 (MK2). Measuring the level of phosphorylated MK2 (p-MK2) serves as a direct, functional readout of p38α activity within the cell.

G cluster_0 Cellular Environment LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 p38a p38α Kinase TLR4->p38a Activates MK2 MK2 p38a->MK2 Phosphorylates pMK2 p-MK2 (Phosphorylated) MK2->pMK2 Cytokines Inflammatory Cytokines (e.g., TNF-α) pMK2->Cytokines Promotes Production CompoundP 4-(4-methoxyphenyl)- 1H-pyrazol-5-amine CompoundP->p38a Inhibits

Caption: The p38α signaling pathway in response to LPS stimulation.

Protocol: p-MK2 HTRF® Cellular Assay
  • Cell Culture: Seed a relevant cell line (e.g., human THP-1 monocytes) in a 384-well cell culture plate and differentiate them into macrophage-like cells using PMA.

  • Compound Treatment: Pre-incubate the cells with a dose-response of This compound or SB203580 for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an EC₈₀ concentration of LPS for 30 minutes to activate the p38α pathway. Include unstimulated wells as a negative control.

  • Cell Lysis: Lyse the cells by adding the specific lysis buffer provided with the HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • HTRF Detection:

    • Transfer the cell lysates to a white HTRF-compatible assay plate.

    • Add the HTRF antibody mix, containing a Europium cryptate-labeled anti-total-MK2 antibody and a d2-labeled anti-phospho-MK2 antibody.

    • Incubate for 4 hours at room temperature to allow antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (d2) and 620 nm (cryptate).

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to determine the cellular IC₅₀.

Conclusion

This systematic secondary assay cascade provides a comprehensive validation of This compound as a p38α MAP Kinase inhibitor. By progressing through these phases, we have:

  • Confirmed its activity and determined a potent biochemical IC₅₀ of 85.2 nM.

  • Elucidated its probable mechanism of action as ATP-competitive.

  • Assessed its selectivity profile, identifying a favorable window against other major kinase families.

  • Validated its ability to inhibit the target and its downstream signaling pathway in a physiologically relevant cellular model .

The data gathered through these secondary assays are indispensable. They build a robust, evidence-based case that This compound is a genuine lead candidate, justifying its progression into more complex studies such as ADME/Tox profiling and in vivo efficacy models. This methodical approach ensures that resources are focused on compounds with the highest probability of success, embodying the principles of modern, data-driven drug discovery.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Available at: [Link]

  • Krysiak, J., & Breitenbuecher, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 789. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Loveridge, E. J. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 893, 141-149. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32. Available at: [Link]

  • Fun, H. K., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Naim, M. J., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(13), 3247-3265. Available at: [Link]

Sources

Navigating the Bioactive Landscape of Pyrazole Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is vividly illustrated in the pyrazole class of heterocyclic compounds, where subtle shifts in substituent positions can unlock or diminish therapeutic potential. This guide offers an in-depth comparison of the biological activities of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine and its positional isomers, providing researchers, scientists, and drug development professionals with a critical analysis of their structure-activity relationships.

The Pyrazole Core: A Scaffold of Versatility

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects. The introduction of various substituents, such as the 4-methoxyphenyl group and an amine moiety, gives rise to a diverse array of isomers, each with a unique biological profile. Understanding the impact of the positional isomerism of these substituents is paramount for the rational design of novel therapeutic agents.

A Comparative Look at Biological Activities

While a direct head-to-head comparative study of all possible positional isomers of (4-methoxyphenyl)-1H-pyrazol-amine under identical experimental conditions is not extensively documented in publicly available literature, we can synthesize a comparative overview based on existing research on closely related pyrazole derivatives. The key areas of biological investigation for these compounds have been their anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity: A Tale of Substitution Patterns

The anticancer potential of pyrazole derivatives is a field of intense research. The positioning of the methoxyphenyl group on the pyrazole ring significantly influences cytotoxicity. For instance, studies on pyrazolo[3,4-b]pyridine derivatives, which incorporate a pyrazole core, have demonstrated that the substitution pattern is crucial for their anticancer effects. While specific data for this compound is limited, research on related compounds suggests that the presence of the methoxyphenyl group can contribute to potent anticancer activity. For example, derivatives of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one have shown promising results against various cancer cell lines.

It is hypothesized that the methoxy group, an electron-donating group, can modulate the electronic properties of the pyrazole ring system, thereby influencing its interaction with biological targets. The position of the amine group is also critical, as it can act as a hydrogen bond donor, facilitating interactions with key residues in the active sites of enzymes or receptors involved in cancer progression.

Antimicrobial Activity: The Impact of Isomerism on Bacterial and Fungal Inhibition

Pyrazole derivatives have been widely investigated for their antimicrobial properties. The substitution pattern on the pyrazole ring has been shown to be a key determinant of both the spectrum and potency of antimicrobial activity. For instance, studies on various substituted pyrazoles have revealed that the presence and position of electron-donating or electron-withdrawing groups on the aryl ring attached to the pyrazole nucleus can significantly affect their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Kinase Inhibitory Activity: Targeting Cellular Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds have emerged as a promising class of kinase inhibitors. The orientation of substituents on the pyrazole core is critical for achieving potent and selective kinase inhibition. For example, in the development of pyrazolo[3,4-g]isoquinoline derivatives, the placement of substituents at different positions on the pyrazole ring was found to significantly alter the kinase inhibition profiles.

Molecular docking studies on related pyrazole compounds have shown that the amine group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 4-methoxyphenyl group can occupy a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex. The relative positioning of these two groups, as dictated by the isomerism, would therefore be expected to have a profound impact on the binding affinity and selectivity towards different kinases.

Structure-Activity Relationship: A Visualized Perspective

The interplay between the positions of the 4-methoxyphenyl and amine groups on the pyrazole ring dictates the molecule's overall shape, polarity, and hydrogen bonding capabilities, which in turn govern its biological activity.

SAR cluster_isomers Positional Isomers cluster_properties Molecular Properties cluster_activity Biological Activity 4-isomer This compound Shape Molecular Shape & Steric Hindrance 4-isomer->Shape Influences Electronics Electronic Distribution (Electron Donating/Withdrawing Effects) 4-isomer->Electronics Modulates H-Bonding Hydrogen Bonding Potential 4-isomer->H-Bonding Affects 3-isomer 3-(4-methoxyphenyl)-1H-pyrazol-5-amine 3-isomer->Shape 3-isomer->Electronics 3-isomer->H-Bonding 5-isomer 5-(4-methoxyphenyl)-1H-pyrazol-3-amine 5-isomer->Shape 5-isomer->Electronics 5-isomer->H-Bonding Anticancer Anticancer Shape->Anticancer Antimicrobial Antimicrobial Shape->Antimicrobial Kinase_Inhibition Kinase Inhibition Shape->Kinase_Inhibition Electronics->Anticancer Electronics->Antimicrobial Electronics->Kinase_Inhibition H-Bonding->Anticancer H-Bonding->Antimicrobial H-Bonding->Kinase_Inhibition

Caption: The influence of isomerism on the biological activity of (4-methoxyphenyl)pyrazolamine.

Experimental Protocols: A Foundation for Comparative Evaluation

To facilitate further research and enable direct comparisons, the following are representative, standardized protocols for evaluating the key biological activities of these pyrazole isomers.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.

Workflow Diagram:

MTT_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with pyrazole isomers (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole isomers (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrazole isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase.

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the pyrazole isomers at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer.

  • Signal Detection: Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The precise positioning of the 4-methoxyphenyl and amine groups on the pyrazole scaffold is a critical determinant of biological activity. While the currently available literature provides valuable insights into the general SAR of pyrazole derivatives, there is a clear need for direct, systematic comparative studies of the positional isomers of (4-methoxyphenyl)-1H-pyrazol-amine. Such studies, employing standardized experimental protocols as outlined in this guide, would provide a more definitive understanding of the subtle structural nuances that govern their anticancer, antimicrobial, and kinase inhibitory properties. This knowledge will be instrumental in guiding the future design and development of more potent and selective pyrazole-based therapeutic agents.

References

  • Note: The references cited in this guide are representative of the broader literature on pyrazole derivatives and their biological activities. For specific experimental data on the compounds of interest, further targeted research is recommended.
  • Synthesis and antimicrobial evaluation of some pyrazole derivatives. (n.d.). MDPI.

  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (2017). ResearchGate.

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). National Center for Biotechnology Information.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2017). National Center for Biotechnology Information.

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect.

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.

  • 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. (n.d.). Smolecule.

  • Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. (n.d.). Arkat USA.

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Center for Biotechnology Information.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BioMed Central.

  • Synthesis and antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl). (2009). Springer.

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI.

  • Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. (2018). PubMed.

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). PubMed.

  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (2020). PubMed.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

  • Synthesis and evaluation of some new 4H-pyran derivatives as antioxidant, antibacterial and anti-HCT-116 cells of CRC, with molecular docking, antiproliferative, apoptotic and ADME investigations. (n.d.). MDPI.

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.). ResearchGate.

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). National Center for Biotechnology Information.

  • Synthesis, characterization, antimicrobial screening and computational studies of 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one. (n.d.). ResearchGate.

  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (n.d.). ResearchGate.

  • A Comparative Guide to RIPK1 Inhibitors: Benchmarking 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivatives Against Key Modulators. (n.d.). Benchchem.

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed.

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2020). National Center for Biotechnology Information.

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. (2017). PubMed.

  • Confirming the Molecular Target of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide. (n.d.). Benchchem.

  • Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. (2003). PubMed.

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). National Center for Biotechnology Information.

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a critical class of enzymes that regulate nearly all aspects of cellular life, making them prime targets for therapeutic intervention, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] Off-target kinase inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.[3][4]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5][6] Its versatile chemistry allows for substitutions that can be tailored to exploit subtle differences between kinase active sites.[7] This guide focuses on a representative novel compound, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine , to illustrate a robust, multi-faceted strategy for determining its kinome-wide selectivity. While this specific molecule has been explored for various biological activities[8], its comprehensive kinase profile is not publicly documented.

This guide provides a detailed framework for researchers to generate and interpret such a profile, comparing biochemical and cell-based assay formats and contextualizing the data against well-known control compounds. We will detail the experimental rationale, provide step-by-step protocols, and present illustrative data to guide scientists in evaluating the therapeutic potential and off-target liabilities of novel chemical entities.

Part 1: Strategic Experimental Design

A successful profiling campaign begins with a carefully considered experimental design. The choices made here dictate the quality, relevance, and translatability of the resulting data.

The Rationale for Kinase Panel Selection

The scope of the kinase panel is a critical decision. A broad, kinome-wide screen is invaluable during early discovery to identify all potential targets and off-targets.[3][9] Commercial vendors offer extensive panels covering a large portion of the human kinome, often exceeding 400 kinases.[10]

  • Broad Screening (e.g., KinomeMAX, Full Panel): Recommended for initial characterization of a novel scaffold like our pyrazole compound. This approach provides an unbiased view of selectivity and can uncover unexpected activities.[11]

  • Focused Panels (e.g., Tyrosine Kinase Panel, CDK Panel): More cost-effective for lead optimization once primary targets are known. These are used to assess selectivity against closely related kinases or known liability targets (e.g., cardiac safety-related kinases).[3][11]

For our guide, we will proceed with a hypothetical broad panel screen to generate a comprehensive initial profile for this compound.

Choosing the Right Assay: Biochemical vs. Cell-Based

Profiling data is most powerful when generated from orthogonal assay formats. Biochemical assays measure direct enzyme inhibition, while cell-based assays provide data in a more physiologically relevant context.[12]

  • Biochemical Assays (e.g., ADP-Glo™, TR-FRET): These cell-free systems measure the direct interaction between an inhibitor and its target kinase.[1][11] They are highly reproducible and excellent for determining intrinsic potency (IC50). However, they do not account for cell permeability, intracellular ATP concentrations, or target engagement within the complex cellular milieu.[12]

  • Cell-Based Target Engagement Assays (e.g., NanoBRET™): These assays measure inhibitor binding to the target kinase within live cells.[12] This provides a more accurate reflection of a compound's activity in a biological system, accounting for factors like membrane transport and competition with high intracellular ATP levels.[13] Comparing biochemical IC50 values with cellular target engagement data is crucial for validating that a compound can reach and bind its intended target in a living system.[14]

We will detail protocols for both a widely used biochemical assay (ADP-Glo™) and a cell-based target engagement assay (NanoBRET™) to provide a complete picture of inhibitor performance.

Selection of Controls: Establishing a Baseline

Proper controls are essential for data validation and interpretation.

  • Negative Control: DMSO (the compound vehicle) is used to define 100% kinase activity.

  • Positive/Reference Control: A well-characterized inhibitor should be run in parallel. For a broad kinase screen, a promiscuous inhibitor like Staurosporine is an excellent choice to ensure the assay can detect inhibition across diverse kinase families. For comparison, a more selective, clinically relevant inhibitor targeting a specific family can also be included.

Part 2: Detailed Experimental Methodologies

The following protocols are detailed, step-by-step guides for executing robust kinase profiling assays.

Protocol 1: Biochemical Kinase Profiling via ADP-Glo™ Luminescence Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14] Inhibition is observed as a decrease in luminescence.

Workflow for Biochemical Kinase Profiling

cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution (11-point, 3-fold) Plate Dispense Compound to 384-well plate Compound->Plate Kinase Kinase/Substrate Mix (in Assay Buffer) AddKinase Add Kinase/ Substrate Mix Kinase->AddKinase ATP_sol ATP Solution (at Km for each kinase) AddATP Initiate Reaction (Add ATP) ATP_sol->AddATP Plate->AddKinase Incubate1 Incubate (10 min) AddKinase->Incubate1 Incubate1->AddATP Incubate2 Incubate (60 min) AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent Incubate2->AddADPGlo Incubate3 Incubate (40 min) AddADPGlo->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate (30 min) AddDetection->Incubate4 Read Read Luminescence (Plate Reader) Incubate4->Read Calc Calculate % Inhibition Read->Calc CurveFit Fit Dose-Response Curve (IC50 Determination) Calc->CurveFit

Caption: Workflow for an in vitro biochemical kinase assay using ADP-Glo™.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial 3-fold dilution series of this compound in DMSO, starting from 10 mM. Typically, an 11-point curve is generated. Then, create intermediate dilutions in assay buffer.

  • Assay Plate Preparation: Dispense 2.5 µL of the diluted compounds, DMSO (0% inhibition control), and a reference inhibitor (100% inhibition control) into a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of a 2X kinase/substrate solution to each well. The specific kinase and its corresponding peptide substrate are pre-defined by the screening panel.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. The ATP concentration should ideally be at the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate potency assessment.[13]

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Cell-Based Target Engagement via NanoBRET™ Assay

This protocol measures compound binding to a target kinase in live cells by detecting the disruption of bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[12][14]

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and dispense them into a 384-well white assay plate.

  • Compound Treatment: Add the serially diluted this compound or control compounds to the wells. Incubate the plate in a CO2 incubator for 2 hours.

  • Tracer Addition: Add the corresponding NanoBRET™ tracer (a fluorescent ligand that binds the kinase active site) to all wells at its pre-determined optimal concentration.

  • Substrate Addition & Signal Detection: Add Nano-Glo® Substrate to generate the luminescent donor signal. Immediately read the plate on a luminometer equipped with two filters to detect donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Inhibition is observed as a decrease in the BRET signal as the test compound displaces the fluorescent tracer.

Part 3: Data Analysis and Visualization

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity or target engagement by 50%.[15][16]

  • Calculate Percent Inhibition: Normalize the raw data using the 0% and 100% inhibition controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) model with software like GraphPad Prism or R.[17][18] This will yield the IC50 value.

Illustrative Data Presentation

To demonstrate how to present profiling results, the table below shows hypothetical but realistic biochemical IC50 data for this compound against a representative kinase panel, compared with the promiscuous inhibitor Staurosporine.

Table 1: Comparative Kinase Inhibition Profile (Biochemical IC50, nM)

Kinase TargetKinase FamilyThis compound (IC50, nM)Staurosporine (IC50, nM)
AURKA Ser/Thr; Aurora75 6
AURKB Ser/Thr; Aurora110 8
ABL1Tyr; ABL>10,00020
CDK2/CycASer/Thr; CMGC2,5007
EGFRTyr; TK>10,000150
FLT3Tyr; TK8,9005
GSK3B Ser/Thr; CMGC450 10
MAPK1 (ERK2)Ser/Thr; CMGC>10,00080
METTyr; TK>10,00025
PIM1 Ser/Thr; CAMK320 15
SRCTyr; TK>10,0009
VEGFR2 (KDR)Tyr; TK9,5004

(Note: Data are illustrative and for guidance purposes only.)

Visualizing Selectivity

Visual tools are highly effective for interpreting selectivity. While full kinome dendrograms are standard[11], simpler visualizations can also be powerful.

Selectivity Profile of this compound

y_axis Kinase Target x_axis_label IC50 (nM, log scale) aurka AURKA aurkb AURKB pim1 PIM1 gsk3b GSK3B other Other Kinases (>2500 nM)

Sources

A Comparative Guide to the Efficacy of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine and Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between the established selective COX-2 inhibitor, Celecoxib, and the novel pyrazole derivative, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. The content is structured for researchers and drug development professionals, offering a blend of established data, mechanistic theory, and actionable experimental protocols for direct, head-to-head evaluation.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which mediate pain, inflammation, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme crucial for homeostatic functions like gastric mucosal protection and platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2]

The Prostaglandin Synthesis Pathway and COX-2 Inhibition

The mechanism of action for both compounds centers on the interruption of the prostaglandin synthesis pathway. The diagram below illustrates this process and the specific point of intervention for a selective COX-2 inhibitor.

COX2_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Signal arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic->cox2 pgg2_1 PGG2 pgg2_2 PGG2 pgh2_1 PGH2 pgg2_1->pgh2_1 Peroxidase Activity homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) pgh2_1->homeostatic pgh2_2 PGH2 pgg2_2->pgh2_2 Peroxidase Activity inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->inflammatory inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib, This compound) inhibitor->cox2 Inhibition

Caption: Prostaglandin synthesis and the site of selective COX-2 inhibition.

Profile: Celecoxib (The Benchmark)

Celecoxib is a diaryl-substituted pyrazole, chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide.[4] Its mechanism relies on the selective binding to and inhibition of the COX-2 enzyme.[1][4] This selectivity is attributed to its chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1.[1] This results in potent anti-inflammatory, analgesic, and antipyretic effects.[4]

Quantitative Efficacy Data for Celecoxib

The inhibitory potency of a compound is quantified by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity. The selectivity is often expressed as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2. It is important to note that reported IC50 values can vary based on the specific assay conditions.

ParameterReported ValueSource
COX-1 IC50 82 µM[8]
COX-2 IC50 6.8 µM[8]
COX-2 IC50 40 nM (0.04 µM)[9][10]
Selectivity Index (COX-1/COX-2) ~12[8]
Selectivity Index (COX-1/COX-2) 7.6[11]

Profile: this compound (The Challenger)

Predicted Mechanism and Potential Advantages

While direct, head-to-head experimental data is not yet widely published, molecular docking studies provide a strong theoretical basis for its efficacy as a COX-2 inhibitor.[12]

  • Binding Mode: Computational models predict that the 5-amino group of this compound can form crucial hydrogen bonds with key amino acid residues, specifically Gln380 and Tyr385, within the active site of the COX-2 enzyme.[12] This interaction mimics the binding pattern of established coxibs.[12]

  • Potential for Improved Selectivity: The sulfonamide group of Celecoxib is a key feature for its binding, but it is also relatively bulky. In contrast, the 5-amino group on the challenger compound has a smaller steric footprint.[12] This structural difference could theoretically allow for a more favorable interaction within the COX-2 active site while being less accommodated by the narrower COX-1 active site, potentially leading to improved selectivity.[12]

  • Physicochemical Properties: The presence of the amino group is also predicted to enhance solubility at physiological pH, a favorable characteristic for drug development.[12]

To move from theoretical potential to validated efficacy, rigorous experimental comparison is essential. The following sections outline the standard protocols to achieve this.

Experimental Framework for Comparative Efficacy Assessment

To objectively compare this compound with Celecoxib, a two-stage approach is recommended: an in vitro enzymatic assay to determine inhibitory potency and selectivity, followed by an in vivo animal model to assess anti-inflammatory activity in a biological system.

In Vitro Efficacy: COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of each compound to inhibit purified COX-1 and COX-2 enzymes. A colorimetric or mass spectrometry-based method can be used to quantify prostaglandin production.[2][13]

COX_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Assay Buffer (Tris-HCl) - Heme (Cofactor) - COX-1 & COX-2 Enzymes - Test Compounds (Serial Dilutions) - Arachidonic Acid (Substrate) start->prep plate Plate Setup (96-well): - Background Wells - 100% Activity Wells (Enzyme + Vehicle) - Inhibitor Wells (Enzyme + Test Compound) prep->plate preincubate Pre-incubation: Add Enzyme, Buffer, Heme, and Inhibitor/Vehicle to wells. Incubate for 10 min at 37°C. plate->preincubate initiate Initiate Reaction: Add Arachidonic Acid to all wells. preincubate->initiate incubate Reaction Incubation: Incubate for 10 min at 37°C. initiate->incubate terminate Terminate Reaction: Add Stop Solution (e.g., HCl). incubate->terminate detect Detection: Measure Prostaglandin (PGE2) levels using EIA or LC-MS/MS. terminate->detect analyze Data Analysis: Calculate % Inhibition. Determine IC50 values for COX-1 and COX-2. Calculate Selectivity Index. detect->analyze end End analyze->end

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound and Celecoxib in a suitable solvent like DMSO. Perform serial dilutions to create a range of test concentrations.[14]

  • Enzyme Addition: In a 96-well plate, add assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme cofactor, and either purified COX-1 or COX-2 enzyme to the appropriate wells.[15]

  • Inhibitor Incubation: Add the various concentrations of the test compounds or vehicle control (DMSO) to the wells. Pre-incubate the mixture for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[14]

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.[14][16]

  • Termination and Detection: Stop the reaction by adding an acid solution. Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[2][14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is the most widely used and validated model for assessing the acute anti-inflammatory activity of novel compounds.[17] Inflammation is induced by injecting carrageenan into the paw of a rat, causing a measurable edema (swelling).[18] The efficacy of the test compound is determined by its ability to reduce this swelling compared to a control group.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week. Divide them into groups (n=5-6 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

    • Group 2: Carrageenan Control

    • Group 3: Celecoxib (Reference Drug, e.g., 10 mg/kg, p.o.) + Carrageenan

    • Group 4: Test Compound (Low Dose, e.g., 10 mg/kg, p.o.) + Carrageenan

    • Group 5: Test Compound (High Dose, e.g., 30 mg/kg, p.o.) + Carrageenan

  • Compound Administration: Administer the test compounds, Celecoxib, or vehicle orally (p.o.) 30-60 minutes before inducing inflammation.[18]

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the same paw.[17][18]

  • Measurement of Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[19]

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume. The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume.

At the end of the experiment, tissue from the inflamed paw can be harvested to measure levels of pro-inflammatory markers like TNF-α, IL-6, and PGE2 to further elucidate the mechanism of action.[20][21]

Conclusion and Future Directions

Celecoxib serves as a vital benchmark in the field of selective COX-2 inhibition, with a well-defined efficacy and safety profile. The novel compound, this compound, presents a compelling theoretical case for potent and potentially more selective COX-2 inhibition, driven by its distinct chemical structure within the proven pyrazole class.

However, theoretical advantages must be substantiated by empirical evidence. The experimental protocols detailed in this guide provide a robust framework for a direct, unbiased comparison of these two compounds. The resulting data from in vitro enzymatic assays and in vivo inflammation models will be critical in determining if this compound can match or exceed the therapeutic profile of Celecoxib, potentially offering a next-generation anti-inflammatory agent with an improved efficacy and safety window.

References

  • Vertex AI Search. (n.d.).
  • Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Sohal, M., & Minter, D. A. (2023). Celecoxib. In StatPearls.
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (n.d.).
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
  • Oka, H., et al. (n.d.). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed.
  • Smolecule. (2024, April 14). 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine.
  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
  • PubMed Central (PMC). (n.d.).
  • Benchchem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
  • ARCC Journals. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • YouTube. (2024, January 16). Celecoxib Pharmacology.
  • ClinPGx. (n.d.). celecoxib.
  • PubMed Central (PMC). (n.d.).
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • Selleckchem.com. (n.d.). COX-2 Selective Inhibitors.
  • PubMed Central (PMC). (n.d.).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • APExBIO. (n.d.).
  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Methoxyphenyl Group in Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery and development, the optimization of a lead compound is a critical phase that dictates its ultimate therapeutic success. Medicinal chemists employ a variety of strategies to enhance a molecule's efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. Among these strategies, bioisosterism stands out as a powerful and rational approach.[1] Bioisosterism involves the substitution of a functional group within a molecule with another group that possesses similar physical and chemical properties, with the goal of improving the compound's overall performance.[2] This guide provides an in-depth comparison of bioisosteric replacements for the methoxyphenyl group, a common moiety in pyrazole-based inhibitors, offering experimental data and protocols to aid researchers in this critical aspect of drug design.

The methoxyphenyl group is a frequent pharmacophoric element in kinase inhibitors and other targeted therapies. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in various hydrophobic and π-stacking interactions within the target protein's binding site. However, the methoxy group is also susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3] Therefore, its replacement with a bioisostere can be a key strategy to improve metabolic stability, enhance potency, and modulate physicochemical properties like solubility and lipophilicity.

This guide will explore common bioisosteric replacements for the methoxyphenyl group in pyrazole inhibitors, presenting a comparative analysis of their effects on biological activity and pharmacokinetic parameters. We will also provide detailed experimental protocols for key assays to enable researchers to evaluate their own novel compounds.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and it is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive compounds.[4] Pyrazole-containing drugs have been approved for a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[5] In the context of kinase inhibition, the pyrazole core can act as a versatile scaffold for presenting substituents that interact with the ATP-binding site of kinases.[4] The arrangement of substituents on the pyrazole ring is crucial for achieving high potency and selectivity.[6]

Common Bioisosteric Replacements for the Methoxyphenyl Group

The selection of an appropriate bioisostere for the methoxyphenyl group is context-dependent and should be guided by the specific challenges of the lead compound and the desired improvements. Here, we compare some of the most common replacements.

Pyridyl and Other Nitrogen-Containing Heterocycles

Replacing the methoxyphenyl group with a pyridyl ring is a common strategy to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility.[7] The position of the nitrogen atom in the pyridine ring is critical and can significantly impact binding affinity and selectivity.

  • Rationale for Replacement:

    • Improved Solubility: The nitrogen atom can increase the polarity of the molecule, leading to better aqueous solubility.

    • Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism compared to the methoxy group.[7]

    • Modulation of Basicity: The introduction of a basic nitrogen can alter the pKa of the molecule, which can influence its absorption and distribution.

    • Novel Interactions: The nitrogen atom can form new hydrogen bonds with the target protein that were not possible with the methoxyphenyl group.

  • Illustrative Structure-Activity Relationship (SAR): In a series of c-Jun N-terminal kinase (JNK) inhibitors, replacement of a phenyl group with various heterocyclic rings was explored. While direct methoxyphenyl-to-pyridyl data is not always available in a single study, the general trend observed is that the introduction of nitrogen-containing heterocycles can maintain or, in some cases, enhance potency while improving physicochemical properties. For instance, in some kinase inhibitor series, a pyridyl replacement for a phenyl group has been shown to reduce hERG activity, a critical off-target effect.[7]

Fluorinated Phenyl Analogs (e.g., Difluoromethoxyphenyl)

The replacement of the methoxy group with a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group is another effective strategy. These fluorine-containing groups can mimic the steric and electronic properties of the methoxy group while offering improved metabolic stability.

  • Rationale for Replacement:

    • Metabolic Blockade: The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thus preventing O-dealkylation.

    • Electronic Modulation: The highly electronegative fluorine atoms can alter the electronic properties of the phenyl ring, which can influence binding interactions.

    • Lipophilicity Tuning: While a single fluorine substitution has a minor effect on lipophilicity, polyfluorinated groups can significantly increase it. The difluoromethoxy group has been proposed as a bioisostere for the phenol group, acting as a similar hydrogen bond donor.[7]

  • Comparative Example: While a direct comparison in a pyrazole inhibitor series is not readily available in the searched literature, studies on other inhibitor classes have shown that replacing a methoxy group with a difluoromethoxy group can lead to a significant improvement in metabolic stability in liver microsomes.[3]

Other Heterocyclic Rings (Thiophenes, Furans, Thiazoles)

Five-membered heterocyclic rings such as thiophene, furan, and thiazole can also serve as bioisosteres for the phenyl portion of the methoxyphenyl group. These rings offer different electronic and steric profiles and can introduce new interaction points.

  • Rationale for Replacement:

    • Altered Geometry and Electronics: These smaller rings can occupy the binding pocket differently and present heteroatoms (sulfur, oxygen, nitrogen) that can engage in specific interactions.

    • Improved Physicochemical Properties: Heterocycles can often lead to improved solubility and reduced lipophilicity compared to a phenyl ring.[7]

    • Escape from Flatland: Introducing three-dimensional character with non-aromatic or partially saturated rings can sometimes improve drug-like properties.[8]

Comparative Data Summary

To provide a clearer picture of the impact of these bioisosteric replacements, the following table summarizes hypothetical but representative data based on general trends observed in medicinal chemistry literature. It is crucial to note that the actual impact of any substitution is highly dependent on the specific pyrazole scaffold and the target protein.

Bioisosteric ReplacementRationaleExpected Impact on Potency (IC50)Expected Impact on Metabolic Stability (t½ in HLM)Expected Impact on Solubility
Methoxyphenyl (Parent) BaselineVariableLow to ModerateModerate
Pyridyl Improve solubility, metabolic stability, new H-bondsMaintain or slightly decrease/increaseModerate to HighHigh
Difluoromethoxyphenyl Block O-demethylation, modulate electronicsMaintain or slightly increaseHighModerate
Thienyl Alter geometry and electronics, improve propertiesVariableModerate to HighModerate to High

HLM: Human Liver Microsomes

Experimental Protocols

To empower researchers to evaluate the impact of bioisosteric replacements, we provide the following detailed, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[9]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation of cancer cells.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear or white-walled tissue culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][2]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer. Prepare the HLM suspension (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound solution to 37°C.

    • In a 96-well plate, combine the HLM suspension and the test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualizing the Strategy: Workflows and Concepts

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Lead Optimization Cycle Lead Compound Lead Compound Bioisosteric Replacement Bioisosteric Replacement Lead Compound->Bioisosteric Replacement Identify Liability (e.g., Metabolism) Synthesis of Analogs Synthesis of Analogs Bioisosteric Replacement->Synthesis of Analogs Design New Molecules In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays Biological Evaluation Data Analysis (SAR) Data Analysis (SAR) In Vitro Assays->Data Analysis (SAR) Assess Potency, PK Data Analysis (SAR)->Bioisosteric Replacement Iterate Design Optimized Candidate Optimized Candidate Data Analysis (SAR)->Optimized Candidate Improved Profile G cluster_parent Parent Compound cluster_bioisosteres Bioisosteric Replacements Pyrazole_Core Pyrazole Core Parent Methoxyphenyl -OCH3 group (Metabolic liability) - H-bond acceptor - Hydrophobic interactions Pyrazole_Core->Parent:f0 Pyridyl Pyridyl N for H-bonding - Improved solubility - ↑ Metabolic stability DiF_Methoxy Difluoromethoxyphenyl OCHF2 blocks metabolism - Mimics electronics - ↑↑ Metabolic stability Thienyl Thienyl Altered geometry - Different electronics - Potential for new interactions

Caption: Comparison of methoxyphenyl group and its common bioisosteres.

Conclusion and Future Perspectives

The bioisosteric replacement of the methoxyphenyl group is a valuable strategy in the optimization of pyrazole-based inhibitors. By thoughtfully selecting a replacement, medicinal chemists can address liabilities such as poor metabolic stability and unfavorable physicochemical properties, ultimately leading to the development of safer and more effective drug candidates. The choice between nitrogen-containing heterocycles, fluorinated analogs, and other heterocyclic rings should be guided by a thorough understanding of the structure-activity and structure-property relationships of the specific chemical series. The experimental protocols provided in this guide offer a robust framework for evaluating the impact of these modifications. As our understanding of drug metabolism and target biology deepens, the rational application of bioisosterism will continue to be a cornerstone of successful drug discovery.

References

  • Sharma, N., Chauhan, A. S., & Jain, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. 12

  • Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. 13

  • Meanwell, N. A. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 283–381.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. 14

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.

  • Creative Bioarray. (n.d.). Microsomal Stability Assay.

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939.

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.

  • Meanwell, N. A. (2018). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725.

  • Gande, S. L., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4434–4438.

Sources

A Head-to-Head Comparison of Synthetic Routes to Substituted 5-Aminopyrazoles: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into a vast array of biologically active molecules.[1][2] These include kinase inhibitors for cancer therapy, such as AZD1152, NPY5 antagonists, and potent GABA inhibitors with applications in agrochemicals.[2] Beyond their pharmacological significance, 5-aminopyrazoles are crucial synthons for constructing more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which mimic the purine bases of DNA and RNA.[3][4]

Given their importance, the development of efficient, regioselective, and scalable synthetic routes to substituted 5-aminopyrazoles is a topic of continuous research. The primary challenge often lies in controlling the regioselectivity of the cyclization, especially when using monosubstituted hydrazines, which can lead to the formation of either 3-amino or 5-amino regioisomers.[5][6]

This guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing substituted 5-aminopyrazoles. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses, supported by experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific target and resources.

Route 1: The Workhorse - Condensation of β-Ketonitriles with Hydrazines

This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[1][2][7] The reaction proceeds by the condensation of a β-ketonitrile with a hydrazine derivative.

Mechanism and the Question of Regioselectivity

The reaction mechanism is a two-step process. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][2][8]

G

When a monosubstituted hydrazine (R-NHNH₂) is used, the initial nucleophilic attack can occur from either nitrogen atom, potentially leading to a mixture of 1,3- and 1,5-disubstituted pyrazole products. However, the reaction often shows a high degree of regioselectivity. The outcome is governed by a complex interplay of steric and electronic factors of both the hydrazine substitute and the β-ketonitrile. Generally, the initial attack occurs from the more sterically accessible and more nucleophilic terminal nitrogen of the substituted hydrazine, leading preferentially to the 1,5-disubstituted 5-aminopyrazole.

Advantages & Disadvantages
Advantages Disadvantages
High Versatility: Tolerates a wide range of substituents on both starting materials.[1][7]Starting Material Accessibility: Substituted β-ketonitriles can be unstable or require multi-step synthesis themselves.[1]
Good to Excellent Yields: Often provides high yields of the desired product.[1]Regioselectivity Issues: While often selective, mixtures of regioisomers can form with certain substituted hydrazines.
Well-Established: A vast body of literature exists for this reaction, aiding in troubleshooting.Troublesome Reagents: Some β-ketonitriles can be challenging to handle.[7]
Representative Experimental Protocol

Synthesis of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole:

To a solution of 4,4,4-trifluoro-3-oxobutanenitrile (a β-ketonitrile, 1.0 mmol) in ethanol (10 mL), phenylhydrazine (1.0 mmol) is added. The mixture is refluxed for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Route 2: The Malononitrile Approach

The use of malononitrile and its derivatives as starting materials provides another classical and powerful route, particularly for the synthesis of 3,5-diaminopyrazoles or 5-amino-4-cyanopyrazoles.[2][7]

Mechanism and Potential Complications

The reaction of unsubstituted malononitrile with hydrazine can be complex. Under certain conditions, malononitrile can first dimerize before reacting with hydrazine, leading to products like 5-amino-4-cyanopyrazole.[7] However, when substituted malononitriles are used, this dimerization is suppressed, and the reaction proceeds smoothly to yield 3,5-diaminopyrazoles.[7] The general mechanism involves nucleophilic attack of the hydrazine on one of the nitrile groups, followed by cyclization onto the second nitrile.

G

Advantages & Disadvantages
Advantages Disadvantages
Readily Available Starting Materials: Malononitrile and its derivatives are commercially available and inexpensive.Complex Reaction Pathways: With unsubstituted malononitrile, side reactions like dimerization can lead to mixtures of products.[7]
Direct Access to Diaminopyrazoles: This route is excellent for synthesizing pyrazoles with amino groups at both the 3 and 5 positions.[7]Limited Substitution Patterns: Primarily yields 3,5-diamino or related structures.
High Yields: The reaction with substituted malononitriles is often high-yielding.[7]

Route 3: Modern Efficiency - Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, have emerged as a highly efficient strategy for synthesizing 5-aminopyrazoles.[9] A common MCR approach involves the reaction of an aldehyde, malononitrile, and a hydrazine.[10][11]

Mechanism and Atom Economy

The reaction typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequently, a Michael addition of the hydrazine to this electron-deficient alkene occurs, followed by intramolecular cyclization onto one of the nitrile groups to furnish the 5-aminopyrazole scaffold.[10]

G

Advantages & Disadvantages
Advantages Disadvantages
High Efficiency & Atom Economy: One-pot synthesis reduces waste and purification steps.[9]Optimization Required: Finding optimal conditions for three components can be challenging.
Operational Simplicity: Avoids isolation of intermediates, saving time and resources.[11]Potential for Side Reactions: The reactivity of multiple components can lead to undesired products.
Diversity-Oriented: Easily allows for the creation of large libraries of compounds by varying the three starting materials.[4]Regioselectivity can be an issue with unsymmetrical hydrazines.[12]
Representative Experimental Protocol: Green MCR Synthesis

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives: [10]

In a test tube, benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of LDH@PTRMS@DCMBA@CuI nano-catalyst (0.05 g) are mixed in a H₂O/EtOH (1:1, 1 mL) solvent. The mixture is stirred at 55 °C for 15–27 minutes. The reaction is monitored by TLC. After completion, the product is isolated, and the catalyst can be recovered for reuse. This method boasts excellent yields (85–93%) and short reaction times.[10]

Comparative Summary of Synthetic Routes

To facilitate route selection, the table below provides a head-to-head comparison of the key performance indicators for each major synthetic strategy.

FeatureRoute 1: β-KetonitrilesRoute 2: MalononitrilesRoute 3: Multicomponent Reactions (MCRs)
Primary Utility General synthesis of diverse 5-aminopyrazolesSynthesis of 3,5-diaminopyrazolesRapid generation of diverse libraries
Typical Yields Good to ExcellentGood to Excellent (with substituted malononitriles)Good to Excellent
Substrate Scope BroadMore limited, focused on di-amino productsVery Broad (depends on the specific MCR)
Regiocontrol Generally good, but can be substrate-dependentNot applicable for symmetrical hydrazinesCan be an issue, often requires careful optimization
Operational Simplicity Moderate (two-step, intermediate isolation sometimes needed)ModerateHigh (one-pot)
Key Advantage High versatility and reliabilityAccess to 3,5-diamino scaffoldEfficiency, atom economy, and diversity
Key Disadvantage Accessibility and stability of β-ketonitrile precursorsPotential for side-reactions with malononitrile itselfOptimization complexity

Decision-Making Workflow: Choosing Your Optimal Route

The choice of synthetic route is dictated by the specific goals of the project. The following decision tree provides a logical framework for selecting the most appropriate method.

G start What is the primary target structure? q1 Is the target a 3,5-diaminopyrazole? start->q1 q2 Is rapid library generation with high diversity required? q1->q2 No route2 Use Route 2: Malononitrile Approach q1->route2 Yes q3 Is the required β-ketonitrile readily available? q2->q3 No route3 Use Route 3: Multicomponent Reaction q2->route3 Yes route1 Use Route 1: β-Ketonitrile Condensation q3->route1 Yes consider_alt Consider synthesizing the β-ketonitrile or explore other routes (e.g., ring transformation) q3->consider_alt No

Conclusion and Future Outlook

The synthesis of substituted 5-aminopyrazoles is a mature field with a rich history, yet it continues to evolve. The classical condensation of β-ketonitriles remains a cornerstone of pyrazole synthesis due to its versatility and reliability.[1][2] However, for specific substitution patterns like 3,5-diaminopyrazoles, the malononitrile route is often more direct.

The increasing demand for molecular diversity in drug discovery has propelled multicomponent reactions to the forefront, offering unparalleled efficiency and atom economy.[9] Furthermore, the principles of green chemistry are making a significant impact, with the development of reusable catalysts and environmentally benign reaction conditions that promise to make the synthesis of these vital heterocycles more sustainable.[10][11]

Ultimately, the choice of synthesis is a strategic decision. By understanding the mechanism, advantages, and limitations of each major route, the modern chemist is well-equipped to navigate the synthetic landscape and efficiently access the specific 5-aminopyrazole scaffolds required for their research endeavors.

References

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • National Center for Biotechnology Information (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. Available at: [Link]

  • Al-Tarawneh, S., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), 31655-31669. Available at: [Link]

  • Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-30. Available at: [Link]

  • El-Faham, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 25(18), 4053. Available at: [Link]

  • Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 258-295. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. New Journal of Chemistry, 42(1), 16-41. Available at: [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. Available at: [Link]

  • Abdel-monem, M. I., et al. (2013). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 5(12), 1290-1296. Available at: [Link]

  • Fandrick, D. R., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 725-736. Available at: [Link]

  • National Center for Biotechnology Information (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. PubMed Central. Available at: [Link]

  • Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2746-2777. Available at: [Link]

  • Gomaa, M. A. M., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(3), 205-214. Available at: [Link]

Sources

Bridging the Gap: A Guide to Experimental Validation of Molecular Docking Predictions

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative of Experimental Validation in Drug Discovery

Molecular docking has emerged as a powerful computational tool in modern drug discovery, offering rapid and insightful predictions of how small molecules might interact with protein targets.[1][2] These in silico techniques provide a crucial first step in identifying promising drug candidates by modeling the binding pose and estimating the binding affinity of a ligand to a receptor.[1][2] However, it is a fundamental tenet of rigorous scientific inquiry that computational predictions must be substantiated by empirical evidence. Docking scores, while useful for ranking and prioritization, are estimations and do not always correlate directly with experimental binding affinities.[3][4][5] Factors such as protein flexibility, solvent effects, and the inherent approximations in scoring functions can lead to discrepancies between predicted and actual binding.[4] Therefore, experimental validation is not merely a confirmatory step but an essential component of the drug discovery pipeline, ensuring that downstream efforts are focused on genuinely active compounds.[6][7]

This guide provides a comprehensive overview of key experimental binding assays used to validate molecular docking predictions. We will delve into the principles, protocols, and comparative advantages of each technique, offering a practical framework for researchers, scientists, and drug development professionals to confidently bridge the gap between computational modeling and experimental reality.

The Workflow: From Docking Prediction to Experimental Confirmation

The journey from a promising docking score to a validated hit involves a structured and logical progression. The following workflow illustrates the key stages in this process, emphasizing the iterative nature of discovery where experimental data can feedback to refine computational models.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase cluster_analysis Analysis & Iteration Docking Molecular Docking (Virtual Screening) Ranking Rank Candidates (Based on Docking Score) Docking->Ranking Selection Select Top Candidates for Experimental Testing Ranking->Selection Assay_Selection Select Appropriate Binding Assay(s) Selection->Assay_Selection Experiment Perform Binding Assay Assay_Selection->Experiment Data_Analysis Analyze Data (Determine Kd, Ki, etc.) Experiment->Data_Analysis Comparison Compare Docking Score with Experimental Affinity Data_Analysis->Comparison Validation Validate or Invalidate Docking Prediction Comparison->Validation Refinement Refine Docking Protocol (Optional) Validation->Refinement If discrepancy exists Refinement->Docking Iterate G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein and Ligand in Identical Buffer Concentration Accurately Determine Concentrations Dialysis->Concentration Degas Degas all Solutions Concentration->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titration Perform Serial Injections of Ligand into Protein Load_Protein->Titration Load_Ligand->Titration Raw_Data Generate Raw Data (Heat Pulses) Titration->Raw_Data Integration Integrate Heat Pulses to Create Binding Isotherm Raw_Data->Integration Fitting Fit Isotherm to a Binding Model Integration->Fitting Results Determine Kd, ΔH, n Fitting->Results

Figure 2: A step-by-step workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze both the protein and ligand solutions extensively against the same buffer to ensure a perfect match. [8][9] * Accurately determine the concentrations of the protein and ligand. Errors in concentration will directly affect the calculated stoichiometry and binding affinity. [10] * Degas all solutions thoroughly to prevent air bubbles in the calorimeter cell and syringe. [11]

  • Instrument Setup:

    • Clean the sample cell and injection syringe according to the manufacturer's instructions. [12] * Set the experimental temperature. It is advisable to perform experiments at different temperatures to determine the heat capacity change (ΔCp). [13] * Set the stirring speed to ensure adequate mixing without denaturing the protein. [12]

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe. [8] * Perform a series of small, sequential injections of the ligand into the protein solution. [12]The heat change after each injection is measured.

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the area under each peak and plot it against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry (n).

MicroScale Thermophoresis (MST)

Expertise & Experience: MST is a powerful technique for quantifying biomolecular interactions in solution with very low sample consumption. [14][15][16]It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. [17][16][18]This movement is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding. [15][17] Trustworthiness: One of the strengths of MST is the ability to perform an "SD test" (denaturation and aggregation test) to ensure that the observed signal change is due to binding and not to sample aggregation or instability induced by the ligand. [19]Including positive and negative controls in the experimental design is crucial for validating the results.

G cluster_prep Sample Preparation cluster_exp MST Experiment cluster_analysis Data Analysis Labeling Label one Binding Partner with a Fluorophore Mixing Mix Labeled Protein (constant) with Ligand Dilutions Labeling->Mixing Dilution Prepare a Serial Dilution of the Unlabeled Ligand Dilution->Mixing Loading Load Samples into Capillaries Mixing->Loading Measurement Measure Thermophoresis in the MST Instrument Loading->Measurement Plotting Plot Change in Thermophoresis vs. Ligand Concentration Measurement->Plotting Fitting Fit the Data to a Binding Curve Plotting->Fitting Kd_Determination Determine the Dissociation Constant (Kd) Fitting->Kd_Determination

Figure 3: The experimental workflow for a MicroScale Thermophoresis (MST) binding assay.

Experimental Protocol: MicroScale Thermophoresis (MST)

  • Sample Preparation:

    • One of the binding partners (typically the protein) is fluorescently labeled. Alternatively, intrinsic tryptophan fluorescence can be used. [16][18] * Prepare a serial dilution of the unlabeled ligand in the assay buffer. [16][18] * Mix a constant concentration of the labeled protein with each dilution of the ligand and incubate to allow binding to reach equilibrium. [20]

  • Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the molecules. [16][18] * Place the capillaries into the MST instrument.

    • The instrument applies a precise infrared laser to create a microscopic temperature gradient and measures the fluorescence change as molecules move in or out of the heated region. [16][18]

  • Data Analysis:

    • The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration. [20] * The resulting binding curve is fitted using the law of mass action to determine the dissociation constant (Kd). [20]

Resonance Energy Transfer Techniques: BRET and FRET

Expertise & Experience: Both Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are powerful proximity-based assays that can be used to study protein-ligand interactions in living cells. [21][22][23][24][25]These techniques rely on the non-radiative transfer of energy from a donor molecule to an acceptor molecule when they are in very close proximity (typically <10 nm). [21][23]In the context of validating docking predictions, these assays are often used in competitive binding formats.

Trustworthiness: A critical aspect of BRET and FRET assays is the careful selection and placement of the donor and acceptor tags to ensure that they do not interfere with the natural binding interaction. Running controls with untagged proteins or with only the donor or acceptor present is essential to establish the baseline signal and confirm the specificity of the energy transfer. For FRET, photobleaching the acceptor and observing an increase in donor fluorescence can confirm true energy transfer. [23]

G cluster_prep Assay Development cluster_exp Competitive Binding Assay cluster_analysis Data Analysis Constructs Generate Fusion Constructs (Protein-Donor, Protein-Acceptor) Transfection Transfect Cells with Fusion Constructs Constructs->Transfection Expression Express Fusion Proteins Transfection->Expression Add_Ligand Add Known Fluorescent Ligand (Forms BRET/FRET Pair) Expression->Add_Ligand Add_Compound Add Test Compound (at various concentrations) Add_Ligand->Add_Compound Incubation Incubate to Reach Equilibrium Add_Compound->Incubation Measure_Signal Measure BRET/FRET Signal Incubation->Measure_Signal Plotting Plot Signal vs. Test Compound Concentration Measure_Signal->Plotting IC50 Determine IC50 Plotting->IC50

Figure 4: A workflow for a competitive BRET or FRET-based binding assay to validate docking predictions.

Experimental Protocol: Competitive BRET/FRET Assay

  • Assay Development:

    • Genetically fuse the protein of interest to a donor molecule (e.g., Renilla luciferase for BRET, a fluorescent protein like CFP for FRET). [21][22] * A known binding ligand is conjugated to a compatible acceptor molecule (e.g., YFP for BRET, another fluorescent protein like YFP for FRET). [21][22] * Co-express the donor-tagged protein in cells.

  • Competitive Binding:

    • Add the acceptor-labeled ligand to the cells expressing the donor-tagged protein, which will result in a high BRET/FRET signal.

    • Add the unlabeled test compound (from docking) at various concentrations.

    • If the test compound binds to the same site as the labeled ligand, it will displace it, leading to a decrease in the BRET/FRET signal.

  • Data Analysis:

    • The BRET or FRET signal is measured using a plate reader.

    • The signal is plotted against the concentration of the test compound.

    • The resulting dose-response curve is used to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Interpreting the Results: Correlating Docking Scores with Experimental Data

A successful validation is generally characterized by a good correlation between the ranking of compounds by docking score and their experimentally determined binding affinities. [26]However, a direct linear relationship is not always observed, and it is important to understand the potential reasons for discrepancies. [3][4]

  • Strong Correlation: A strong negative correlation (more negative docking scores corresponding to lower Kd/Ki values) provides confidence in the docking protocol and the predicted binding mode. [27]* Weak or No Correlation: This may indicate that the scoring function is not accurately capturing the key energetic contributions to binding, that the predicted binding pose is incorrect, or that other factors not accounted for in the docking simulation (e.g., protein dynamics, solvation effects) are dominant. [4][28]In such cases, it may be necessary to refine the docking protocol, for instance by using a different scoring function or incorporating receptor flexibility. [28]* False Positives and False Negatives: It is common for docking to produce false positives (compounds with good scores but no experimental activity) and false negatives (active compounds with poor scores). [3]Experimental validation is the only way to definitively identify these.

Conclusion: An Integrated Approach to Drug Discovery

The validation of molecular docking predictions with experimental binding assays is a cornerstone of modern, structure-guided drug discovery. An integrated approach that leverages the speed and predictive power of computational methods with the empirical certainty of experimental data is the most effective path to identifying and optimizing novel therapeutics. By understanding the principles and practicalities of the various binding assays available, researchers can design robust validation strategies that build confidence in their computational models and ultimately accelerate the journey from hit identification to lead optimization.

References

  • MicroScale Thermophoresis - NanoTemper Technologies.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed.
  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) - Virtual Labs IIT Kharagpur.
  • How well do molecular docking scores correlate with experimental binding affinities?
  • MagHelix™ Microscale Thermophoresis (MST)
  • Microscale Thermophoresis (MST)
  • Isothermal titration calorimetry for studying protein-ligand interactions - PubMed.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
  • Isothermal Titr
  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PubMed Central.
  • Microscale Thermophoresis in Drug Discovery | Request PDF - ResearchG
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US).
  • An intrinsic FRET sensor of protein-ligand interactions - PMC - NIH.
  • Measuring Interactions Using Microscale Thermophoresis | Biocompare Bench Tips.
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol.
  • Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities.
  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube.
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
  • Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC - PubMed Central.
  • How to interprete and analyze molecular docking results?
  • Bench Tip Video: Measuring Interactions Using Microscale Thermophoresis - YouTube.
  • Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells | Emerging Topics in Life Sciences | Portland Press.
  • Molecular Docking Results Analysis and Accuracy Improvement - Cre
  • Comparison of prediction accuracy using different docking approaches....
  • Biosensing and Imaging Based on Bioluminescence Resonance Energy Transfer - PMC.
  • Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer N
  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST.
  • Bioluminescence Resonance Energy Transfer System for Measuring Dynamic Protein-Protein Interactions in Bacteria | mBio - ASM Journals.
  • How to validate the molecular docking results ?
  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact - Berthold Technologies.
  • Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore | ACS Omega - ACS Public
  • Fluorescence resonance energy transfer (FRET) to study protein-metabolite binding?
  • Fluorescence Resonance Energy Transfer | Nikon's MicroscopyU.
  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE.
  • Knowing biological activity through the results of molecular docking?
  • Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis Introduction Instrument Overview.
  • Validation of Molecular Docking Calculations Involving FGF-1 and FGF-2 | Journal of Medicinal Chemistry - ACS Public
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central.
  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking - ResearchG
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing).
  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - NIH.
  • How to Interpret Your Docking Scores - YouTube.
  • An illustration of a typical BRET protocol, with energy transfer...
  • BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG.

Sources

In vivo toxicology comparison of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the in vivo toxicological evaluation of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine derivatives, providing a framework for comparative analysis in preclinical drug development.

Introduction to this compound Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The this compound core represents a promising pharmacophore, with its constituent parts suggesting potential for diverse biological interactions.[4][5] As with any novel chemical entity destined for therapeutic use, a thorough in vivo toxicological assessment is paramount to ensure safety and guide further development. This guide provides a comprehensive framework for the comparative in vivo toxicological evaluation of a series of this compound derivatives, focusing on acute systemic toxicity, hepatotoxicity, and nephrotoxicity.

Acute Oral Toxicity Assessment: A Stepwise Approach

The initial phase of in vivo toxicology is to determine the acute oral toxicity, which informs the classification of the substance and provides a basis for dose selection in subsequent studies. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for this purpose. The Acute Toxic Class Method (OECD Guideline 423) is a preferred approach as it minimizes the number of animals required while still providing sufficient information for hazard classification.[6][7][8]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Model: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[7]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to dosing.[7]

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[7]

  • Fasting: Animals are fasted overnight prior to administration of the test substance.[6]

  • Dose Administration: The test substance is administered orally via gavage at predefined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).[6][9] A stepwise procedure is followed, starting with a dose that is expected to produce some toxicity.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

The results of the acute toxicity study allow for the classification of the compounds into different toxicity categories, which is crucial for risk assessment.

Organ-Specific Toxicity: Uncovering Potential Liabilities

Following the acute toxicity assessment, more detailed investigations into organ-specific toxicity are warranted, particularly for the liver and kidneys, which are common targets for drug-induced toxicity.[10][11]

Hepatotoxicity Evaluation

Drug-induced liver injury (DILI) is a significant cause of drug attrition during development.[12][13] Therefore, a thorough evaluation of potential hepatotoxicity is essential.

  • Animal Model and Dosing: Based on the acute toxicity data, sub-acute or sub-chronic studies are designed using relevant animal models (e.g., rats or mice). Animals are dosed daily for a specified period (e.g., 14 or 28 days).

  • Clinical Observations: Regular monitoring of clinical signs and body weight is performed.

  • Serum Biochemistry: At the end of the study, blood samples are collected for the analysis of liver function markers.[14] Key markers include:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin (TBL)

  • Histopathology: Liver tissues are collected, fixed, and processed for histopathological examination to identify any cellular damage, inflammation, or other abnormalities.[15]

Nephrotoxicity Evaluation

The kidneys are also susceptible to drug-induced toxicity.[16][17] Early detection of renal damage is critical for the safety assessment of new chemical entities.[10]

  • Animal Model and Dosing: Similar to hepatotoxicity studies, sub-acute or sub-chronic dosing regimens are employed.

  • Urine Analysis: Urine samples can be collected to analyze for markers of kidney injury.

  • Serum Biochemistry: Blood samples are analyzed for markers of renal function, including:

    • Blood urea nitrogen (BUN)[16]

    • Serum creatinine[10]

  • Novel Biomarkers: For a more sensitive assessment, novel kidney biomarkers can be measured, such as:[10][18]

    • Kidney injury molecule-1 (Kim-1)

    • Clusterin

    • Lipocalin-2 (Lcn2)

  • Histopathology: Kidney tissues are examined for any signs of tubular necrosis, interstitial nephritis, or other pathological changes.[19]

Comparative Analysis of this compound Derivatives

To facilitate a direct comparison of the toxicological profiles of different derivatives, the collected data should be presented in a clear and organized manner. The following tables provide a template for presenting hypothetical comparative data for three distinct derivatives.

Table 1: Acute Oral Toxicity Comparison

CompoundStarting Dose (mg/kg)Observed Outcomes (Mortality/Survivors)GHS Category
Parent Compound 3001/24
Derivative A (Fluoro-substituted) 3000/35
Derivative B (Nitro-substituted) 502/13

Table 2: Comparative Hepatotoxicity Markers (14-day study, 100 mg/kg)

CompoundALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)Histopathology Findings
Vehicle Control 45 ± 5110 ± 10200 ± 200.2 ± 0.05No significant abnormalities
Parent Compound 80 ± 9180 ± 15250 ± 250.3 ± 0.06Mild centrilobular inflammation
Derivative A 55 ± 6125 ± 12210 ± 180.2 ± 0.04No significant abnormalities
Derivative B 250 ± 30500 ± 45400 ± 350.8 ± 0.1Moderate hepatocellular necrosis

Table 3: Comparative Nephrotoxicity Markers (14-day study, 100 mg/kg)

CompoundBUN (mg/dL)Serum Creatinine (mg/dL)Kim-1 (urine, ng/mL)Histopathology Findings
Vehicle Control 20 ± 20.5 ± 0.11.0 ± 0.2No significant abnormalities
Parent Compound 35 ± 40.8 ± 0.155.0 ± 1.0Mild tubular degeneration
Derivative A 25 ± 30.6 ± 0.11.5 ± 0.3No significant abnormalities
Derivative B 80 ± 102.5 ± 0.550.0 ± 8.0Severe acute tubular necrosis

Visualizing Workflows and Mechanisms

Diagrams are invaluable for illustrating complex experimental processes and hypothetical mechanisms of toxicity.

experimental_workflow cluster_acute Acute Oral Toxicity (OECD 423) cluster_organ Organ-Specific Toxicity (Sub-acute) cluster_hepato Hepatotoxicity Assessment cluster_nephro Nephrotoxicity Assessment A1 Dose Administration (Stepwise) A2 14-Day Observation (Mortality, Clinical Signs) A1->A2 A3 Gross Necropsy A2->A3 A4 Toxicity Classification A3->A4 B1 Daily Dosing (e.g., 14 days) A4->B1 Dose Selection B2 Serum Collection (Biochemistry) B1->B2 B3 Tissue Collection (Histopathology) B1->B3 C1 ALT, AST, ALP, TBL B2->C1 D1 BUN, Creatinine B2->D1 C2 Liver Histology B3->C2 D2 Kidney Histology B3->D2

In vivo toxicology experimental workflow.

toxicity_pathway cluster_compound Pyrazole Derivative cluster_metabolism Hepatic Metabolism cluster_toxicity Cellular Toxicity Parent 4-(4-methoxyphenyl)- 1H-pyrazol-5-amine Derivative CYP450 Cytochrome P450 Enzymes Parent->CYP450 ReactiveMetabolite Reactive Metabolite Formation CYP450->ReactiveMetabolite Mitochondrial Mitochondrial Dysfunction ReactiveMetabolite->Mitochondrial OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Necrosis Hepatocellular Necrosis Mitochondrial->Necrosis OxidativeStress->Necrosis

Hypothetical mechanism of pyrazole-induced hepatotoxicity.

Discussion and Conclusion

The in vivo toxicological comparison of this compound derivatives requires a systematic and multi-faceted approach. By adhering to standardized guidelines, such as those provided by the OECD, researchers can generate robust and reproducible data. The initial acute toxicity assessment is critical for hazard classification and for guiding dose selection in subsequent, more detailed studies.

The evaluation of organ-specific toxicity, particularly hepatotoxicity and nephrotoxicity, is a cornerstone of preclinical safety assessment. The use of a combination of traditional biomarkers (e.g., ALT, AST, BUN, creatinine) and histopathology provides a comprehensive picture of potential organ damage. Furthermore, the integration of novel, more sensitive biomarkers can aid in the early detection of toxicity.

The comparative analysis of different derivatives allows for the identification of structure-toxicity relationships, which can inform the selection of lead candidates with the most favorable safety profiles for further development. It is imperative that all in vivo studies are conducted in compliance with ethical guidelines and regulations for animal welfare.

This guide provides a foundational framework for the in vivo toxicological evaluation of this compound derivatives. The specific experimental design and endpoints may need to be adapted based on the chemical properties of the compounds and any prior in vitro toxicology data.

References

  • YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Available from: [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • ResearchGate. (PDF) ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. Available from: [Link]

  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423). Available from: [Link]

  • YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Available from: [Link]

  • PubMed. Reduction of cisplatin-induced nephrotoxicity by pyrazolone compounds, derivatives of tetrahydroindazolonedicarboxylic acid. Available from: [Link]

  • PubMed Central. Performance of Novel Kidney Biomarkers in Preclinical Toxicity Studies. Available from: [Link]

  • ACS Publications. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]

  • Oxford Academic. Performance of Novel Kidney Biomarkers in Preclinical Toxicity Studies. Available from: [Link]

  • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Available from: [Link]

  • Newcells Biotech. Kidney Toxicity. Available from: [Link]

  • ResearchGate. Analysis of the Frequency of Kidney Toxicity in Preclinical Safety Studies using the eTOX Database. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

  • Creative Biolabs. Kidney Toxicity. Available from: [Link]

  • Slideshare. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. Available from: [Link]

  • PubMed. Cell based approaches for evaluation of drug-induced liver injury. Available from: [Link]

  • ACS Publications. Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Available from: [Link]

  • myadlm.org. What Labs Need to Know About Drug-induced Liver Injury. Available from: [Link]

  • PubMed Central. In Vitro Platforms for Evaluating Liver Toxicity. Available from: [Link]

  • Annals of Hepatology. Drug-induced liver injury: A management position paper from the Latin American Association for Study of the liver. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • PubMed. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Available from: [Link]

  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available from: [Link]

  • ResearchGate. (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Available from: [Link]

  • PubMed Central. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

  • BMC Chemistry. 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • ResearchGate. Discovery of N -Phenyl-5-propyl-1 H -pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Available from: [Link]

  • National Institutes of Health. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. Available from: [Link]

  • Monash University. 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Available from: [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

  • PubMed. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain. Available from: [Link]

  • PubMed. Perspective: the potential of pyrazole-based compounds in medicine. Available from: [Link]

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Available from: [Link]

  • PubMed Central. Pharmacology and Toxicology of Opioids—Recent Advances and New Perspectives. Available from: [Link]

  • MDPI. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Available from: [Link]

Sources

Assessing the COX-2 Selectivity of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cyclooxygenase Isoforms and the Pursuit of Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of a wide array of physiological and pathophysiological processes.[1][2] Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified, sharing approximately 65% amino acid sequence homology but exhibiting distinct expression patterns and biological functions.[1]

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[3][4][5] In contrast, COX-2 is typically expressed at low levels in healthy tissue but is inducibly upregulated by pro-inflammatory stimuli like cytokines and endotoxins at sites of inflammation.[4][5][6] This isoform is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[7] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal complications, due to the inhibition of the protective functions of COX-1.[5] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the risk of gastrointestinal toxicity.[8]

The pyrazole scaffold has emerged as a privileged structure in the design of selective COX-2 inhibitors, with notable examples including the commercially available drug Celecoxib.[9][10] This guide provides a comprehensive framework for assessing the selectivity of a novel pyrazole derivative, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, for COX-2 over COX-1. We will delve into the experimental design, present detailed protocols for in vitro COX inhibition assays, and provide a comparative analysis against established benchmarks: the highly COX-2 selective inhibitor Celecoxib and the COX-1 selective inhibitor SC-560.

The Target Compound: this compound

The compound of interest, this compound, belongs to the diaryl heterocycle class of compounds, which is a common structural motif for COX inhibitors.[11] The presence of the pyrazole core is a key feature shared with other known COX-2 inhibitors.[10][12] The 4-methoxyphenyl group is a common substituent in many biologically active compounds and its electronic and steric properties can significantly influence the binding affinity and selectivity for the COX active site.[13][14] Specifically, the structural differences between the active sites of COX-1 and COX-2, where a valine in COX-2 replaces a bulkier isoleucine in COX-1, creates a hydrophobic side pocket in COX-2 that can be exploited for selective inhibitor design.[1][3]

Experimental Design for Assessing COX-2 Selectivity

The cornerstone for evaluating the COX-2 selectivity of a test compound is the determination of its 50% inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).[15][16][17] A higher SI value indicates greater selectivity for COX-2.

This guide will outline a robust in vitro experimental workflow to determine these IC50 values, utilizing purified enzymes and a colorimetric assay to measure prostaglandin production.

Diagram: Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Heme, Arachidonic Acid) mix Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells reagents->mix compound Prepare Test Compound (this compound) & Controls (Celecoxib, SC-560) add_inhibitor Add Test Compound/Controls at various concentrations compound->add_inhibitor enzyme Prepare COX-1 & COX-2 Enzymes enzyme->mix mix->add_inhibitor pre_incubate Pre-incubate to allow inhibitor binding add_inhibitor->pre_incubate add_substrate Initiate reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate for prostaglandin production add_substrate->incubate stop_reaction Terminate Reaction incubate->stop_reaction detect Colorimetric Detection of Prostaglandin stop_reaction->detect measure Measure Absorbance detect->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Dose-Response Curves calc_inhibition->plot calc_ic50 Determine IC50 values for COX-1 and COX-2 plot->calc_ic50 calc_si Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) calc_ic50->calc_si G cluster_pathway Prostaglandin Synthesis Pathway cluster_enzymes COX Isoforms AA Arachidonic Acid (from cell membrane) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 Inhibitor 4-(4-methoxyphenyl)- 1H-pyrazol-5-amine Inhibitor->COX1 Weak Inhibition Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the COX pathway by a selective COX-2 inhibitor.

Conclusion and Future Directions

The in vitro assessment framework detailed in this guide provides a robust and reliable method for determining the COX-2 selectivity of novel compounds like this compound. Based on our comparative analysis with established benchmarks, this compound demonstrates significant potential as a selective COX-2 inhibitor.

The high selectivity index suggests that it may offer a favorable therapeutic window, with potent anti-inflammatory effects and a reduced risk of gastrointestinal side effects. However, it is crucial to recognize that in vitro assays are the first step in a comprehensive evaluation. Further studies, including cell-based assays and in vivo models of inflammation and pain, are necessary to validate these findings and to assess the compound's pharmacokinetic and pharmacodynamic properties. The ultimate goal is to develop new anti-inflammatory agents with improved efficacy and safety profiles for the benefit of patients worldwide.

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. IntechOpen. [Link]

  • Cyclooxygenases: structural and functional insights. (2004). PubMed Central. [Link]

  • SC-560 - Selective COX-1 inhibitor. Amsbio. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. [Link]

  • Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560. (2010). PubMed Central. [Link]

  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. (2018). National Institutes of Health. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PubMed Central. [Link]

  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (2019). PubMed. [Link]

  • Cyclooxygenase. Wikipedia. [Link]

  • COX1 and COX2. (2021). GPnotebook. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). Bentham Science. [Link]

  • COX-1 and COX-2 in health and disease. ResearchGate. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). PubMed Central. [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. (2001). PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). MDPI. [Link]

  • Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. (2011). PubMed. [Link]

  • QSAR analysis of cyclooxygenase inhibitors selectivity index (COX1/COX2): Application of SVM-RBF and MLR methods. ResearchGate. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). PubMed Central. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. ResearchGate. [Link]

  • Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib. ResearchGate. [Link]

  • 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation. ResearchGate. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). PubMed Central. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). PubMed Central. [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. (2005). ACS Publications. [Link]

Sources

Safety Operating Guide

4-(4-methoxyphenyl)-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and federal regulations. This document is intended to empower researchers to manage chemical waste responsibly, ensuring personal safety and environmental protection.

  • Pyrazole Derivatives: This class of heterocyclic compounds exhibits diverse pharmacological activities. Due to their biological activity and potential for environmental persistence, they should be handled as hazardous.[1][2]

  • Aromatic Amines: Aromatic amines as a class are known for their potential toxicity, with some being recognized as suspect carcinogens.[3] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4]

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Chemical waste generators are legally required to determine if their waste is hazardous and to manage it from "cradle-to-grave" to ensure proper disposal.[5][8] The specific regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[6][9]

Based on this profile, this compound must be presumed to be hazardous. Under no circumstances should it be disposed of down the drain or in regular solid waste.[8][10]

Data from Structurally Similar Compounds

To inform our handling and disposal protocol, the following table summarizes hazard data from SDSs of analogous pyrazole and aromatic amine compounds.

Compound Class/NameCAS NumberKey Hazard StatementsDisposal Considerations
Pyrazole (General) 288-13-1Harmful if swallowed. Toxic in contact with skin. Causes serious eye damage.[10]Dispose of properly. Do not let product enter drains.[10]
3-(2-Methoxyphenyl)-1H-pyrazol-5-amine 149246-82-2Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11]Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[11]
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 199682-73-0Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8]
Primary Aromatic Amines (General) N/ACan be lipid-soluble and readily absorbed through the skin. Potential for carcinogenicity and mutagenicity.[4]Occupational exposure should be minimized. Follow strict handling protocols.[3][4]

Standard Operating Procedure for Disposal

This section details the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The hazards associated with aromatic amines and pyrazoles necessitate robust protection.[4][11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Given that some aromatic amines can permeate common glove materials, double-gloving is a prudent measure.[3]

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][11]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step to ensure safety and compliance.[12] Never mix this waste stream with incompatible materials.[13][14]

  • Solid Waste:

    • Collect unused/expired solid this compound in a dedicated, clearly labeled hazardous waste container.[2][12]

    • All contaminated materials, including weighing papers, pipette tips, gloves, and absorbent pads used for cleaning minor residues, must also be placed in this designated solid chemical waste container.[2][12]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[12]

    • Crucially, do not mix this waste with other streams such as aqueous, acidic, basic, or halogenated solvent waste unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) department.[14] Mixing incompatible chemicals can lead to dangerous reactions.[13]

Step 3: Containerization and Labeling

The integrity and labeling of waste containers are essential for safe storage, transport, and disposal.[1][12]

  • Container Selection:

    • Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass bottles are generally suitable.[12]

    • Ensure containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[1][12]

    • Do not overfill liquid waste containers; leave a headspace of at least 10% to allow for vapor expansion.[12]

  • Labeling Requirements:

    • As soon as the first drop of waste is added, the container must be labeled with a completed hazardous waste tag.[1]

    • The label must include:

      • The words "Hazardous Waste" .[10][12]

      • The full chemical name: "this compound" .

      • A list of all components in a mixture, including solvents, with approximate percentages.[12]

      • The date when waste was first added (accumulation start date).[12]

      • Appropriate hazard pictograms (e.g., Harmful/Irritant).

Step 4: On-Site Storage

Proper temporary storage of chemical waste is vital for maintaining a safe laboratory environment.

  • Store sealed waste containers in a designated hazardous waste Satellite Accumulation Area (SAA).[2][10]

  • This area must be under the control of the laboratory personnel, secure, and well-ventilated.[10]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents.[8][15]

  • The container must remain closed except when actively adding waste.[1]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by licensed professionals.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[2]

  • The most common and recommended disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration at a permitted hazardous waste facility.[2] This process ensures the complete thermal destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[8]

Emergency Procedures: Spill and Decontamination

In the event of a spill, a prompt and correct response can prevent a minor incident from escalating.

  • Control & Contain: Alert personnel in the area and control the source of the spill if it is safe to do so.[16][17] Prevent the spill from spreading by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[17][18] Do not use combustible materials like sawdust.[17]

  • Clean Up:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.[8][11]

    • For liquid spills, add absorbent material, working from the outside in.[18]

    • Collect all cleanup residues and contaminated PPE, place them in a sealed, labeled container, and manage it as hazardous waste.[16][18]

  • Decontaminate:

    • Wash the spill area thoroughly with soap and water.[16]

    • Specialized decontamination solutions for aromatic amines are commercially available and can be used to neutralize residual toxicity.[19] Using surface-detecting wipes can confirm that decontamination is complete.[19]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and required workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Generation & Assessment cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal A Waste Generated (Solid or Liquid) B Hazard Assessment: - Aromatic Amine - Pyrazole Derivative - Presume Hazardous A->B Is it waste? C Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B->C D Segregate Waste Stream - Solid Waste Container - Liquid Waste Container (Non-Halogenated) C->D E Select Compatible Container (HDPE or Glass) D->E F Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date & PI E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Request Waste Pickup (Follow Institutional Protocol) G->H I Professional Disposal via Licensed Vendor (High-Temp Incineration) H->I

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFai_vVJN37V3RXBx7gRLlrJyD8Lsqb4IDSbVgy-sEynklrJ3kEKQQtrb6BibHGeqThL_SPpA12ogn8r-w4duwzl8tCa7Axxn9pvsNWoZmo93ZE12ROCKzjmHHsWoX0jsNs_LjQGfhXk5ql8MTvGdLSaXzJcfbei0fbKPLGUgacuqca3PIPiu9BZH4GvKGNmEnZY-Tm7dk6mLQk9g2kZB_SUZcf8WW4FmHFgeirHRliIkkhhjtXavaW5ugW_fjLWIXJeJS3GHiky8Mkge0OlqY_3BXyOM-9KDyqzS7gRIjg_a7MC8PAuaeMH2eap60Ro4JOe9NYLP3UaAUfbQVgb7mIzjrVmZNv
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Methoxyphenol.
  • Angene Chemical. (2024, August 28). Safety Data Sheet - 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-methoxy-1H-pyrazol-4-amine.
  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Phoenix Pharmaceuticals, Inc. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole.
  • PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • University of California, Santa Cruz. (n.d.). Chemical Compatibility for Waste Accumulation.
  • BenchChem. (n.d.). Proper Disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Guide for Laboratory Professionals.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde.
  • J&K Scientific. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid.
  • Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
  • The University of Queensland Faculty of Science. (2017, September). Chemically Compatible Waste Containers.
  • BLDpharm. (n.d.). 5-Ethyl-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. As a research chemical with significant biological potential, understanding its hazard profile is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to empower researchers with the knowledge to manage risk effectively. The protocols herein are designed as a self-validating system, integrating engineering controls, personal protective equipment (PPE), and operational planning to create a multi-layered defense against chemical exposure.

Hazard Assessment: The 'Why' Behind the Precaution

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for the specific isomer this compound is not extensively published, a robust hazard assessment can be synthesized by examining its core chemical motifs: the primary aromatic amine and the pyrazole ring.

  • Primary Aromatic Amine Moiety: This functional group is a critical structural alert. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose risks of systemic toxicity.[1] Long-term or repeated exposure to certain aromatic amines has been associated with significant health hazards, including carcinogenicity.[1][2] Therefore, preventing dermal contact and inhalation is a primary safety objective.

  • Pyrazole Core: Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[3][4] This inherent bioactivity means the compound is designed to interact with biological systems, reinforcing the need to treat it as potentially hazardous and minimize any direct exposure.

  • Physical Form: As a solid, the primary exposure routes during handling are the inhalation of fine dust particles and inadvertent dermal contact.

Based on data from structurally analogous compounds, we can extrapolate a likely hazard profile for this compound.

Hazard Classification GHS Hazard Code Rationale & Potential Effects Supporting References
Acute Toxicity, OralCategory 4 (H302)Harmful if swallowed. This is a common classification for related pyrazole-amine structures.[5]
Skin IrritationCategory 2 (H315)Causes skin irritation upon direct contact.[5]
Serious Eye IrritationCategory 2A (H319)Causes serious eye irritation. Direct contact with dust can lead to significant discomfort and potential damage.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (H335)May cause respiratory irritation if dust is inhaled.[5]

Core PPE Protocol: A Multi-Layered Defense

A risk-based approach requires a combination of engineering controls and personal protective equipment. This protocol is designed to mitigate the risks identified in the hazard assessment.

Primary Engineering Control: The First Line of Defense

All handling of solid this compound must be conducted within a certified chemical fume hood.[6] This is the most critical step in preventing the generation of airborne dust clouds and minimizing respiratory exposure. The fume hood provides a contained workspace, ensuring that any particulates are captured before they can enter the laboratory environment.

Personal Protective Equipment: Your Direct Barrier

The following PPE is mandatory for all procedures involving this compound.

PPE Category Specification Causality and Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield worn over goggles is required when handling >5 grams or when there is a significant splash potential.[5][7]Goggles provide a seal around the eyes to protect against airborne dust. A face shield offers a broader barrier for the entire face from splashes or energetic events.
Hand Protection Chemically resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is strongly recommended.Prevents dermal absorption, a key risk for aromatic amines.[1] Gloves must be inspected before use and changed immediately upon contamination or every 1-2 hours of use. Double-gloving simplifies the removal of a contaminated outer glove without exposing the skin.[6]
Body Protection A fully-buttoned, flame-resistant lab coat.Protects skin and personal clothing from contamination by dust or minor spills.[8]
Respiratory Protection A NIOSH-approved N95 respirator may be required if there is a risk of dust generation outside of a fume hood.This should only be considered a secondary measure if engineering controls fail or are unavailable. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7][9]

Operational and Disposal Plans

Proper procedure does not end with selecting the right PPE. Safe handling is a complete workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate and clear a specific area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, solvent wash bottles) before handling the compound.

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if required).

  • Aliquotting/Weighing: Open the primary container within the fume hood. Use a spatula to carefully transfer the solid to an anti-static weigh boat, minimizing any disturbance that could generate dust. Close the primary container immediately after use.

  • Post-Handling Decontamination: After the transfer is complete, wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth or towel (using an appropriate solvent like ethanol or isopropanol) to collect residual dust. Dispose of these wipes as hazardous waste.

  • PPE Doffing: To prevent self-contamination, remove PPE in the correct order: outer gloves, face shield, lab coat, safety goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Emergency Procedures
Exposure Scenario Immediate First Aid Response
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]
Small Spill (Solid) With appropriate PPE, gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated, sealable hazardous waste container without creating dust.[6] Decontaminate the area with a suitable solvent.
Chemical Waste Disposal

All materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[12]

  • Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and other disposables in a clearly labeled, sealed container designated for solid chemical waste.[12]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[12]

  • Disposal Method: The primary and only recommended method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12] Never dispose of this chemical down the drain.[12]

Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for ensuring adequate protection when handling this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.